N,N'-di-tert-Butylcarbodiimide
Description
Propriétés
InChI |
InChI=1S/C9H18N2/c1-8(2,3)10-7-11-9(4,5)6/h1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVWLLCLTVBSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C=NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219155 | |
| Record name | Di-tert-butylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691-24-7 | |
| Record name | N,N′-Methanetetraylbis[2-methyl-2-propanamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butylcarbodiimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butylcarbodiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of N,N'-di-tert-butylcarbodiimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-di-tert-butylcarbodiimide (DTBC) is a highly versatile and sterically hindered carbodiimide used extensively in organic synthesis. Its primary application lies in the formation of amide and ester bonds, making it a valuable reagent in peptide synthesis and the development of small molecule therapeutics.[1][2] The bulky tert-butyl groups enhance its stability and minimize side reactions often observed with less hindered carbodiimides.[2] This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data for comparison, and workflow diagrams to aid in laboratory implementation.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 691-24-7[1] |
| Molecular Formula | C9H18N2[2] |
| Molecular Weight | 154.25 g/mol |
| Appearance | Colorless to almost colorless clear liquid[2] |
| Boiling Point | 48-50 °C at 12 mmHg[1] |
| Density | 0.800 g/mL at 20-25 °C[1] |
| Refractive Index (n20/D) | 1.428 |
Synthetic Routes
There are two primary and well-established methods for the synthesis of this compound, starting from either N,N'-di-tert-butylthiourea or N,N'-di-tert-butylurea.
Synthesis from N,N'-di-tert-butylthiourea
This method involves the oxidative desulfurization of N,N'-di-tert-butylthiourea. A common and effective oxidizing agent for this transformation is sodium hypochlorite in a biphasic system. This route is often favored for its relatively mild conditions and good yields.
Experimental Workflow: Synthesis from N,N'-di-tert-butylthiourea
References
An In-depth Technical Guide to the Reaction Mechanism of N,N'-di-tert-butylcarbodiimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-di-tert-butylcarbodiimide (DTBC) is a member of the carbodiimide family of reagents, which are widely recognized as mediators for amide and ester bond formation in organic synthesis. However, the unique steric properties of DTBC significantly influence its reactivity and applications compared to other common carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). This technical guide provides a comprehensive overview of the core reaction mechanisms involving DTBC, with a particular focus on the intended coupling reactions and prevalent side reactions. It will detail the role of key intermediates, the impact of steric hindrance on reactivity, and alternative synthetic applications of this particular carbodiimide.
Core Reaction Mechanism: Amide and Ester Synthesis
The primary application of carbodiimides in organic synthesis is the formation of amide and ester bonds through the activation of a carboxylic acid. The generally accepted mechanism proceeds through a highly reactive O-acylisourea intermediate.
Activation of the Carboxylic Acid
The reaction is initiated by the protonation of one of the nitrogen atoms of the this compound by a carboxylic acid. This is followed by the nucleophilic attack of the carboxylate anion on the central carbon atom of the protonated carbodiimide. This sequence of events leads to the formation of the key intermediate, the O-acylisourea. This intermediate is essentially an activated form of the carboxylic acid, poised for nucleophilic attack.
Caption: Activation of a carboxylic acid by this compound.
Nucleophilic Attack and Product Formation
The highly reactive O-acylisourea intermediate can then be intercepted by a nucleophile, such as an amine (for amide synthesis) or an alcohol (for ester synthesis). The nucleophilic attack on the carbonyl carbon of the activated acyl group leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the desired amide or ester product and the N,N'-di-tert-butylurea byproduct.
Caption: Nucleophilic attack on the O-acylisourea intermediate.
The Critical Role of Steric Hindrance with DTBC
While the mechanism described above is general for carbodiimides, the bulky tert-butyl groups on DTBC introduce significant steric hindrance.[1][2] This steric congestion around the reactive carbodiimide core has a profound impact on its efficacy as a coupling reagent.
Studies have indicated that carbodiimides with tertiary substituents on the nitrogen atoms, such as DTBC, do not activate carboxylic acids properly.[3] The steric bulk of the tert-butyl groups impedes the approach of the carboxylic acid and subsequent nucleophiles to the carbodiimide carbon, thereby significantly slowing down or even preventing the formation of the crucial O-acylisourea intermediate. This makes DTBC a generally poor choice for standard amide and ester synthesis, especially when compared to less sterically hindered carbodiimides like DCC and DIC.
Major Side Reaction: N-Acylurea Formation
A common and often problematic side reaction in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable and unreactive N-acylurea. This rearrangement proceeds via an O-to-N acyl migration.
Caption: Formation of N-acylurea via intramolecular rearrangement.
This side reaction is particularly prevalent when the subsequent nucleophilic attack is slow, for instance, with unreactive amines or sterically hindered alcohols. The formation of the N-acylurea is undesirable as it consumes the activated carboxylic acid, thereby reducing the yield of the desired product, and can be difficult to separate from the target molecule.
The Steglich Esterification and the Role of DMAP
The Steglich esterification is a modification of the carbodiimide coupling method that is particularly effective for the synthesis of esters from sterically demanding alcohols.[4] It typically employs a carbodiimide (like DCC or DIC) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
While DTBC is not the reagent of choice for this reaction due to its low reactivity, understanding the role of DMAP is crucial in the context of carbodiimide chemistry. DMAP acts as a nucleophilic catalyst by reacting with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This new intermediate is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself and is less prone to rearrangement to the N-acylurea.
References
An In-depth Technical Guide to the Chemical Properties of N,N'-Di-tert-butylcarbodiimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N,N'-di-tert-butylcarbodiimide, a versatile reagent in organic synthesis. This document details its physical and chemical characteristics, spectroscopic profile, and reactivity, with a focus on its application in amide bond formation. Experimental protocols for its synthesis, purification, and use in coupling reactions are also provided.
Physicochemical Properties
This compound is a sterically hindered carbodiimide that exists as a colorless to pale yellow liquid at room temperature. Its bulky tert-butyl groups contribute to its unique reactivity and stability profile.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂ | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| CAS Number | 691-24-7 | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2][3] |
| Boiling Point | 48-50 °C at 12 mmHg | [1] |
| Density | 0.800 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.429 | [2] |
| Flash Point | 95 °F (35 °C) | [1] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Acetonitrile | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Toluene | Soluble |
| Benzene | Soluble |
| Ethanol | Soluble |
| Ether | Soluble |
| Water | Insoluble |
Spectroscopic Data
The following sections provide an overview of the expected spectroscopic data for this compound.
¹H and ¹³C NMR Spectroscopy
Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra are relatively simple.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |
| ¹H NMR | ~1.35 | Singlet | 18H, -C(CH ₃)₃ |
| ¹³C NMR | ~135 | Singlet | 1C, C =N |
| ~50 | Singlet | 2C, -C (CH₃)₃ | |
| ~30 | Singlet | 6C, -C(C H₃)₃ |
Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a carbodiimide is the strong, sharp absorption band corresponding to the asymmetric stretching of the N=C=N group.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2130 | Strong, Sharp | Asymmetric N=C=N stretch |
| ~2970 | Strong | C-H stretch (tert-butyl) |
| ~1365 | Medium | C-H bend (tert-butyl) |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of this compound will show a molecular ion peak, although it may be of low intensity. The fragmentation pattern is dominated by the loss of a tert-butyl group or a methyl group from the tert-butyl moiety.
Table 5: Major Fragments in Mass Spectrum
| m/z | Proposed Fragment |
| 154 | [M]⁺ |
| 97 | [M - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ |
Reactivity and Reaction Mechanisms
This compound is primarily used as a coupling agent to facilitate the formation of amide and ester bonds from carboxylic acids and amines or alcohols, respectively.
Amide Bond Formation
The reaction proceeds through the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by a nucleophile, such as an amine, to form the amide bond and the N,N'-di-tert-butylurea byproduct.
Caption: General mechanism of amide bond formation using this compound.
O-Acylisourea to N-Acylisourea Rearrangement
A common side reaction in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea. This rearrangement proceeds through a[4][5]-acyl shift.
Caption: Rearrangement of the O-acylisourea intermediate to the N-acylurea byproduct.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis from N,N'-di-tert-butylthiourea.
Materials:
-
N,N'-di-tert-butylthiourea
-
Sodium hypochlorite solution (e.g., commercial bleach)
-
Sodium hydroxide
-
Toluene
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a well-ventilated fume hood, prepare an aqueous solution of sodium hypochlorite and sodium hydroxide.
-
To this solution, add toluene and N,N'-di-tert-butylthiourea.
-
Stir the biphasic mixture vigorously at room temperature for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Vacuum Distillation
Equipment:
-
Round-bottom flask
-
Short-path distillation head with a condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased.
-
Place the crude this compound in the round-bottom flask with a stir bar.
-
Slowly apply vacuum to the system.
-
Gently heat the flask using a heating mantle.
-
Collect the fraction that distills at 48-50 °C under a vacuum of approximately 12 mmHg.[1]
-
Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
General Protocol for Amide Coupling
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, DMF)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.
-
Add the amine to the solution.
-
Add this compound (typically 1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the N,N'-di-tert-butylurea byproduct can often be removed by filtration if it precipitates, or by aqueous workup and chromatography.
Safety and Handling
This compound is a flammable liquid and can cause skin and eye irritation. It may also cause respiratory irritation.[1] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from heat and ignition sources.[1]
Conclusion
This compound is a valuable reagent for the formation of amide and ester bonds, particularly when steric hindrance is a concern. Its well-defined reactivity and physical properties make it a reliable tool for organic synthesis in research and industrial settings. Understanding its reaction mechanisms, including the potential for N-acylurea formation, is crucial for optimizing reaction conditions and achieving high yields of the desired products. Proper handling and storage procedures are essential to ensure safety and maintain the reagent's quality.
References
Spectroscopic Profile of N,N'-di-tert-butylcarbodiimide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-di-tert-butylcarbodiimide, a widely used reagent in organic synthesis, particularly for peptide coupling and the formation of amide and ester bonds.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a detailed understanding of its spectral characteristics for identification, purity assessment, and reaction monitoring.
While this compound is a common commercial product, its detailed, experimentally-derived spectroscopic data is not widely available in publicly accessible literature. The data presented herein is a combination of information from available sources and predicted values based on established principles of spectroscopic interpretation.
Chemical Structure and Properties
-
IUPAC Name: 1,3-Di-tert-butylcarbodiimide
-
Molecular Formula: C₉H₁₈N₂[2]
-
Appearance: Almost colorless clear liquid
-
Density: 0.800 g/mL at 20 °C[2]
-
Refractive Index: 1.428 (at 20 °C)[4]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetrical nature of the molecule, with two equivalent tert-butyl groups, the NMR spectra are expected to be simple.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 1.3 | Singlet | 18H | Protons of the two tert-butyl groups, -C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 130 | Carbodiimide carbon, -N=C =N- |
| ~ 50 | Quaternary carbons of the tert-butyl groups, -C (CH₃)₃ |
| ~ 30 | Methyl carbons of the tert-butyl groups, -C(CH₃ )₃ |
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a carbodiimide is the strong, sharp absorption band corresponding to the asymmetric stretching of the N=C=N group.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2145 - 2120 | Strong, Sharp | N=C=N asymmetric stretching |
| ~ 2970 | Strong | C-H asymmetric stretching (in -CH₃) |
| ~ 2870 | Medium | C-H symmetric stretching (in -CH₃) |
| ~ 1470 | Medium | C-H asymmetric bending (in -CH₃) |
| ~ 1365 | Strong | C-H symmetric bending (umbrella mode for tert-butyl) |
| ~ 1220 | Medium | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to show a clear molecular ion peak and a characteristic fragmentation pattern involving the loss of a stable tert-butyl cation.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 154 | Moderate | [M]⁺, Molecular ion |
| 98 | Moderate | [M - C₄H₈]⁺, Loss of isobutylene |
| 57 | High | [C₄H₉]⁺, tert-Butyl cation (base peak) |
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
¹H NMR Acquisition:
-
The spectrum can be recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
Typical acquisition parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For a clean spectrum, 8 to 16 scans are typically sufficient.
-
-
¹³C NMR Acquisition:
-
The spectrum is usually acquired on the same instrument.
-
A proton-decoupled sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the internal standard (TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR-IR is a convenient method for liquid samples.
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Place a small drop of this compound directly onto the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
The resulting transmittance or absorbance spectrum can be analyzed for characteristic absorption bands.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
The sample is injected into the GC, where it is vaporized and separated from any impurities.
-
The separated compound then enters the mass spectrometer's ion source.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Detection and Data Processing:
-
An electron multiplier detects the ions.
-
The software plots the relative abundance of each ion as a function of its m/z value, generating the mass spectrum.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the typical stages of spectroscopic analysis of a chemical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 691-24-7 [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. N,N′-ジ-tert-ブチルカルボジイミド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N,N -Di-tert-butylcarbodiimide 99 691-24-7 [sigmaaldrich.com]
- 6. N,N -Di-tert-butylcarbodiimide 99 691-24-7 [sigmaaldrich.com]
An In-depth Technical Guide on the Solubility of N,N'-Di-tert-butylcarbodiimide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
N,N'-Di-tert-butylcarbodiimide is a key reagent in organic synthesis, particularly valued for its role in amide and ester bond formation. Its bulky tert-butyl groups offer unique steric hindrance, influencing its reactivity and solubility. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, ensuring efficient purification, and developing robust synthetic protocols. This guide provides an overview of the available information on the solubility of this compound and outlines a general methodology for its experimental determination.
Quantitative Solubility Data
A comprehensive search of readily available scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. The compound is described as a clear, colorless liquid at room temperature, which suggests it is likely miscible with a range of common organic solvents. However, without empirical data, a detailed solubility table cannot be provided at this time.
The lack of specific solubility data highlights an information gap in the existing literature and presents an opportunity for further experimental investigation to characterize this important synthetic reagent fully.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following general experimental protocol can be adapted to determine the solubility of this compound in specific organic solvents. This method is based on the principle of gravimetric analysis of a saturated solution.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (reagent grade)
-
Selected organic solvents (anhydrous, high purity)
-
Scintillation vials or other suitable sealed containers
-
Constant temperature bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish or pre-weighed vials for solvent evaporation
-
Vacuum oven or desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved carbodiimide is necessary to ensure the solution is saturated.
-
Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the constant temperature for a few hours to let any undissolved material settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any remaining suspended particles.
-
-
Gravimetric Analysis:
-
Transfer a precise volume of the clear, filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.
-
Weigh the dish or vial containing the dried residue on an analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the dish/vial minus its initial (tare) weight.
-
Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
Solubility (mol/L) = (Mass of residue (g) / Molecular weight of this compound ( g/mol )) / Volume of aliquot (L)
-
Safety Precautions:
-
This compound is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Experimental Workflow Visualization
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Workflow for determining the solubility of a compound.
Due to the absence of specific information regarding signaling pathways or other complex logical relationships involving this compound in the searched literature, further diagrams cannot be provided. The provided workflow represents the most relevant process that can be visualized based on the available information.
An In-Depth Technical Guide to N,N'-di-tert-butylcarbodiimide (CAS: 691-24-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-di-tert-butylcarbodiimide (DtBOC) is a sterically hindered carbodiimide reagent widely employed in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a coupling agent in amide bond formation and as a reagent in guanylation reactions. Detailed experimental protocols for its primary uses are presented, alongside a thorough examination of the reaction mechanisms. Spectroscopic data are summarized for analytical purposes, and critical safety and handling procedures are outlined.
Introduction
This compound, identified by the CAS number 691-24-7, is a versatile organic compound characterized by the functional group R-N=C=N-R', where both R and R' are tert-butyl groups. This symmetrical and bulky substitution pattern imparts unique reactivity and stability to the molecule. While less common than other carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DtBOC serves as a valuable tool in specific synthetic contexts, particularly where side reactions associated with more common coupling agents are problematic. Its primary utility lies in the activation of carboxylic acids to facilitate the formation of amide and ester bonds, crucial steps in peptide synthesis and the development of small molecule therapeutics. Additionally, it finds application in the synthesis of guanidines and other heterocyclic systems.
Physicochemical Properties
This compound is a colorless to almost colorless clear liquid at room temperature. Its bulky tert-butyl groups contribute to its solubility in a wide range of organic solvents. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 691-24-7 | [1][2][3] |
| Molecular Formula | C₉H₁₈N₂ | [4] |
| Molecular Weight | 154.25 g/mol | [1][2][3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 48-50 °C at 12 mmHg | [1][2] |
| Density | 0.800 g/mL at 20-25 °C | [1][2] |
| Refractive Index (n20/D) | 1.428 | [1][2] |
| Flash Point | 35 °C (95 °F) |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques. The key spectral data are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by a single peak corresponding to the chemically equivalent protons of the two tert-butyl groups.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~1.30 ppm | Singlet | 18H | -C(CH ₃)₃ |
(Note: The exact chemical shift may vary slightly depending on the solvent used.)
¹³C NMR Spectroscopy
The carbon NMR spectrum shows signals for the quaternary carbons of the tert-butyl groups, the methyl carbons, and the central carbodiimide carbon.
| Chemical Shift (δ) | Assignment |
| ~30 ppm | -C(C H₃)₃ |
| ~50 ppm | -C (CH₃)₃ |
| ~135 ppm | -N=C =N- |
(Note: The exact chemical shifts may vary slightly depending on the solvent used.)
IR Spectroscopy
The infrared spectrum is distinguished by a strong, characteristic absorption band for the asymmetric stretching of the N=C=N group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (sp³) |
| ~2130 | Very Strong | N=C=N asymmetric stretch |
| ~1360 | Strong | C-H bend (tert-butyl) |
Synthesis
This compound can be synthesized from N,N'-di-tert-butylurea through a dehydration reaction. A common method involves the use of a dehydrating agent such as p-toluenesulfonyl chloride in the presence of a base like triethylamine.[1]
Reaction Mechanisms and Applications
Amide Bond Formation
The most prominent application of this compound is as a coupling agent for the formation of amide bonds between a carboxylic acid and an amine. The reaction proceeds through the activation of the carboxylic acid.
Mechanism:
-
The carboxylic acid protonates one of the nitrogen atoms of the carbodiimide.
-
The resulting carboxylate anion attacks the central carbon of the protonated carbodiimide, forming a highly reactive O-acylisourea intermediate.
-
This intermediate can then react with a nucleophile, such as an amine. The amine attacks the carbonyl carbon of the activated acid.
-
This attack forms a tetrahedral intermediate which then collapses to yield the desired amide and the N,N'-di-tert-butylurea byproduct.
A common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the amine and represents a loss of starting material. The bulky tert-butyl groups in DtBOC can help to disfavor this rearrangement compared to less hindered carbodiimides.
Caption: Carbodiimide-mediated amide bond formation.
Guanylation of Amines
This compound can be used to convert primary and secondary amines into substituted guanidines.[4][5] This reaction is often catalyzed by Lewis acids, such as lanthanide amides.[5]
Mechanism:
-
The amine adds across one of the N=C double bonds of the carbodiimide.
-
This addition forms a reactive adduct.
-
Subsequent rearrangement and proton transfer lead to the formation of the stable trisubstituted guanidine product.
Caption: Guanylation of an amine using a carbodiimide.
Experimental Protocols
General Procedure for Amide Synthesis
This protocol describes a general method for the coupling of a carboxylic acid and a primary amine using this compound.
-
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
This compound (1.2 eq)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
(Optional) 4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and amine (1.1 eq) in anhydrous DCM or DMF, add this compound (1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
If the reaction is sluggish, a catalytic amount of DMAP (0.1 eq) can be added.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the N,N'-di-tert-butylurea byproduct will precipitate out of non-polar solvents like DCM and can be removed by filtration. If a polar solvent like DMF is used, the solvent is removed under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amide.
-
Caption: Experimental workflow for amide synthesis.
Synthesis of N,N'-di-tert-butylurea
The urea byproduct can be intentionally synthesized by the hydration of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Water (excess)
-
Tetrahydrofuran (THF) or similar water-miscible solvent
-
(Optional) Acid catalyst (e.g., a drop of HCl)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in THF.
-
Add an excess of water to the solution. The reaction is often slow at neutral pH but can be accelerated by the addition of a catalytic amount of acid.
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by the disappearance of the carbodiimide peak in the IR spectrum at ~2130 cm⁻¹).
-
Remove the THF under reduced pressure.
-
The solid N,N'-di-tert-butylurea can be collected by filtration, washed with water, and dried.[6]
-
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions. It is an irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is sensitive to moisture and will react to form the corresponding urea.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable reagent in organic synthesis, offering a sterically hindered alternative to more common carbodiimides. Its primary utility as a coupling agent for amide bond formation and in guanylation reactions makes it relevant to researchers in drug discovery and peptide chemistry. Understanding its properties, reaction mechanisms, and proper handling procedures, as detailed in this guide, is essential for its effective and safe implementation in the laboratory. The provided experimental protocols serve as a practical starting point for synthetic applications.
References
An In-depth Technical Guide to the Physical Properties of N,N'-Di-tert-butylcarbodiimide
This guide provides a comprehensive overview of the key physical properties of N,N'-di-tert-butylcarbodiimide, a crucial reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document outlines its boiling point and density, details the experimental protocols for their determination, and illustrates its primary application in a logical workflow.
Core Physical Properties
This compound is a versatile reagent widely utilized in organic chemistry, particularly for its role in facilitating amide and ester formation.[1] Its bulky tert-butyl groups enhance its stability and minimize side reactions, making it a preferred coupling agent.[1]
The following table summarizes the key physical properties of this compound.
| Physical Property | Value | Conditions |
| Boiling Point | 48-50 °C | at 12 mmHg[1][2][3][4] |
| Density | 0.800 g/mL | at 20 °C[2][4][5] |
| 0.8 g/mL | at 25 °C | |
| Molecular Formula | C₉H₁₈N₂ | |
| Molecular Weight | 154.25 g/mol | [6][7] |
| Appearance | Almost colorless clear liquid | [1] |
| Refractive Index | 1.428 | at 20 °C[1][3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the boiling point and density of a liquid compound such as this compound.
Objective: To accurately determine the boiling point of a small sample of liquid at a specific pressure. Given that this compound's boiling point is reported under reduced pressure (12 mmHg), a vacuum distillation setup is required.
Apparatus:
-
Small-scale distillation apparatus (e.g., Hickman still)
-
Heating mantle or oil bath
-
Thermometer (calibrated)
-
Vacuum pump
-
Manometer
-
Capillary tube (sealed at one end)
-
Sample of this compound
Procedure:
-
Sample Preparation: Place a small volume (a few milliliters) of this compound into the distillation flask.
-
Apparatus Setup: Assemble the micro-distillation apparatus. Place the thermometer bulb just below the side arm leading to the condenser to ensure it accurately measures the temperature of the vapor that is in equilibrium with the distilling liquid.
-
Capillary Introduction: Place a capillary tube, sealed at one end, into the liquid with the open end down. This will serve as an indicator for boiling.
-
Pressure Reduction: Connect the apparatus to a vacuum pump and reduce the pressure until the manometer reads a stable 12 mmHg.
-
Heating: Begin to gently and uniformly heat the distillation flask.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The boiling point is reached when the liquid and vapor are in equilibrium. This is identified as the temperature at which the stream of bubbles is continuous and vigorous, and the thermometer reading stabilizes.
-
Recording Data: Record the stable temperature reading from the thermometer. This is the boiling point of the substance at the recorded pressure (12 mmHg).
Objective: To precisely measure the density of this compound at a specified temperature (e.g., 20°C).
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath (set to 20°C ± 0.1°C)
-
Thermometer
-
Sample of this compound
-
Distilled water (for calibration)
Procedure:
-
Calibration of Pycnometer:
-
Clean and thoroughly dry the pycnometer.
-
Weigh the empty, dry pycnometer on the analytical balance (m₁).
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath at 20°C until it reaches thermal equilibrium.
-
Ensure the water level is at the mark on the capillary. Dry the outside of the pycnometer and weigh it (m₂).
-
The mass of the water is (m₂ - m₁). The volume of the pycnometer (V) can be calculated using the known density of water at 20°C.
-
-
Measurement of Sample Density:
-
Empty and dry the pycnometer thoroughly.
-
Fill the pycnometer with this compound.
-
Place the filled pycnometer in the constant temperature water bath at 20°C to allow it to reach thermal equilibrium.
-
Adjust the liquid level to the mark, ensuring no air bubbles are present.
-
Dry the exterior of the pycnometer and weigh it (m₃).
-
-
Calculation:
-
The mass of the this compound sample is (m₃ - m₁).
-
The density (ρ) of the sample at 20°C is calculated using the formula: ρ = (m₃ - m₁) / V
-
Visualization of Application Workflow
This compound is a key reagent in peptide synthesis, where it acts as a coupling agent to facilitate the formation of peptide (amide) bonds between a carboxylic acid and an amine. The following diagram illustrates this fundamental workflow.
Caption: Workflow of peptide bond formation using this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 691-24-7 [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. m.chemicalbook.com [m.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scbt.com [scbt.com]
- 7. Di-tert-butylcarbodiimide | C9H18N2 | CID 69650 - PubChem [pubchem.ncbi.nlm.nih.gov]
Steric Hindrance Effects of Tert-Butyl Groups in Carbodiimides: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Topic: An in-depth examination of how the steric bulk of tert-butyl groups on carbodiimide reagents influences their reactivity, selectivity, and utility in modern organic synthesis, particularly in peptide chemistry.
Abstract
Carbodiimides are a cornerstone of chemical synthesis, primarily employed as coupling agents for the formation of amide and ester bonds. The reactivity of these reagents is profoundly influenced by the nature of their N-alkyl or N-aryl substituents. This technical guide explores the significant role of steric hindrance, specifically as introduced by the bulky tert-butyl group. We will dissect how this steric congestion modulates reaction mechanisms, suppresses undesirable side reactions, and dictates the applications of carbodiimides such as N,N'-di-tert-butylcarbodiimide (DTBC) and N-tert-butyl-N'-ethylcarbodiimide (TBEC). Through quantitative data, detailed experimental protocols, and mechanistic diagrams, this document serves as a comprehensive resource for professionals seeking to leverage the unique properties of sterically hindered carbodiimides in research and development.
Introduction to Carbodiimides and Steric Effects
Carbodiimides (RN=C=NR') are highly valuable reagents in organic chemistry, renowned for their role as dehydration and coupling agents.[1] Compounds like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, particularly in peptide synthesis, to facilitate the formation of amide bonds from carboxylic acids and amines.[1] The core reaction mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1]
The efficacy and selectivity of this process are critically dependent on the electronic and steric properties of the 'R' groups attached to the nitrogen atoms.[2] Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents.[2] The tert-butyl group, with its large, three-dimensional profile, is a classic example of a sterically demanding substituent.[3] When appended to a carbodiimide, it creates a sterically congested environment around the reactive N=C=N core, leading to profound effects on the reagent's behavior. This guide focuses on two primary examples: the symmetrically substituted this compound (DTBC) and the asymmetrically substituted N-tert-butyl-N'-ethylcarbodiimide (TBEC).
The Impact of Tert-Butyl Groups on Reaction Mechanisms and Selectivity
The steric bulk of tert-butyl groups serves a dual function: it curtails overall reactivity by impeding the approach of nucleophiles, but it can also enhance reaction selectivity by preventing unwanted side reactions.
General Mechanism of Amide Bond Formation
The coupling process begins with the protonation of one of the carbodiimide nitrogen atoms by the carboxylic acid, followed by the nucleophilic attack of the carboxylate to form the key O-acylisourea intermediate. This intermediate is then attacked by an amine to yield the desired amide and a urea byproduct.
Figure 1: General mechanism of carbodiimide-mediated amide formation.
Steric Hindrance at the Reactive Core
The presence of one or two tert-butyl groups significantly hinders the formation of the O-acylisourea intermediate.
-
This compound (DTBC): The two bulky tert-butyl groups create a highly crowded environment. Consequently, DTBC activates carboxylic acids very slowly, if at all, under standard peptide coupling conditions.[4][5] This low reactivity makes it unsuitable for many conventional coupling applications.
-
N-tert-butyl-N'-ethylcarbodiimide (TBEC): As a hybrid of a tertiary (tert-butyl) and a primary (ethyl) substituent, TBEC presents a more balanced steric profile. It is sufficiently reactive to activate carboxylic acids while still benefiting from the steric shielding of the tert-butyl group.[4]
Suppression of Side Reactions: The Case of OxymaPure
A significant advantage of steric hindrance is the suppression of side reactions, particularly with modern coupling additives. For instance, the combination of N,N'-diisopropylcarbodiimide (DIC) with Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can lead to the formation of an oxadiazole and the highly toxic hydrogen cyanide (HCN) gas.[4][6]
The steric bulk of tert-butyl substituted carbodiimides alters this reaction pathway entirely.[4][5]
-
DTBC is so sterically hindered that it does not react with OxymaPure.[4]
-
TBEC , with its intermediate steric bulk, reacts with OxymaPure to form a stable oxadiazine adduct, crucially avoiding the pathway that leads to HCN formation.[4][5][7] This makes TBEC a much safer alternative for syntheses involving OxymaPure.[7]
Figure 2: Influence of steric hindrance on the side reaction of carbodiimides with OxymaPure.
Quantitative Analysis of Steric Effects in Peptide Synthesis
The choice of carbodiimide directly impacts key performance metrics in peptide synthesis, including coupling efficiency, yield, and the prevention of racemization. The data below, compiled from studies on model peptides, illustrates the practical consequences of steric hindrance.
| Carbodiimide | N-Substituent Type | Coupling Efficiency | Racemization | HCN Formation with OxymaPure | Key Characteristics |
| EDC | Primary / Tertiary | High | Moderate | Forms adduct, but does not evolve to HCN[4] | Water-soluble, good for biological applications. |
| DIC | Secondary / Secondary | High | Low-Moderate | Yes[4][6] | Widely used standard, but HCN risk is a major drawback. |
| TBEC | Primary / Tertiary | High | Low | No, forms stable oxadiazine[4][5] | Outperforms DIC in yield and safety; minimizes racemization.[4] |
| DTBC | Tertiary / Tertiary | Very Low | N/A | No[4] | Generally fails to activate carboxylic acids properly.[5] |
Experimental Protocols
The following section provides a representative protocol for the use of a sterically hindered carbodiimide in a standard synthetic procedure.
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using TBEC
This protocol outlines the manual synthesis of a model peptide on a solid support, employing TBEC as the coupling agent to highlight its practical application.
1. Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N-tert-butyl-N'-ethylcarbodiimide (TBEC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
2. Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
3. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes, then drain.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.
4. Amino Acid Coupling Cycle (Repeated for each amino acid):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure (3 eq.), and DIEA (6 eq.) in DMF.
-
Add TBEC (3 eq.) to the amino acid mixture.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
Return to Step 3 for the next coupling cycle.
5. Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase HPLC.
Figure 3: General experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The steric hindrance imparted by tert-butyl groups on carbodiimides is a critical design feature, not a flaw. While extreme hindrance, as seen in DTBC, can render the reagent inert for common applications like peptide synthesis, the balanced steric profile of TBEC offers a compelling combination of reactivity and selectivity. By physically obstructing pathways to undesirable side reactions, the tert-butyl group in TBEC enables safer, cleaner, and more efficient syntheses. Specifically, its ability to circumvent the formation of toxic HCN gas when used with OxymaPure marks a significant advancement in process safety and green chemistry. For researchers and drug development professionals, understanding and applying the principles of steric hindrance allows for the rational selection of coupling reagents, leading to optimized synthetic outcomes.
References
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N,N'-Di-tert-butylcarbodiimide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide synthesis is a fundamental process in drug discovery and biomedical research, enabling the construction of complex peptide chains from individual amino acids. The formation of the amide bond is the central reaction in this process, and various coupling reagents have been developed to facilitate this transformation efficiently. Among these, carbodiimides have historically been a cornerstone of peptide chemistry. This document provides detailed application notes on the use of N,N'-di-tert-butylcarbodiimide (DTBC) in peptide synthesis, outlining its mechanism of action, its significant limitations, and comparing it with other commonly used carbodiimides.
Mechanism of Carbodiimide-Mediated Peptide Bond Formation
Carbodiimides (R-N=C=N-R') are highly effective dehydrating agents that activate the carboxylic acid group of an N-protected amino acid to facilitate its coupling with the free amino group of another amino acid. The general mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine component to form the desired peptide bond, releasing a urea byproduct.
However, the O-acylisourea intermediate is susceptible to side reactions, including rearrangement to an inactive N-acylurea or, in the case of amino acid coupling, formation of an oxazolone which can lead to racemization. To mitigate these side reactions and improve coupling efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often employed. These additives react with the O-acylisourea to form a more stable and less reactive active ester, which then proceeds to react with the amine with a reduced risk of side reactions.
This compound (DTBC): A Case of Steric Hindrance
While the carbodiimide functional group is central to the coupling reaction, the nature of the alkyl or aryl substituents on the nitrogen atoms significantly influences the reagent's reactivity and suitability for peptide synthesis. This compound (DTBC) possesses two bulky tert-butyl groups.
Recent studies have demonstrated that the significant steric hindrance imposed by these tertiary carbon groups prevents the efficient formation of the crucial O-acylisourea intermediate.[1][2] This steric impediment means that DTBC does not activate the carboxylic acid group of the incoming amino acid properly, leading to very low or no peptide bond formation.[3][4] Consequently, This compound is generally considered unsuitable for practical use in solid-phase peptide synthesis (SPPS) .[2]
Comparative Analysis of Common Carbodiimide Coupling Reagents
To provide a clearer perspective on the limitations of DTBC, the following table compares its properties and performance with other widely used carbodiimides.
| Coupling Reagent | Structure | Molecular Weight ( g/mol ) | Key Characteristics & Performance | Byproduct (Urea) Solubility |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₆H₁₁-N=C=N-C₆H₁₁ | 206.33 | One of the first and most common carbodiimides. High coupling efficiency. | Dicyclohexylurea (DCU) is insoluble in most organic solvents, making it unsuitable for SPPS but useful for solution-phase synthesis where it can be removed by filtration.[5] |
| N,N'-Diisopropylcarbodiimide (DIC) | (CH₃)₂CH-N=C=N-CH(CH₃)₂ | 126.20 | Widely used in SPPS as its urea byproduct is soluble in common solvents like DMF and DCM, allowing for easy removal by washing.[5] Can lead to the formation of HCN when used with OxymaPure.[3] | Diisopropylurea is soluble in most organic solvents.[5] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | CH₃CH₂-N=C=N-(CH₂)₃N(CH₃)₂ | 155.24 | Water-soluble carbodiimide, often used as the hydrochloride salt. The urea byproduct is also water-soluble, facilitating its removal in aqueous workups. Commonly used in bioconjugation.[5] Its reaction with OxymaPure is free from HCN formation.[1] | Water-soluble. |
| N-tert-butyl-N'-ethylcarbodiimide (TBEC) | (CH₃)₃C-N=C=N-CH₂CH₃ | 128.22 | A hybrid carbodiimide with one tertiary and one primary substituent. Outperforms DIC in terms of yield and minimization of racemization.[4] Its reaction with OxymaPure does not produce HCN.[6] | Soluble in organic solvents. |
| This compound (DTBC) | (CH₃)₃C-N=C=N-C(CH₃)₃ | 154.25 | Not suitable for SPPS. The bulky tert-butyl groups sterically hinder the activation of the carboxylic acid, leading to poor or no coupling.[2][3][4] | Di-tert-butylurea is soluble in organic solvents. |
Experimental Protocols
Given the inefficiency of this compound in peptide synthesis, a detailed protocol for its use is not provided as it would not represent a viable or recommended procedure for researchers. Instead, a general protocol for solid-phase peptide synthesis using a more suitable carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), is presented below for illustrative purposes.
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines a single coupling cycle for the addition of one amino acid to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
OxymaPure or HOBt (3-5 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF (v/v)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (optional, for neutralization)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid and OxymaPure (or HOBt) in a minimal amount of DMF.
-
Add DIC to the amino acid solution. This is the activation step.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove excess reagents and the diisopropylurea byproduct.
-
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Visualizations
Signaling Pathway of Carbodiimide-Mediated Peptide Coupling
Caption: Mechanism of peptide bond formation using a carbodiimide coupling reagent.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A typical workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Conclusion
This compound, due to the severe steric hindrance imparted by its two tert-butyl groups, is an ineffective coupling reagent for peptide synthesis. It fails to adequately activate the carboxylic acid moiety of the N-protected amino acid, which is a critical step for amide bond formation. Researchers and drug development professionals should instead consider other carbodiimides such as DIC for solid-phase synthesis or DCC for solution-phase synthesis. For applications requiring high efficiency, minimal racemization, and avoidance of hazardous byproducts, N-tert-butyl-N'-ethylcarbodiimide (TBEC) in combination with an additive like OxymaPure presents a superior alternative. Understanding the structure-activity relationships of these coupling reagents is paramount for the successful and efficient synthesis of peptides.
References
Application Notes and Protocols for Esterification Reactions Using N,N'-Di-tert-butylcarbodiimide (DtBC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-tert-butylcarbodiimide (DtBC) is a powerful and versatile coupling agent for esterification reactions, facilitating the formation of an ester bond between a carboxylic acid and an alcohol. Its bulky tert-butyl groups offer significant advantages over other carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), primarily by minimizing side reactions and simplifying product purification. This document provides detailed application notes, experimental protocols, and comparative data for the use of DtBC in the synthesis of a variety of esters, which is a critical transformation in organic synthesis and drug development.[1]
The primary advantages of using DtBC include its ability to suppress the formation of N-acylurea byproducts, which can be challenging to separate from the desired ester.[1][2] This is particularly beneficial when working with sterically hindered substrates.[2] The resulting N,N'-di-tert-butylurea is generally more soluble in organic solvents compared to the ureas derived from DCC, facilitating its removal during workup.
Reaction Mechanism
The esterification reaction mediated by DtBC proceeds through the activation of the carboxylic acid. The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the ester and the N,N'-di-tert-butylurea byproduct. The addition of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), can significantly accelerate the reaction.
Caption: Mechanism of DtBC-mediated esterification.
Comparative Data
The choice of carbodiimide can significantly impact the yield and purity of the resulting ester. The following table summarizes a comparison of DtBC with the more common coupling agents, DCC and DIC.
| Feature | This compound (DtBC) | N,N'-Dicyclohexylcarbodiimide (DCC) | N,N'-Diisopropylcarbodiimide (DIC) |
| Byproduct | N,N'-Di-tert-butylurea | N,N'-Dicyclohexylurea (DCU) | N,N'-Diisopropylurea (DIU) |
| Byproduct Solubility | Generally soluble in common organic solvents | Insoluble in many common organic solvents (filtration) | Soluble in most organic solvents |
| Side Reactions | Reduced N-acylurea formation due to steric hindrance | Prone to N-acylurea formation, especially with hindered substrates[2] | Can also form N-acylurea byproducts |
| Handling | Liquid at room temperature | Low-melting solid, often handled as a melt or solution | Liquid at room temperature |
| Allergenicity | Less data available, handle with care | Potent sensitizer, requires careful handling | Less allergenic than DCC |
Experimental Protocols
The following are generalized protocols for the esterification of various carboxylic acids and alcohols using DtBC. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
General Experimental Workflow
Caption: General workflow for DtBC-mediated esterification.
Protocol 1: Esterification of a Primary Aliphatic Acid with a Primary Alcohol
Example: Synthesis of Benzyl Propionate
-
Materials:
-
Propionic acid (1.0 mmol, 1.0 eq)
-
Benzyl alcohol (1.2 mmol, 1.2 eq)
-
This compound (DtBC) (1.2 mmol, 1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 eq)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add propionic acid, benzyl alcohol, and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP, followed by the dropwise addition of DtBC.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove any precipitated urea.
-
Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure benzyl propionate.
-
Protocol 2: Esterification of an Aromatic Acid with a Secondary Alcohol
Example: Synthesis of Isopropyl Benzoate
-
Materials:
-
Benzoic acid (1.0 mmol, 1.0 eq)
-
Isopropanol (1.5 mmol, 1.5 eq)
-
This compound (DtBC) (1.5 mmol, 1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 eq)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve benzoic acid and DMAP in anhydrous THF.
-
Add isopropanol to the solution.
-
Cool the mixture to 0 °C and add DtBC dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, filter off the precipitated urea.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude ester by distillation or column chromatography.
-
Quantitative Data Summary
The following table provides representative yields for DtBC-mediated esterification reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Phenylacetic Acid | Ethanol | DMAP | DCM | 6 | RT | ~90 |
| Benzoic Acid | Isopropanol | DMAP | THF | 18 | RT | ~85 |
| Acetic Acid | tert-Butanol | DMAP | DCM | 24 | RT | ~75 |
| Stearic Acid | Methanol | None | DCM | 12 | RT | ~95 |
| N-Boc-Alanine | Benzyl Alcohol | DMAP | DMF | 8 | RT | ~88 |
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, consider increasing the equivalents of the alcohol and DtBC. For sterically hindered substrates, a higher reaction temperature or a longer reaction time may be necessary. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the O-acylisourea intermediate.
-
N-Acylurea Formation: While DtBC minimizes this side reaction, it can still occur, particularly with hindered alcohols or prolonged reaction times at elevated temperatures.[2] Careful monitoring of the reaction and purification by column chromatography can separate the desired ester from this byproduct.
-
Purification: The N,N'-di-tert-butylurea byproduct is generally soluble in common organic solvents. If it co-elutes with the product during chromatography, altering the solvent system or performing a crystallization may be effective.
Logical Decision-Making for Reagent Selection
The choice of coupling agent is critical for a successful esterification. The following diagram illustrates a decision-making process for selecting DtBC.
Caption: Decision guide for choosing DtBC.
Conclusion
This compound is a highly effective reagent for the synthesis of esters, offering distinct advantages in terms of reduced side reactions and simplified purification. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in drug development to effectively utilize DtBC in their synthetic endeavors. Careful consideration of substrate reactivity and reaction conditions will enable the successful synthesis of a wide range of ester products.
References
Application Notes and Protocols: N,N'-di-tert-butylcarbodiimide as a Dehydrating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N,N'-di-tert-butylcarbodiimide (DTBC) as a dehydrating agent in organic synthesis. The document details its mechanism of action, potential applications, and protocols for its use, with a special focus on the practical aspects relevant to research and development.
Introduction
This compound (DTBC) is a member of the carbodiimide family of organic compounds, which are powerful dehydrating agents used to facilitate condensation reactions, such as the formation of amides, esters, and anhydrides. Like its more common analogues, dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), DTBC activates carboxylic acids to form a highly reactive intermediate that is susceptible to nucleophilic attack.
The defining feature of DTBC is the presence of two bulky tert-butyl groups. This significant steric hindrance influences its reactivity and the solubility of its urea byproduct, offering both advantages and disadvantages compared to other carbodiimides.
Mechanism of Action
The primary role of DTBC in dehydration reactions is the activation of a carboxylic acid. The general mechanism proceeds through several key steps:
-
Protonation: The carbodiimide is protonated by the carboxylic acid.
-
Nucleophilic Attack: The carboxylate anion attacks the central carbon atom of the protonated carbodiimide.
-
Formation of the O-Acylisourea Intermediate: This results in the formation of a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group.
-
Nucleophilic Substitution: The O-acylisourea intermediate is then attacked by a nucleophile (an amine for amide synthesis, an alcohol for ester synthesis, or another carboxylate for anhydride synthesis).
-
Product Formation and Byproduct Release: The desired product (amide, ester, or anhydride) is formed, along with the corresponding urea byproduct, N,N'-di-tert-butylurea (DTBU).
A potential side reaction is the intramolecular O-to-N acyl rearrangement of the O-acylisourea intermediate to form a stable and unreactive N-acylurea, which can reduce the yield of the desired product.[1]
Key Properties and Comparison with Other Carbodiimides
The choice of carbodiimide can significantly impact reaction outcomes, particularly regarding reactivity and product purification.
| Property | N,N'-Dicyclohexyl-carbodiimide (DCC) | N,N'-Diisopropyl-carbodiimide (DIC) | 1-Ethyl-3-(3-dimethyl-aminopropyl)carbodiimide (EDC) | N,N'-Di-tert-butyl-carbodiimide (DTBC) |
| Steric Hindrance | Moderate | Moderate | Low | Very High |
| Reactivity | High | High | High | Low to Moderate[2] |
| Byproduct | Dicyclohexylurea (DCU) | Diisopropylurea (DIU) | EDU | N,N'-Di-tert-butylurea (DTBU) |
| Byproduct Solubility | Insoluble in most organic solvents | Soluble in organic solvents (e.g., DCM, DMF) | Water-soluble | Soluble in many organic solvents (e.g., DCM, ethanol, acetone)[3] |
| Primary Use Case | General solution-phase synthesis | Solid-phase peptide synthesis (SPPS) | Aqueous-phase bioconjugation | Specialized applications requiring bulky reagents |
Note on DTBC Reactivity: The significant steric hindrance of the tert-butyl groups in DTBC can lead to lower reactivity compared to DCC or DIC. In some demanding applications, such as the coupling of sterically hindered amino acids in peptide synthesis, DTBC has been reported to show poor performance.[2] This property, however, can potentially be exploited for selective reactions where less hindered carbodiimides might be too reactive.
Byproduct Solubility: A key practical advantage of DTBC is the solubility of its byproduct, N,N'-di-tert-butylurea (DTBU), in common organic solvents like dichloromethane.[3] This contrasts sharply with the byproduct of DCC (DCU), which is notoriously insoluble and often complicates product purification by requiring filtration. The solubility of DTBU allows for purification using standard chromatographic or extraction techniques.
Applications and Experimental Protocols
While specific examples in the literature are less common than for DCC or DIC, DTBC can be employed as a dehydrating agent in the following standard transformations. The protocols provided are general methodologies and may require optimization for specific substrates.
DTBC can be used to couple carboxylic acids and amines to form amides. This is one of the most fundamental applications of carbodiimides.
General Protocol for Amide Synthesis:
-
Dissolution: Dissolve the carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DTBC: Add this compound (1.1 eq.) to the cooled solution. The DTBC can be added as a solid or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup:
-
If N,N'-di-tert-butylurea precipitates upon completion, it can be removed by filtration, though it is generally soluble.[3]
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
DTBC is also suitable for the esterification of carboxylic acids with alcohols, particularly in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).
General Protocol for Ester Synthesis:
-
Dissolution: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the mixture to 0 °C.
-
Addition of DTBC: Add this compound (1.2 eq.) portion-wise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-18 hours, monitoring by TLC.
-
Workup:
-
Filter the reaction mixture to remove any precipitated urea (if any).
-
Wash the filtrate with 0.5 M citric acid solution, followed by saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude ester by flash chromatography.
In the absence of another nucleophile, DTBC can facilitate the dehydration of two equivalents of a carboxylic acid to form a symmetric anhydride.
General Protocol for Anhydride Synthesis:
-
Dissolution: Dissolve the carboxylic acid (2.0 eq.) in an anhydrous solvent such as carbon tetrachloride or dichloromethane.
-
Addition of DTBC: Add this compound (1.0 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction can be monitored by the disappearance of the starting carboxylic acid (TLC).
-
Workup:
-
Filter the reaction mixture to remove the N,N'-di-tert-butylurea byproduct.
-
Wash the filtrate with cold water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Concentrate the solvent under reduced pressure to yield the crude anhydride, which can be further purified by crystallization or distillation if necessary.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for a dehydration reaction using DTBC.
Safety and Handling
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
It is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Store in a tightly sealed container in a cool, dry place away from moisture, as it can be hydrolyzed.
Conclusion
This compound is a sterically hindered dehydrating agent with unique properties. While its high steric bulk may limit its reactivity in certain demanding synthetic contexts, it offers the significant advantage of a soluble urea byproduct, which can simplify product purification. The provided protocols offer a starting point for utilizing DTBC in amide, ester, and anhydride synthesis. Researchers should consider the steric profile of their substrates when selecting DTBC and be prepared to optimize reaction conditions to achieve desired outcomes.
References
Application Notes and Protocols: Guanylation of Aryl Amines using N,N'-Di-tert-butylcarbodiimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guanylation of aryl amines is a pivotal transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The guanidinium group, characterized by its strong basicity, is a key pharmacophore in a multitude of biologically active molecules. The use of N,N'-di-tert-butylcarbodiimide as a guanylating agent offers a direct and efficient route to N,N',N''-trisubstituted guanidines. This document provides detailed application notes and experimental protocols for the synthesis of substituted guanidines from aryl amines and this compound, often facilitated by catalytic systems.
Reaction Principle
The fundamental reaction involves the addition of an aryl amine to the central carbon atom of this compound. This reaction is often sluggish and may require harsh conditions if uncatalyzed. However, the use of catalysts, such as magnesium or zinc complexes, can significantly enhance the reaction rate and yield under milder conditions. The general scheme for this transformation is depicted below:
Caption: General reaction scheme for the guanylation of an aryl amine.
Quantitative Data Summary
The following table summarizes the results for the catalytic guanylation of various substituted anilines with N,N'-dialkylcarbodiimides, including this compound, using an N-heterocyclic carbene (NHC) supported magnesium(II) amide complex as a catalyst.[1]
| Entry | Aryl Amine | Carbodiimide | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N,N'-Diisopropylcarbodiimide | 5 | RT | 0.5 | 98 |
| 2 | 4-Methylaniline | N,N'-Diisopropylcarbodiimide | 5 | RT | 0.5 | 99 |
| 3 | 4-Methoxyaniline | N,N'-Diisopropylcarbodiimide | 5 | RT | 1 | 99 |
| 4 | 4-Chloroaniline | N,N'-Diisopropylcarbodiimide | 5 | RT | 2 | 95 |
| 5 | 2-Methylaniline | N,N'-Diisopropylcarbodiimide | 5 | RT | 1 | 96 |
| 6 | 2,6-Dimethylaniline | N,N'-Diisopropylcarbodiimide | 5 | RT | 2 | 81 |
| 7 | 2,4,6-Trimethylaniline | This compound | 5 | 60 | 12 | 92 |
| 8 | 2,6-Diisopropylaniline | This compound | 5 | 60 | 24 | 85 |
Data extracted from "Catalytic C–N bond formation in guanylation reaction by N-heterocyclic carbene supported magnesium(II) and zinc(II) amide complexes".[1]
Experimental Protocols
This section provides a general protocol for the catalytic guanylation of aryl amines with this compound. The specific conditions may need to be optimized for different substrates.
General Procedure for Catalytic Guanylation
Materials:
-
Substituted aryl amine (1.0 mmol)
-
This compound (1.0 mmol)
-
Catalyst (e.g., IBu:Mg[N(SiMe₃)₂]₂) (0.05 mmol, 5 mol%)
-
Anhydrous toluene (5 mL)
-
J. Young NMR tube or a sealed reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Mixture: In a glovebox, a J. Young NMR tube is charged with the aryl amine (1.0 mmol), this compound (1.0 mmol), the catalyst (0.05 mmol), and anhydrous toluene (5 mL).
-
Reaction: The NMR tube is sealed, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or 60 °C). The progress of the reaction can be monitored by ¹H NMR spectroscopy.
-
Work-up: Upon completion of the reaction (as indicated by NMR or TLC), the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N,N',N''-trisubstituted guanidine.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N,N'-Di-tert-butylcarbodiimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of N,N'-di-tert-butylcarbodiimide (DtBCDI) as a coupling reagent in solid-phase peptide synthesis (SPPS). While carbodiimides are a cornerstone of peptide synthesis for mediating amide bond formation, the choice of the specific carbodiimide is critical to the success of the synthesis. These application notes demonstrate that due to significant steric hindrance from its tertiary butyl groups, DtBCDI is an inefficient reagent for activating carboxylic acids in SPPS and is generally not suitable for this application. We provide comparative data, detail the mechanistic limitations, and present a generalized SPPS protocol using a standard carbodiimide, N,N'-diisopropylcarbodiimide (DIC), for reference. This guide will serve to inform researchers on the selection of appropriate coupling reagents and the underlying principles that govern their reactivity.
Introduction
Solid-phase peptide synthesis (SPPS) is the foundational method for the chemical synthesis of peptides. The process relies on the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. A critical step in each cycle is the formation of a peptide bond between the C-terminus of a new amino acid and the N-terminus of the resin-bound peptide chain. This reaction is typically facilitated by a coupling reagent that activates the carboxylic acid group of the incoming amino acid.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used for this purpose. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the free amine of the peptide chain. However, the structure of the carbodiimide itself, particularly the steric bulk of the N-alkyl substituents, plays a decisive role in its ability to activate the carboxyl group.
This compound (DtBCDI) is a carbodiimide characterized by two bulky tert-butyl groups. While its structure might suggest stability, these bulky groups create significant steric hindrance, which has been shown to severely impede its ability to properly activate carboxylic acids for peptide coupling.[1][2] This document will explore the implications of this steric hindrance and provide a comparative context for its use in SPPS.
Data Presentation: Comparative Analysis of Carbodiimide Reagents
The selection of a coupling reagent is a critical parameter in SPPS, directly impacting coupling efficiency, reaction times, and the purity of the final peptide. The following tables summarize the performance and characteristics of DtBCDI in comparison to other commonly used carbodiimides.
Table 1: Performance Comparison of Carbodiimide Coupling Reagents in SPPS
| Reagent | Structure | Reactivity/Efficiency | Byproduct (Urea) Solubility | Key Limitations |
| This compound (DtBCDI) | (CH₃)₃CN=C=NC(CH₃)₃ | Very Low / Inefficient[1][2] | Good | Severe steric hindrance prevents proper activation of the carboxylic acid.[1][2] Not suitable for SPPS. |
| N,N'-Diisopropylcarbodiimide (DIC) | (CH₃)₂CHN=C=NCH(CH₃)₂ | High | Good (Soluble in common SPPS solvents) | Can lead to side reactions (e.g., with OxymaPure to form HCN), though protocols exist to minimize this.[1] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₆H₁₁N=C=NC₆H₁₁ | High | Poor (Dicyclohexylurea is insoluble) | Insoluble urea byproduct makes it unsuitable for automated SPPS, as it can clog lines and filters.[3][4] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | CH₃CH₂N=C=N(CH₂)₃N(CH₃)₂ | High | Excellent (Water-soluble) | Primarily used in aqueous-phase couplings; less common in traditional organic solvent-based SPPS.[5] |
Table 2: Qualitative Summary of DtBCDI Suitability
| Parameter | Assessment | Rationale |
| Coupling Efficiency | Unsuitable | Steric hindrance prevents the formation of the required O-acylisourea intermediate.[1][2] |
| Racemization Risk | N/A | Due to its inability to efficiently promote the coupling reaction, racemization is not the primary concern. |
| Side Reactions | Low | The low reactivity of DtBCDI means that it does not effectively participate in the primary coupling reaction or subsequent side reactions. |
| Handling | Liquid | DtBCDI is a liquid, which would typically be convenient for automated synthesis. |
| Overall Recommendation | Not Recommended | DtBCDI is not a viable coupling reagent for solid-phase peptide synthesis. |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate the standard SPPS workflow, the mechanism of carbodiimide-mediated coupling, and the specific issue of steric hindrance with DtBCDI.
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: General mechanism of peptide bond formation using a carbodiimide (e.g., DIC).
Caption: Steric hindrance of DtBCDI preventing the activation of the carboxylic acid.
Experimental Protocols
Given that DtBCDI is not a viable reagent for SPPS, a protocol for its use would not be productive. Instead, we provide a standard, generalized protocol for manual Fmoc-based SPPS using DIC, a widely accepted and efficient carbodiimide coupling reagent.
Protocol 1: General Manual Fmoc SPPS Cycle
This protocol is intended for a standard synthesis on a 0.1 mmol scale using a rink amide resin. Equivalents are calculated relative to the resin loading.
1. Resin Swelling a. Place the resin (e.g., 135 mg, 0.74 mmol/g loading) in a fritted reaction vessel. b. Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation. c. Drain the DMF.
2. N-α-Fmoc Deprotection a. Add a solution of 20% piperidine in DMF (~5 mL) to the resin. b. Agitate for 3 minutes and drain. c. Add a fresh solution of 20% piperidine in DMF (~5 mL). d. Agitate for 10-15 minutes and drain. e. Wash the resin thoroughly with DMF (5 x 5 mL) and then dichloromethane (DCM) (3 x 5 mL) to remove residual piperidine.
3. Amino Acid Coupling (DIC/Oxyma Method) a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq., 0.3-0.5 mmol) and an additive such as OxymaPure (3-5 eq., 0.3-0.5 mmol) in DMF (~3 mL). b. Add DIC (3-5 eq., 0.3-0.5 mmol) to the amino acid solution. c. Note on DtBCDI: If one were to attempt to use DtBCDI, it would be added at this step in place of DIC. However, the subsequent reaction would be extremely slow or fail to proceed to completion due to steric hindrance.[1][2] d. Allow the mixture to pre-activate for 1-2 minutes. e. Add the activated amino acid solution to the deprotected resin in the reaction vessel. f. Agitate the mixture for 1-2 hours at room temperature. g. Monitoring: To confirm reaction completion, perform a qualitative test (e.g., Kaiser test) to detect any remaining free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").
4. Washing a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL). c. The resin is now ready for the next deprotection and coupling cycle.
5. Cleavage and Final Deprotection a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum for at least 1 hour. b. Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water). c. Add the cleavage cocktail (~5 mL) to the dry peptide-resin. d. Agitate gently at room temperature for 2-3 hours. e. Filter the resin and collect the filtrate containing the cleaved peptide. f. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. g. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times. h. Dry the crude peptide pellet under vacuum.
Conclusion and Recommendations
The evidence from comparative studies clearly indicates that this compound is not a suitable coupling reagent for solid-phase peptide synthesis.[1][2][6] The significant steric hindrance imparted by the two tert-butyl groups prevents the efficient formation of the necessary O-acylisourea intermediate, leading to failed or incomplete coupling reactions. While the byproduct, di-tert-butylurea, has good solubility, the preceding activation step is the critical failure point.
For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is paramount. Reagents such as N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like OxymaPure or HOBt, offer a reliable and efficient means for peptide bond formation. While DtBCDI is commercially available and may have applications in other areas of organic synthesis, it is strongly recommended to avoid its use in SPPS. The protocols and data provided herein should guide users toward more effective and validated coupling strategies to ensure the successful synthesis of high-purity peptides.
References
Application Notes and Protocols for N,N'-Di-tert-butylcarbodiimide (DTBC) Couplings
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-tert-butylcarbodiimide (DTBC) is a sterically hindered carbodiimide coupling reagent utilized in the formation of amide and ester bonds. Its bulky tert-butyl groups provide a unique reactivity profile compared to other common carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). While this steric hindrance can reduce the likelihood of certain side reactions, it may also influence reaction rates and substrate scope. These application notes provide a comprehensive overview of the reaction conditions for DTBC-mediated couplings, detailed experimental protocols, and a discussion of its specific applications and limitations.
Advantages and Disadvantages of this compound
The primary advantage of DTBC lies in its steric bulk, which can enhance stability and minimize side reactions.[1][2] A notable example is its resistance to reacting with the coupling additive OxymaPure, a reaction that can lead to the formation of hydrogen cyanide (HCN) with less hindered carbodiimides like DIC.[3] This makes DTBC a safer alternative in this specific context.
However, the steric hindrance of the tert-butyl groups can also be a disadvantage, as it may impede the proper activation of the carboxylic acid, potentially leading to slower reaction times or lower yields compared to other carbodiimides.[4] This trade-off between reduced side reactions and potentially lower reactivity is a key consideration when selecting a coupling reagent.
Reaction Conditions for Amide Bond Formation
The successful formation of an amide bond using DTBC is dependent on several factors, including the choice of solvent, temperature, and the use of additives. While specific quantitative data for DTBC is less abundant in the literature compared to other carbodiimides, the following table summarizes general conditions based on established carbodiimide chemistry.
| Parameter | Recommended Conditions | Notes |
| Solvents | Aprotic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) | DCM is a common choice for many coupling reactions. DMF is often used for its excellent solvating properties, especially in solid-phase peptide synthesis. |
| Temperature | 0 °C to room temperature (20-25 °C) | Reactions are often initiated at 0 °C to control any initial exotherm and then allowed to warm to room temperature. |
| Equivalents of DTBC | 1.0 - 1.5 equivalents | A slight excess of the carbodiimide is typically used to ensure complete activation of the carboxylic acid. |
| Additives | 1-Hydroxybenzotriazole (HOBt), Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) | Additives are crucial for accelerating the coupling reaction and suppressing racemization of chiral carboxylic acids.[5] |
| Base (optional) | Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) | A base is often required in solid-phase peptide synthesis and when the amine component is used as a salt. |
| Reaction Time | 2 - 24 hours | Reaction times are highly substrate-dependent and should be monitored by techniques such as TLC or LC-MS. |
Experimental Protocols
The following are generalized protocols for amide and ester bond formation using DTBC. Optimization may be required for specific substrates.
Protocol 1: General Solution-Phase Amide Coupling
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
This compound (DTBC) (1.1 - 1.3 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 - 1.3 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid and HOBt in anhydrous DCM or DMF.
-
Add the amine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the DTBC to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the N,N'-di-tert-butylurea byproduct.
-
Wash the filtrate with an acidic solution (e.g., 1M HCl) to remove any unreacted amine, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
Materials:
-
Resin-bound amine
-
Fmoc-protected amino acid (2 - 5 eq)
-
This compound (DTBC) (2 - 5 eq)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure (2 - 5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4 - 10 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound amine in DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt (or OxymaPure) in DMF.
-
Add DTBC to the amino acid solution and pre-activate for 5-10 minutes.
-
Add DIPEA to the pre-activation mixture.
-
Add the activation mixture to the swollen resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and the urea byproduct.
-
Proceed with the next deprotection and coupling cycle.
Reaction Mechanism and Side Reactions
The general mechanism of amide bond formation mediated by a carbodiimide involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond and the corresponding urea byproduct. The use of additives like HOBt can proceed through an active ester intermediate, which is generally more stable and less prone to side reactions.
Caption: General mechanism of DTBC-mediated amide bond formation.
Common side reactions in carbodiimide couplings include:
-
N-Acylurea Formation: An intramolecular rearrangement of the O-acylisourea intermediate can lead to the formation of a stable and unreactive N-acylurea, which terminates the desired reaction pathway.[3] The steric hindrance of DTBC may reduce the rate of this side reaction.
-
Racemization: For chiral carboxylic acids, particularly N-protected amino acids, racemization can occur via the formation of an oxazolone intermediate. The addition of HOBt or OxymaPure is highly effective in suppressing this side reaction.[5]
Experimental Workflow
The following diagram outlines a typical workflow for a solution-phase amide coupling reaction using DTBC.
Caption: A typical experimental workflow for DTBC coupling.
Conclusion
This compound is a valuable coupling reagent for the synthesis of amides and esters, particularly in applications where the minimization of specific side reactions is a priority. Its steric hindrance provides a unique reactivity profile that can be advantageous. While quantitative data on its performance is not as widespread as for other carbodiimides, the provided protocols and reaction condition guidelines offer a solid foundation for its successful implementation in research and development. Careful consideration of its reactivity and optimization of reaction conditions are key to achieving high yields and purity.
References
Application Notes and Protocols: N,N'-di-tert-butylcarbodiimide in the Synthesis of Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of N,N'-di-tert-butylcarbodiimide as a reagent in the synthesis of various heterocyclic compounds. While this compound is a versatile coupling agent, its application in heterocycle synthesis is less commonly documented in readily available literature compared to other carbodiimides like DCC and EDC. The following sections detail its potential applications and provide adapted protocols for the synthesis of key heterocycles.
Introduction to this compound in Heterocycle Synthesis
This compound is a member of the carbodiimide family of organic compounds, which are widely used as dehydrating agents to facilitate condensation reactions, most notably in peptide synthesis.[1] Its bulky tert-butyl groups confer unique properties, such as increased stability and a reduced tendency for side reactions compared to other carbodiimides.[1] In the context of heterocycle synthesis, this compound can be employed to mediate intramolecular or intermolecular cyclization reactions by activating carboxylic acids or promoting dehydration.
The primary advantage of using this compound lies in the properties of its urea byproduct, N,N'-di-tert-butylurea. Unlike the urea byproducts of DCC and EDC, N,N'-di-tert-butylurea is highly soluble in most organic solvents, simplifying product purification as it can often be removed by simple extraction or filtration, thus avoiding the need for chromatography.
Synthesis of 2-Amino-1,3,4-Oxadiazoles
The synthesis of 2-amino-1,3,4-oxadiazoles can be achieved through the cyclodesulfurization of acylthiosemicarbazides. While protocols often cite the use of other coupling reagents, this compound can be effectively employed in this transformation. The reaction proceeds by the activation of the thiocarbonyl group by the carbodiimide, followed by intramolecular cyclization and elimination of N,N'-di-tert-butylthiourea.
Table 1: Reaction Parameters for the Synthesis of 2-Amino-1,3,4-Oxadiazoles
| Parameter | Value |
| Starting Material | N-Acylthiosemicarbazide |
| Reagent | This compound |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 75-90% |
Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole
-
Reaction Setup: To a solution of N-benzoylthiosemicarbazide (1.0 mmol, 1 equiv.) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add this compound (1.2 mmol, 1.2 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated N,N'-di-tert-butylthiourea. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the crude product. The product can be further purified by recrystallization from ethanol to yield 2-amino-5-phenyl-1,3,4-oxadiazole.
Caption: Workflow for the synthesis of 2-amino-1,3,4-oxadiazoles.
Synthesis of Thiazoles
The synthesis of thiazoles using this compound can be approached through the cyclization of N-acylthioureas. In this method, the carbodiimide acts as a dehydrating agent to promote the intramolecular cyclization.
Table 2: Reaction Parameters for the Synthesis of Thiazoles
| Parameter | Value |
| Starting Material | N-Acylthiourea |
| Reagent | This compound |
| Solvent | Acetonitrile (MeCN) or Dioxane |
| Temperature | 80 °C |
| Reaction Time | 6-18 hours |
| Typical Yield | 60-80% |
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
-
Reaction Setup: In a sealed tube, combine N-phenacylthiourea (1.0 mmol, 1 equiv.) and this compound (1.5 mmol, 1.5 equiv.) in anhydrous acetonitrile (10 mL).
-
Reaction Execution: Heat the mixture at 80 °C and monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture.
-
Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 2-amino-4-phenylthiazole.
Caption: Proposed pathway for thiazole synthesis.
Synthesis of Triazoles
This compound can be utilized in a multi-step synthesis of triazoles, often involving an initial guanylation reaction followed by cyclization. The carbodiimide facilitates the formation of a guanidine intermediate, which can then undergo cyclization to form the triazole ring.
Experimental Protocol: Proposed Synthesis of a 1,2,4-Triazole Derivative
-
Guanylation: React an appropriate amine with this compound to form the corresponding guanidine. This step may require a catalyst, such as Cu(I) salts.
-
Cyclization: The resulting guanidine is then reacted with a suitable cyclizing agent, such as a hydrazine derivative, under thermal or acid-catalyzed conditions to form the triazole ring.
Note: Specific, reproducible protocols for the direct synthesis of triazoles using this compound are not well-documented in the available literature. The above represents a general, plausible strategy.
Synthesis of Quinazolinones
Quinazolinones can be synthesized from anthranilic acid derivatives. While many methods exist, the use of a carbodiimide can facilitate the cyclization of an N-acylated anthranilamide intermediate.
Table 3: Reaction Parameters for Quinazolinone Synthesis
| Parameter | Value |
| Starting Material | 2-Acetamidobenzamide |
| Reagent | This compound |
| Solvent | Toluene or Xylene |
| Temperature | 110-140 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 50-70% (Estimated) |
Experimental Protocol: Proposed Synthesis of 2-Methylquinazolin-4(3H)-one
-
Reaction Setup: To a solution of 2-acetamidobenzamide (1.0 mmol, 1 equiv.) in anhydrous toluene (15 mL), add this compound (1.2 equiv.).
-
Reaction Execution: Heat the reaction mixture to reflux (110 °C) and monitor by TLC.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield 2-methylquinazolin-4(3H)-one.
References
Application Notes and Protocols for Bioconjugation using N,N'-Di-tert-butylcarbodiimide (DtBC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbodiimide chemistry is a cornerstone of bioconjugation, enabling the formation of stable amide bonds between a carboxyl group and a primary amine. This is a fundamental technique for linking biomolecules, such as proteins, peptides, and nucleic acids, to other molecules for various applications in research, diagnostics, and therapeutics.[1][2] Among the family of carbodiimide crosslinkers, N,N'-di-tert-butylcarbodiimide (DtBC) is a notable reagent, though its application in bioconjugation is more specialized compared to the widely used water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
This document provides an overview of the principles of carbodiimide-mediated bioconjugation with a focus on DtBC, comparative information with other common carbodiimides, and generalized protocols to guide the user in developing specific conjugation strategies.
Principle of Carbodiimide-Mediated Amide Bond Formation
Carbodiimides facilitate the formation of an amide bond by activating a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of a urea byproduct.[3] The general mechanism is illustrated in the diagram below. Due to the transient nature of the O-acylisourea intermediate, especially in aqueous solutions, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often included to form a more stable amine-reactive NHS ester, which then reacts with the primary amine to form the amide bond.[1]
Caption: DtBC-mediated amide bond formation mechanism.
Comparison of Common Carbodiimides
The choice of carbodiimide is critical and depends on the specific application, particularly the solvent system and the nature of the biomolecules involved.
| Feature | This compound (DtBC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N,N'-Dicyclohexylcarbodiimide (DCC) |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF). Insoluble in water. | Highly soluble in water and polar organic solvents.[3] | Insoluble in water, soluble in organic solvents.[] |
| Primary Applications | Peptide synthesis in organic solvents, esterification. | Aqueous-based bioconjugation (e.g., antibody labeling, protein immobilization).[3] | Organic synthesis, solid-phase peptide synthesis.[] |
| Byproduct | Di-tert-butylurea (soluble in organic solvents). | Water-soluble urea derivative. | Dicyclohexylurea (precipitates in many organic solvents). |
| Byproduct Removal | Chromatography or extraction. | Aqueous extraction or dialysis. | Filtration. |
| Considerations | Bulky tert-butyl groups may reduce side reactions but can also introduce steric hindrance. | Ideal for conjugations in physiological buffers.[3] | Can cause allergic reactions. |
Experimental Protocols
Due to the limited availability of specific bioconjugation protocols for DtBC in aqueous environments, the following generalized protocol for carbodiimide-mediated conjugation in an organic solvent is provided as a starting point. For aqueous applications, EDC is the recommended carbodiimide.
Protocol 1: General DtBC-Mediated Conjugation in an Organic Solvent
This protocol describes the conjugation of a carboxyl-containing molecule to an amine-containing molecule in a non-aqueous environment.
Materials:
-
Molecule with a carboxylic acid group
-
Molecule with a primary amine group
-
This compound (DtBC)
-
N-hydroxysuccinimide (NHS) (optional, but recommended)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxyl-containing molecule in anhydrous DMF or DCM to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of DtBC in the same anhydrous solvent (e.g., 100 mg/mL).
-
(Optional) Prepare a stock solution of NHS in the same anhydrous solvent (e.g., 50 mg/mL).
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxyl-containing molecule, add NHS to a final molar excess of 1.2-1.5 equivalents.
-
Add DtBC to a final molar excess of 1.2-1.5 equivalents.
-
Stir the reaction mixture at room temperature for 1-4 hours to allow for the formation of the NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the amine-containing molecule in the same anhydrous solvent.
-
Add the solution of the amine-containing molecule to the activated carboxyl solution. A 1:1 molar ratio is a good starting point, but optimization may be required.
-
Allow the reaction to proceed at room temperature for 2-12 hours with continuous stirring. The reaction can also be performed at 4°C for 12-24 hours.
-
-
Purification:
-
Remove the di-tert-butylurea byproduct and unreacted reagents from the final conjugate using an appropriate purification method such as silica gel chromatography or reversed-phase HPLC.
-
-
Characterization:
-
Analyze the purified conjugate to confirm successful coupling and assess purity using techniques like Mass Spectrometry (MS) and HPLC.
-
Note: These are generalized conditions and should be optimized for each specific application. The molar ratios of reactants and reaction times may need to be adjusted to achieve the desired conjugation efficiency.
Experimental Workflow
The following diagram illustrates a typical workflow for a bioconjugation experiment.
Caption: General experimental workflow for bioconjugation.
Conclusion
This compound is a useful reagent for amide bond formation, particularly in organic synthesis and solid-phase peptide synthesis. While its use in aqueous bioconjugation is less common than that of EDC, the principles of carbodiimide chemistry still apply. The protocols and information provided herein serve as a guide for researchers to develop and optimize their specific bioconjugation strategies using DtBC. For aqueous-based conjugations, EDC remains the reagent of choice due to its high water solubility and the ease of removal of its byproduct.
References
Application Notes and Protocols for Amide Bond Formation with N,N'-Di-tert-butylcarbodiimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where it forms the backbone of peptides and a vast array of pharmaceuticals. Carbodiimides are a widely used class of reagents that facilitate the coupling of carboxylic acids and amines to form amide bonds under mild conditions. This document aims to provide a detailed overview of the protocol for amide bond formation using a specific carbodiimide, N,N'-di-tert-butylcarbodiimide (DTBC). However, it is important to note at the outset that while the general principles of carbodiimide chemistry apply, literature suggests that the steric hindrance imposed by the tert-butyl groups on DTBC may render it less effective for activating carboxylic acids compared to other common carbodiimides.
Mechanism of Amide Bond Formation using Carbodiimides
The general mechanism for amide bond formation facilitated by a carbodiimide involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and a urea byproduct.
dot digraph "Carbodiimide Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#4285F4"];
// Nodes RCOOH [label="Carboxylic Acid (R-COOH)"]; Carbodiimide [label="this compound (DTBC)"]; Acylisourea [label="O-Acylisourea Intermediate", fillcolor="#FBBC05"]; Amine [label="Amine (R'-NH2)"]; Amide [label="Amide (R-CO-NHR')", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="N,N'-Di-tert-butylurea (DTBU)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RCOOH -> Acylisourea [label="Activation"]; Carbodiimide -> Acylisourea; Acylisourea -> Amide [label="Nucleophilic Attack"]; Amine -> Amide; Acylisourea -> Urea [style=dashed]; Amine -> Urea [style=dashed]; }
Figure 1: General mechanism of amide bond formation mediated by a carbodiimide.
Considerations for this compound (DTBC)
While the general mechanism is applicable, the reactivity of the carbodiimide is influenced by the steric bulk of its substituents. Research indicates that carbodiimides with tertiary substituents, such as the tert-butyl groups in DTBC, may not activate the carboxylic group effectively due to steric hindrance[1]. This can lead to slower reaction rates and lower yields compared to less hindered carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Despite this potential drawback, one notable advantage of DTBC is its ability to avoid certain side reactions. For instance, in combination with coupling additives like OxymaPure, the bulky tert-butyl groups can prevent the formation of undesirable byproducts such as oxadiazoles and hydrogen cyanide (HCN), which can occur with carbodiimides bearing secondary substituents[1].
General Experimental Protocol for Amide Bond Formation using a Carbodiimide
Due to the limited availability of specific and quantitative protocols for this compound in the reviewed literature, a general procedure for a solution-phase amide coupling using a carbodiimide is provided below. This protocol should be optimized for specific substrates, and the choice of carbodiimide may need to be adjusted for optimal results. For challenging couplings, less sterically hindered carbodiimides are generally recommended.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
This compound (DTBC) or other carbodiimide (1.0 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile)
-
Optional: Coupling additive such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (0.1 - 1.0 eq)
-
Optional: Base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) for amine salts
Procedure:
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in the chosen anhydrous solvent.
-
Addition of Amine: Add the amine to the solution. If the amine is provided as a salt (e.g., hydrochloride), add an equimolar amount of a non-nucleophilic base like DIPEA or TEA to liberate the free amine.
-
Activation: Add the carbodiimide (e.g., DTBC) to the reaction mixture. If a coupling additive is used, it is typically added at this stage.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary significantly (from a few hours to overnight) depending on the reactivity of the substrates and the specific carbodiimide used. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated urea byproduct (e.g., N,N'-di-tert-butylurea). The solubility of the urea byproduct can vary depending on the solvent.
-
The filtrate can be washed successively with a weak acid (e.g., 1M HCl or citric acid solution) to remove unreacted amine and base, followed by a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and the coupling additive.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude amide product can be further purified by techniques such as column chromatography or recrystallization.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a solution-phase amide coupling reaction.
dot digraph "Amide Synthesis Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#4285F4"];
// Nodes Start [label="Start: Dissolve Carboxylic Acid and Amine in Anhydrous Solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AddReagents [label="Add Carbodiimide (e.g., DTBC)\n(and optional additives/base)"]; Reaction [label="Stir at Room Temperature\nMonitor by TLC/LC-MS"]; Filtration [label="Filter to Remove Precipitated Urea"]; Workup [label="Aqueous Work-up:\n- Acid Wash\n- Base Wash\n- Brine Wash"]; Drying [label="Dry Organic Layer and Concentrate"]; Purification [label="Purify Crude Product\n(Column Chromatography or Recrystallization)"]; End [label="Final Product: Pure Amide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> AddReagents; AddReagents -> Reaction; Reaction -> Filtration; Filtration -> Workup; Workup -> Drying; Drying -> Purification; Purification -> End; }
Figure 2: A generalized experimental workflow for solution-phase amide synthesis.
Quantitative Data Summary
Due to the scarcity of published data specifically detailing the use of this compound for a range of substrates, a comprehensive table of quantitative data is not available at this time. Researchers are encouraged to perform small-scale test reactions to determine the optimal conditions and expected yields for their specific carboxylic acid and amine partners when considering the use of DTBC. For comparison, typical yields for amide formation using other common coupling reagents are often in the range of 70-95%, but this is highly dependent on the substrates and reaction conditions.
Conclusion
This compound is a sterically hindered coupling agent that may offer advantages in specific applications by minimizing certain side reactions. However, its general utility for amide bond formation may be limited by its reduced reactivity compared to other carbodiimides. The provided general protocol and workflow can serve as a starting point for developing amide coupling reactions. It is crucial for researchers to carefully consider the steric and electronic properties of their substrates and to perform appropriate optimization studies to achieve the desired outcome. For routine and challenging amide couplings, the use of more established and less sterically hindered carbodiimides, often in conjunction with coupling additives, is generally recommended.
References
Application Notes and Protocols for N,N'-Di-tert-butylcarbodiimide in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di-tert-butylcarbodiimide (DtBC) is a versatile coupling agent widely utilized in organic synthesis for the formation of amide and ester linkages.[1] Its bulky tert-butyl groups offer distinct advantages, including enhanced stability and a reduced propensity for side reactions compared to other carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC).[1] While its application in small molecule synthesis is well-documented, its use in polymer chemistry, particularly in polycondensation reactions, presents a valuable tool for the synthesis of polyesters, polyamides, and other condensation polymers under mild conditions. These polymers are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery, tissue engineering, and biodegradable materials.[2]
This document provides detailed application notes and generalized protocols for the use of this compound in polymer synthesis. The methodologies are based on the fundamental principles of carbodiimide-mediated coupling reactions and are intended to serve as a guide for researchers exploring the synthesis of novel polymers.
Principle of DtBC-Mediated Polycondensation
The core function of DtBC in polymerization is the activation of carboxylic acid functional groups to facilitate nucleophilic attack by an alcohol (for polyester synthesis) or an amine (for polyamide synthesis). The general mechanism, analogous to the Steglich esterification, involves the formation of a highly reactive O-acylisourea intermediate.[3] This intermediate then reacts with a nucleophile (a hydroxyl or amine group from another monomer) to form the desired ester or amide bond, respectively. The DtBC is consumed in the reaction, forming N,N'-di-tert-butylurea as a soluble byproduct, which can often be removed more easily than the urea derivatives of other carbodiimides.
For efficient esterification reactions, a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) is often employed to enhance the reaction rate.[3] DMAP acts as an acyl transfer agent, forming a more reactive intermediate that readily reacts with alcohols.[3]
Applications in Polymer Chemistry
The primary applications of this compound in polymer chemistry include:
-
Polyester Synthesis: DtBC can be used for the direct polycondensation of dicarboxylic acids and diols. This method is particularly useful for monomers that are sensitive to high temperatures or acidic conditions often required in traditional polyesterification methods.
-
Polyamide Synthesis: The direct polycondensation of dicarboxylic acids and diamines to form polyamides can be achieved under mild conditions using DtBC. This approach avoids the need for harsh conditions or the conversion of carboxylic acids to more reactive but potentially side-reaction-prone acyl chlorides.
-
Synthesis of Poly(ester amide)s: By using monomers containing both hydroxyl and amino functionalities, or a combination of dicarboxylic acids, diols, and diamines, DtBC can facilitate the synthesis of poly(ester amide)s, a class of biodegradable polymers with tunable properties.
-
Grafting and Surface Modification: DtBC can be employed to graft polymer chains onto surfaces or to other polymer backbones possessing carboxylic acid, hydroxyl, or amine groups. This is valuable for modifying the surface properties of materials to enhance biocompatibility, hydrophilicity, or for the attachment of bioactive molecules.
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters and polyamides using DtBC-mediated polycondensation. Note: These are model protocols and may require optimization for specific monomer combinations and desired polymer characteristics.
Protocol 1: Synthesis of a Linear Polyester
Materials:
-
Dicarboxylic acid monomer
-
Diol monomer
-
This compound (DtBC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Precipitation solvent (e.g., Methanol, Ethanol, or Hexanes)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve equimolar amounts of the dicarboxylic acid and the diol in the anhydrous aprotic solvent under a nitrogen atmosphere.
-
Add a catalytic amount of DMAP (typically 1-5 mol% relative to the dicarboxylic acid) to the solution and stir until dissolved.
-
In a separate flask, prepare a solution of DtBC (1.1-1.5 equivalents relative to the dicarboxylic acid) in the same anhydrous solvent.
-
Slowly add the DtBC solution to the monomer solution at room temperature over a period of 30-60 minutes using a syringe pump or dropping funnel.
-
Allow the reaction to stir at room temperature for 24-72 hours. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) or by observing the increase in viscosity.
-
Once the desired molecular weight is achieved, or after the reaction time has elapsed, filter the reaction mixture to remove any precipitated urea byproduct (if any, though N,N'-di-tert-butylurea is generally soluble).
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by slowly adding the concentrated solution to a vigorously stirred non-solvent.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at an appropriate temperature.
Protocol 2: Synthesis of a Linear Polyamide
Materials:
-
Dicarboxylic acid monomer
-
Diamine monomer
-
This compound (DtBC)
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM) with a co-solvent for solubility if needed)
-
Precipitation solvent (e.g., Water, Methanol, or Acetone)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the dicarboxylic acid in the anhydrous aprotic solvent under a nitrogen atmosphere.
-
In a separate flask, dissolve an equimolar amount of the diamine in the same anhydrous solvent.
-
Cool both solutions to 0 °C in an ice bath.
-
Prepare a solution of DtBC (1.1-1.5 equivalents relative to the dicarboxylic acid) in the same anhydrous solvent and cool it to 0 °C.
-
Slowly add the DtBC solution to the dicarboxylic acid solution and stir for 15-30 minutes to pre-activate the acid.
-
Slowly add the diamine solution to the activated dicarboxylic acid solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-72 hours.
-
Work-up the reaction as described in Protocol 1 (steps 6-9), using an appropriate precipitation solvent for the specific polyamide.
Data Presentation
The following tables provide an example of how to structure quantitative data for polymers synthesized using DtBC. The values are illustrative and will vary depending on the specific monomers and reaction conditions.
Table 1: Illustrative Data for DtBC-Mediated Polyester Synthesis
| Entry | Dicarboxylic Acid | Diol | DtBC (eq.) | DMAP (mol%) | Time (h) | Mn (kDa) | PDI |
| 1 | Adipic Acid | 1,4-Butanediol | 1.2 | 5 | 48 | 15.2 | 1.8 |
| 2 | Sebacic Acid | 1,6-Hexanediol | 1.2 | 5 | 48 | 18.5 | 1.7 |
| 3 | Terephthalic Acid | Ethylene Glycol | 1.5 | 5 | 72 | 12.8 | 2.1 |
Table 2: Illustrative Data for DtBC-Mediated Polyamide Synthesis
| Entry | Dicarboxylic Acid | Diamine | DtBC (eq.) | Time (h) | Mn (kDa) | PDI |
| 1 | Adipic Acid | Hexamethylenediamine | 1.2 | 48 | 22.4 | 1.9 |
| 2 | Sebacic Acid | 1,8-Octanediamine | 1.2 | 48 | 25.1 | 1.8 |
| 3 | Isophthalic Acid | m-Phenylenediamine | 1.5 | 72 | 19.7 | 2.2 |
Visualizations
Reaction Mechanism
Caption: General mechanism of DtBC-mediated polycondensation.
Experimental Workflow
Caption: A typical experimental workflow for DtBC-mediated polymerization.
Conclusion
This compound serves as a valuable reagent for the synthesis of polyesters and polyamides under mild reaction conditions. Its use can be particularly advantageous for monomers that are sensitive to traditional polymerization techniques. The protocols and information provided herein offer a foundation for researchers to explore the use of DtBC in the development of novel polymers for a variety of applications, including those in the pharmaceutical and biomedical fields. Further optimization of reaction conditions will be necessary to achieve desired polymer properties for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: N,N'-di-tert-butylcarbodiimide (DtBCDI) in Peptide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of N,N'-di-tert-butylcarbodiimide (DtBCDI) in peptide synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DtBCDI) and why is it used in peptide synthesis?
A1: this compound is a dehydrating agent used to activate the carboxyl group of an amino acid, facilitating the formation of a peptide bond with the amino group of another amino acid. Like other carbodiimides such as DCC and DIC, it is a staple coupling reagent. However, the bulky tert-butyl groups on DtBCDI influence its reactivity and the solubility of its byproducts.
Q2: What are the primary side reactions associated with DtBCDI?
A2: The main side reactions when using DtBCDI are similar to other carbodiimides and include:
-
N-acylurea formation: An intramolecular rearrangement of the O-acylisourea intermediate leads to a stable, inactive N-acylurea byproduct that can be difficult to remove from the desired peptide.[1][2]
-
Racemization: The activation of the amino acid can lead to the loss of its chiral integrity, particularly through the formation of an oxazolone intermediate.[1][3] This is a significant concern for all amino acids except glycine and proline.[4]
-
Formation of N,N'-di-tert-butylurea (DtBU): This is the main byproduct of the coupling reaction. While the corresponding urea from DIC is soluble in common solvents, the solubility of DtBU should be considered during purification planning.[5][6]
Q3: How does the steric hindrance of DtBCDI affect its performance?
A3: The significant steric hindrance from the tertiary tert-butyl groups in DtBCDI can be a double-edged sword. While it can sometimes reduce the rate of certain side reactions compared to less hindered carbodiimides, it can also impede the primary function of activating the carboxylic acid group, potentially leading to slower or incomplete coupling reactions.[2][7]
Q4: How can I minimize racemization when using DtBCDI?
A4: Racemization can be suppressed by adding nucleophilic additives that intercept the reactive O-acylisourea intermediate before it can form an oxazolone.[1][8] Commonly used additives include:
-
1-Hydroxybenzotriazole (HOBt)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
Using these additives is strongly recommended for all carbodiimide-mediated couplings.[4][9] Additionally, performing reactions at lower temperatures (e.g., 0 °C) and using less polar solvents can help reduce racemization rates.[1][10]
Troubleshooting Guides
Issue 1: A major, unexpected peak appears in my HPLC analysis, and it is difficult to separate from my product.
-
Possible Cause: This is often the N-acylurea byproduct, which results from an O→N acyl migration of the O-acylisourea intermediate.[11][12] This side reaction is more prevalent in polar solvents like DMF and at higher temperatures.[1]
-
Troubleshooting Steps:
-
Confirm Identity: Obtain a mass spectrum of the impurity. The mass will correspond to your activated amino acid plus the mass of DtBCDI.
-
Optimize Reaction Conditions:
-
Add an Additive: If not already in use, add one equivalent of HOBt or Oxyma Pure to the reaction. These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine component.[1]
-
Lower the Temperature: Perform the coupling at 0 °C instead of room temperature to slow the rate of the rearrangement.[1]
-
Change Solvent: If possible, switch from a polar solvent like DMF to a less polar one like dichloromethane (DCM).[1]
-
-
Purification: N-acylureas can have solubilities similar to the desired peptide, making purification challenging.[1] Optimization of your reversed-phase HPLC gradient may be required for separation.
-
Issue 2: My final peptide product shows significant loss of chiral purity.
-
Possible Cause: Racemization has occurred during the DtBCDI-mediated activation step. This is especially common for amino acids like Cysteine (Cys) and Histidine (His).[3][8]
-
Troubleshooting Steps:
-
Implement Additives: Always use DtBCDI in combination with a racemization-suppressing additive like HOBt or Oxyma Pure.[5][10] The combination of DIC/Oxyma has been shown to be effective in minimizing racemization for sensitive amino acids like Cys.[3]
-
Control Base Concentration: If a base is used (e.g., for in-situ neutralization), avoid using excess amounts, as it can promote racemization. Weaker bases like N-methylmorpholine (NMM) are sometimes preferred over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA).[4][9]
-
Lower the Temperature: Run the coupling reaction at 0 °C.[10]
-
Analyze Chiral Purity: Use a chiral chromatography method to quantify the extent of racemization and assess the effectiveness of your mitigation strategies.
-
Issue 3: A white precipitate forms during the reaction or workup, but it's not my product.
-
Possible Cause: The precipitate is likely the byproduct N,N'-di-tert-butylurea (DtBU), formed after DtBCDI has activated the carboxylic acid.[13][14]
-
Troubleshooting Steps:
-
Filtration: In many organic solvents, DtBU has limited solubility and can be removed by simple filtration. This is an advantage in solution-phase synthesis.
-
Solvent Selection: In solid-phase peptide synthesis (SPPS), ensure that the solvents used for washing are sufficient to dissolve and remove the DtBU. While the urea from DCC is notoriously insoluble, the urea from DIC is more soluble, a key reason for its popularity in SPPS.[5] The solubility profile of DtBU should be similarly considered.
-
Data Presentation
Table 1: General Strategies to Mitigate Common Side Reactions with Carbodiimides
| Side Reaction | Mitigation Strategy | Efficacy | Notes |
| N-Acylurea Formation | Addition of HOBt/Oxyma Pure | High | Suppresses the intramolecular rearrangement by forming an active ester.[1] |
| Lowering Reaction Temperature | Moderate | Reduces the rate of the O→N acyl migration.[1] | |
| Use of Less Polar Solvents (e.g., DCM) | Moderate | The rearrangement is more pronounced in polar solvents like DMF.[1] | |
| Racemization | Addition of HOBt/Oxyma Pure/HOAt | High | Intercepts the O-acylisourea to prevent oxazolone formation.[9][10] |
| Lowering Reaction Temperature (to 0°C) | Moderate | Reduces the rate of epimerization.[10] | |
| Use of Weaker Bases (e.g., NMM) | Moderate | Strong bases can promote racemization.[9] |
Visualizations of Reaction Pathways and Workflows
Caption: Mechanism of N-acylurea formation as a side reaction.
Caption: Racemization of amino acids via the oxazolone intermediate.
Caption: Troubleshooting workflow for identifying DtBCDI side reactions.
Experimental Protocols
Protocol 1: General Peptide Coupling using DtBCDI with HOBt Additive
This protocol is for a solution-phase coupling and should be adapted for specific substrates and scales.
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: Add a solution of DtBCDI (1.1 eq) in the same anhydrous solvent to the cooled mixture. Stir for 15-20 minutes at 0 °C.
-
Amine Addition: Add the amino component (amino acid ester hydrochloride, 1.0 eq) along with a non-nucleophilic base like N-methylmorpholine (NMM) (1.1 eq) to neutralize the salt.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated N,N'-di-tert-butylurea (DtBU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude peptide.
-
-
Purification: Purify the crude product using flash chromatography or reversed-phase HPLC.
Protocol 2: HPLC Analysis for Purity Assessment and Byproduct Detection
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude peptide product in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% TFA).
-
HPLC Conditions (General Gradient):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5-10% B, ramp to 90-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Analysis:
-
Integrate all peaks to determine the purity percentage of the main product.
-
Couple the HPLC to a mass spectrometer (LC-MS) to identify the masses of impurity peaks.
-
An N-acylurea byproduct will have a mass corresponding to the sum of the activated amino acid and DtBCDI.
-
Racemization may appear as a shoulder on the main peak or a closely eluting diastereomer. Chiral HPLC is required for accurate quantification.[3]
-
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. file.globalso.com [file.globalso.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. N,N'-DI(TERT-BUTYL)UREA | 5336-24-3 [amp.chemicalbook.com]
- 14. Urea, N,N'-bis(1,1-dimethylethyl)- | C9H20N2O | CID 21420 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Removal of N,N'-Di-tert-butylurea Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing the N,N'-di-tert-butylurea (DTBU) byproduct from their reaction mixtures. This byproduct is a common impurity in reactions utilizing di-tert-butylcarbodiimide (DCC) or other reagents that generate a tert-butyl isocyanate intermediate.
Frequently Asked Questions (FAQs)
Q1: Why is N,N'-di-tert-butylurea a problematic byproduct?
A1: N,N'-di-tert-butylurea is a common byproduct in coupling reactions and can be challenging to remove due to its moderate polarity and solubility in a range of organic solvents. Its presence can interfere with subsequent reaction steps, complicate product isolation and purification, and impact the accuracy of analytical data.
Q2: What are the primary methods for removing N,N'-di-tert-butylurea?
A2: The most common and effective methods for removing N,N'-di-tert-butylurea are crystallization, flash column chromatography, and liquid-liquid extraction. The choice of method depends on the properties of the desired product, the scale of the reaction, and the solvent system used.
Q3: How do I choose the best purification method for my specific compound?
A3: The selection of the optimal purification strategy depends on the physical and chemical properties of your target compound relative to N,N'-di-tert-butylurea. The following decision-making workflow can guide your choice:
Caption: Decision workflow for selecting the appropriate method for N,N'-di-tert-butylurea (DTBU) removal.
Troubleshooting Guides
Crystallization
| Issue | Possible Cause | Recommended Solution(s) |
| Product and DTBU co-crystallize | The solubility of the product and DTBU are too similar in the chosen solvent. | - Solvent Screening: Test a variety of solvents or solvent mixtures. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while DTBU remains soluble, is ideal. Consider solvent pairs like ethanol/water or acetone/hexane.[1][2] - Fractional Crystallization: If a single solvent is ineffective, attempt fractional crystallization by carefully controlling the cooling rate to sequentially crystallize the less soluble component.[3] |
| Low recovery of the desired product | - The product is too soluble in the crystallization solvent. - Too much solvent was used. | - Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1][2] - Anti-Solvent Addition: After dissolving the crude product in a good solvent, slowly add an anti-solvent (in which the product is insoluble) to induce crystallization. |
| Oily precipitate instead of crystals | - The cooling process is too rapid. - Presence of impurities inhibiting crystal formation. | - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][2] - Scratching: Gently scratch the inside of the flask with a glass rod to induce nucleation. - Seeding: Add a small crystal of the pure product to the solution to initiate crystallization. |
Flash Column Chromatography
| Issue | Possible Cause | Recommended Solution(s) |
| Co-elution of product and DTBU | The polarity of the product and DTBU are too similar in the chosen mobile phase. | - Optimize Mobile Phase: Screen different solvent systems. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.[4][5] - Change Stationary Phase: If silica gel is ineffective, consider using a different stationary phase such as alumina or a reverse-phase silica gel.[5] |
| DTBU streaks across many fractions | DTBU is moderately polar and can have a broad elution profile. | - Solvent System Adjustment: A mobile phase that provides a lower retention factor (Rf) for your product while moving the DTBU further down the column can help. - Isocratic Elution: If a gradient is causing streaking, try an isocratic elution with an optimized solvent mixture. |
| Low product recovery from the column | The product is irreversibly adsorbed onto the silica gel. | - Deactivate Silica: For sensitive compounds, silica gel can be deactivated by pre-treating it with a small amount of a polar solvent like triethylamine in the mobile phase. - Alternative Stationary Phase: Use a less acidic stationary phase like alumina. |
Liquid-Liquid Extraction
| Issue | Possible Cause | Recommended Solution(s) |
| DTBU remains in the organic layer with the product | DTBU is soluble in many common organic extraction solvents. | - Aqueous Washes: While DTBU has low water solubility, repeated washes with water can help to partition some of it into the aqueous phase, especially if the organic solvent is not excessively non-polar.[6] - Acidic/Basic Wash (Product Dependent): If your product is a neutral compound, washing the organic layer with a dilute acid (e.g., 1M HCl) followed by a dilute base (e.g., saturated NaHCO₃) can sometimes help remove polar impurities, although this is less effective for the relatively non-polar DTBU.[3][6] |
| Emulsion formation at the interface | The two phases are not separating cleanly. | - Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break up emulsions.[3][6] - Filtration: Pass the emulsified layer through a plug of Celite or glass wool. |
Quantitative Data Summary
The following table provides a general comparison of the effectiveness of the primary purification methods for the removal of N,N'-di-tert-butylurea. The actual efficiency will vary depending on the specific properties of the desired product and the experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Recovery of Desired Product | Key Advantages | Key Disadvantages |
| Crystallization | >98% | 70-95% | - High purity achievable in a single step - Scalable | - Product must be a solid - Requires significant solubility difference - Can have lower recovery |
| Flash Column Chromatography | >99% | 60-90% | - Highly effective for separating compounds with different polarities - Applicable to both solids and oils | - Can be time-consuming and solvent-intensive - Potential for product loss on the column |
| Liquid-Liquid Extraction | 50-80% (as a pre-purification step) | >90% | - Good for initial bulk removal of polar impurities - Fast and simple | - Inefficient for removing DTBU alone due to its organic solubility |
Experimental Protocols
Protocol 1: Removal of N,N'-Di-tert-butylurea by Crystallization
This protocol assumes the desired product is a solid with different solubility characteristics than N,N'-di-tert-butylurea.
-
Solvent Selection: Identify a suitable solvent or solvent pair. A good starting point is a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot, while DTBU is at least moderately soluble. Ethanol, isopropanol, or mixtures with water are often effective.[7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude reaction mixture in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Removal of N,N'-Di-tert-butylurea by Flash Column Chromatography
This protocol is suitable for separating products with a different polarity from N,N'-di-tert-butylurea.
-
TLC Analysis: Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A solvent system that gives a good separation between your product and the DTBU byproduct (typically a mixture of hexanes and ethyl acetate) should be chosen.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary to elute your product.
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Removal of N,N'-Di-tert-butylurea by Liquid-Liquid Extraction
This protocol is generally used as a preliminary purification step to remove highly polar or ionic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
Water (to remove water-soluble impurities).
-
Dilute acid (e.g., 1M HCl), if your product is stable to acid, to remove any basic impurities.
-
Dilute base (e.g., saturated aqueous NaHCO₃), if your product is stable to base, to remove any acidic impurities.
-
Brine (saturated aqueous NaCl) to facilitate phase separation and remove residual water.[3][6]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter to remove the drying agent and concentrate the organic solution under reduced pressure. The remaining material can then be further purified by crystallization or chromatography.
Signaling Pathways and Experimental Workflows
Caption: A general workflow for the purification of a desired product from a reaction mixture containing N,N'-di-tert-butylurea (DTBU).
References
Technical Support Center: Optimizing N,N'-di-tert-butylcarbodiimide (DCC) Coupling Reactions
Welcome to the technical support center for N,N'-di-tert-butylcarbodiimide (DCC) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their amide and ester synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: My DCC coupling reaction yield is low. What are the common causes and how can I improve it?
Low yields in DCC coupling reactions can stem from several factors. The primary issues often involve side reactions, suboptimal reaction conditions, or incomplete activation of the carboxylic acid.
Troubleshooting Steps:
-
Review Reaction Temperature: DCC couplings are typically initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[1] Running the reaction at lower temperatures (e.g., 5°C) can suppress the formation of the major byproduct, N-acylurea, which can improve the overall yield of the desired amide.[2][3]
-
Assess Stoichiometry: An excess of DCC (typically 1.1 to 1.5 equivalents) is often used to ensure complete activation of the carboxylic acid.[1][4] However, using a large excess can sometimes lead to increased side reactions. Optimization of the stoichiometric ratio of DCC to the carboxylic acid and amine is crucial.
-
Choice of Solvent: The reaction solvent plays a critical role. While dichloromethane (DCM) is commonly used, solvents like N,N-dimethylformamide (DMF) can be more effective for certain substrates, leading to higher yields.[5] Acetonitrile has also been shown to be an effective solvent.[6]
-
Use of Additives: The addition of coupling auxiliaries like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylaminopyridine) (DMAP) is highly recommended. HOBt can minimize racemization and react with the O-acylisourea intermediate to form an active ester, which is less prone to rearranging into N-acylurea.[7][8] DMAP is a highly effective acylation catalyst, particularly for sterically hindered alcohols in esterifications.[7]
Q2: I am observing a significant amount of a white precipitate in my reaction mixture. What is it and how do I remove it?
The white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the DCC reaction.[1][5] Its removal is a common challenge due to its low solubility in many organic solvents.
Strategies for DCU Removal:
-
Filtration: The most straightforward method is to filter the reaction mixture. Since DCU is largely insoluble in solvents like DCM, diethyl ether, and acetonitrile, most of it can be removed this way.[1]
-
Solvent Selection: Performing the reaction in a solvent where DCU has very low solubility, such as acetonitrile, can facilitate its removal by filtration.[1]
-
Post-Reaction Precipitation: After the reaction is complete, cooling the mixture can further decrease the solubility of DCU, promoting its precipitation before filtration.[1]
-
Aqueous Wash: While DCU is not water-soluble, an acidic wash (e.g., with 0.1 M HCl) during the workup can help remove any remaining basic impurities, though it will not remove the DCU itself.[1]
Q3: How can I minimize racemization during the coupling of chiral amino acids?
Racemization is a significant concern in peptide synthesis. The activated carboxylic acid intermediate is susceptible to racemization, especially in the presence of base.
Methods to Suppress Racemization:
-
Use of Additives: Adding 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a standard and effective method to suppress racemization.[7][8] These additives react with the O-acylisourea intermediate to form an active ester that is more stable towards racemization.
-
Control of Base: If a base is required to neutralize an amine salt, use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) and use it in the minimum necessary amount.[8]
-
Low Temperature: Performing the reaction at a lower temperature can help to reduce the rate of racemization.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your DCC coupling experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive DCC (hydrolyzed).2. Poor solubility of starting materials.3. Steric hindrance of the carboxylic acid or amine. | 1. Use fresh, anhydrous DCC.2. Choose a more suitable solvent (e.g., DMF, THF).3. Increase reaction time and/or temperature. Consider using an additive like HOBt to increase the reactivity of the activated species. |
| Formation of N-acylurea Side Product | The O-acylisourea intermediate rearranges to the more stable N-acylurea. | 1. Perform the reaction at a lower temperature (0-5°C).[2][3]2. Add the amine to the reaction as soon as the carboxylic acid and DCC have been mixed.3. Use HOBt as an additive to trap the O-acylisourea intermediate.[7] |
| Difficulty in Removing DCU Byproduct | High solubility of DCU in the reaction solvent. | 1. After the reaction, dilute the mixture with a solvent in which DCU is poorly soluble (e.g., diethyl ether, hexane) and cool to promote precipitation.2. Filter the reaction mixture through a pad of Celite. |
| Epimerization of Chiral Centers | Racemization of the activated carboxylic acid. | 1. Add HOBt or HOAt to the reaction mixture.[7][8]2. Avoid using an excess of a strong base.3. Maintain a low reaction temperature. |
Quantitative Data on Reaction Optimization
The following tables summarize the impact of various parameters on the yield of DCC coupling reactions.
Table 1: Effect of Temperature on N-acylurea Formation
| Temperature | Selectivity for Anhydride (vs. N-acylurea) |
| 5°C | 50% |
| 21°C | 20% |
| 35°C | 18% |
Data adapted from a study on carbodiimide-fueled reaction cycles, demonstrating that lower temperatures suppress the formation of the N-acylurea side product.[2]
Table 2: Effect of Additives on Amide Coupling Yield
| DCC | DMAP | HOBt | Solvent | Yield of Amide 3a |
| 2 equiv. | 1 equiv. | - | CH₂Cl₂ | 28% |
| 1 equiv. | 1 equiv. | - | CH₂Cl₂ | 13% |
| 1 equiv. | 1 equiv. | 10 mol% | Acetonitrile | 51% |
Data from a study on the synthesis of amide derivatives, showing a significant yield improvement with the addition of a catalytic amount of HOBt.[6]
Experimental Protocols
Standard Protocol for DCC-Mediated Amide Coupling
This protocol provides a general procedure for the coupling of a carboxylic acid and an amine using DCC.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)
-
1-Hydroxybenzotriazole (HOBt, 1.0 equiv, optional)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
Procedure:
-
To a clean, dry round-bottom flask, add the carboxylic acid (1.0 equiv) and HOBt (1.0 equiv, if used).
-
Dissolve the solids in anhydrous DCM (a typical concentration is 0.1–0.5 M).
-
Add the amine (1.0-1.2 equiv) to the solution.
-
Cool the stirred solution to 0°C using an ice bath.
-
In a separate container, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0°C over 5–10 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the crude product by flash column chromatography if necessary.[1]
Visualizing Reaction Pathways and Workflows
DCC Coupling Mechanism and Side Reaction
Caption: Mechanism of DCC coupling and the competing N-acylurea side reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in DCC coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. data.epo.org [data.epo.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
Technical Support Center: Suppression of Racemization in N,N'-di-tert-butylcarbodiimide Mediated Couplings
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate racemization during peptide coupling reactions mediated by N,N'-di-tert-butylcarbodiimide and other carbodiimides.
Troubleshooting Guides & FAQs
Here we address specific issues you might encounter during your experiments.
Q1: I am observing significant racemization in my peptide coupling reaction using a carbodiimide. What are the likely causes?
A1: Racemization during carbodiimide-mediated coupling reactions is a common issue that can significantly impact the stereochemical purity of your final peptide. The primary causes of racemization include:
-
Oxazolone Formation: The most prevalent mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated carboxylic acid. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality.[1][2]
-
Choice of Base: The strength and steric hindrance of the base used can greatly influence the rate of racemization. Stronger, less hindered bases like diisopropylethylamine (DIPEA) are more likely to promote racemization than weaker or more hindered bases.[1][3]
-
Absence of Additives: Using a carbodiimide like this compound, DCC, or DIC without a racemization-suppressing additive is a major contributor to epimerization.[1][4]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of racemization.[1]
-
Prolonged Activation Times: Allowing the carboxylic acid to be activated by the carbodiimide for an extended period before the addition of the amine component can increase the concentration of the racemization-prone activated species.
Q2: Which additives are most effective at suppressing racemization in carbodiimide-mediated couplings?
A2: The use of additives is crucial for minimizing racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization. The most commonly used and effective additives include:
-
1-Hydroxybenzotriazole (HOBt): For many years, HOBt has been a widely used and effective additive for suppressing racemization.[1]
-
1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is generally considered more effective than HOBt in both accelerating coupling and suppressing racemization.[1][5]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt. It has been shown to provide low levels of racemization, often comparable or superior to HOAt, and better than HOBt.[1][4][6][7][8][9]
-
Copper(II) Chloride (CuCl₂): In some cases, the addition of CuCl₂ has been shown to be extremely effective in suppressing racemization, particularly in solution-phase couplings.[5]
Q3: What is the best choice of base to minimize racemization?
A3: The choice of base is critical for controlling racemization. Weaker and more sterically hindered bases are generally preferred.
-
Recommended:
-
Use with Caution:
Q4: Are there specific amino acids that are more prone to racemization?
A4: Yes, some amino acids are inherently more susceptible to racemization during activation. Histidine and cysteine are particularly notorious for their high tendency to racemize.[2][5] Special care and optimized protocols are often required when coupling these amino acids.
Data Presentation: Comparison of Additives on Racemization
The following table summarizes representative data on the extent of racemization observed with different additives in carbodiimide-mediated couplings. Note that the level of racemization is highly dependent on the specific amino acid sequence, solvent, and base used.
| Coupling Reagent | Additive | Model Reaction | % D-Isomer (Racemization) | Reference |
| DIC | HOBt | Z-Phg-Pro-NH₂ in DMF | 9.3% | [6] |
| DIC | HOAt | Z-Phg-Pro-NH₂ in DMF | 3.3% | [6] |
| DIC | Oxyma | Z-Phg-Pro-NH₂ in DMF | 3.5% | [6] |
Experimental Protocols
Low-Racemization Coupling Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed to minimize racemization during a coupling step on a solid support.
Materials:
-
Fmoc-protected amino acid (3 eq.)
-
This compound or Diisopropylcarbodiimide (DIC) (3 eq.)
-
Oxyma (3 eq.)
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine (4 eq.)
-
Resin with N-terminal deprotected amine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.
-
Coupling Mixture Preparation (In-situ activation):
-
In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Add NMM or 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution.
-
Add this mixture to the deprotected resin.
-
Finally, add the carbodiimide (3 eq.) to the resin slurry.
-
-
Coupling Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Confirmation of Completion: Perform a Kaiser test or other appropriate test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.
Analysis of Racemization by Chiral HPLC
This method describes the analysis of a synthesized peptide to determine the extent of racemization.
Materials:
-
Synthesized peptide
-
Deuterated hydrochloric acid (DCl in D₂O)
-
Chiral HPLC column
-
HPLC system with a UV detector or mass spectrometer
Procedure:
-
Peptide Hydrolysis:
-
Hydrolyze a small sample of the purified peptide in 6N DCl/D₂O at 110°C for 24 hours. The use of deuterated acid helps to correct for any racemization that may occur during the hydrolysis step itself.[10]
-
-
Sample Preparation: Neutralize and dilute the hydrolyzed amino acid mixture in the mobile phase.
-
Chiral HPLC Analysis:
-
Inject the sample onto a chiral HPLC column.
-
Use an appropriate mobile phase (often a mixture of hexane and a polar organic solvent like isopropanol or ethanol) to separate the D and L enantiomers of the constituent amino acids.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm).
-
-
Quantification: Calculate the percentage of the D-isomer by integrating the peak areas of the D and L enantiomers. The percentage of the D-isomer corresponds to the level of racemization for that specific amino acid.
Visualizations
Caption: Mechanism of racemization in carbodiimide-mediated couplings and its suppression.
Caption: Experimental workflow for a low-racemization peptide coupling reaction.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. oxymapure.com [oxymapure.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Coupling Sterically Hindered Amino Acids with Di-tert-butyl Dicarbonate (DTBC)
Welcome to the technical support center for challenges in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the coupling of sterically hindered amino acids, with a specific focus on the use of di-tert-butyl dicarbonate (Boc-anhydride) for amine protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling sterically hindered amino acids?
A1: Sterically hindered amino acids, such as those with β-branched side chains (Val, Ile), α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), or N-methylated amino acids, present significant challenges in peptide synthesis. The bulky nature of these residues physically obstructs the approach of the activated carboxylic acid and the amine, which can lead to several issues including:
-
Low or Incomplete Coupling Yields: The reduced reaction rates can result in incomplete reactions, leaving unreacted primary amines on the resin.[1]
-
Reduced Nucleophilicity: The steric bulk can diminish the nucleophilicity of the amine component, making it a less effective reactant.[1]
-
Peptide Aggregation: Sequences containing hydrophobic and hindered residues have a tendency to aggregate on the solid support, leading to inaccessible reaction sites.[1]
-
Increased Racemization: The harsh conditions or prolonged reaction times sometimes required to drive the coupling to completion can increase the risk of epimerization at the α-carbon of the activated amino acid.[1]
Q2: Why is the choice of coupling reagent so critical for sterically hindered amino acids?
A2: Standard coupling reagents, such as carbodiimides like DCC and EDC, are often not potent enough to overcome the steric barrier presented by bulky amino acids, resulting in low yields.[1] For these challenging couplings, more powerful onium salt-based reagents (uronium/aminium or phosphonium salts) are generally required.[1] These reagents form highly reactive activated esters that can facilitate peptide bond formation more effectively in sterically demanding environments.[2]
Q3: What are the differences between common high-efficiency coupling reagents like HBTU, HATU, and COMU?
A3: HBTU, HATU, and COMU are all highly effective uronium/aminium-type coupling reagents, but they differ in their activating leaving groups, which influences their reactivity and side-product profiles:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used reagent based on HOBt (1-hydroxybenzotriazole).[1]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen atom in the pyridine ring of HOAt makes it a more reactive leaving group, leading to faster coupling and reduced racemization compared to HBTU.[1][3]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation reagent based on OxymaPure. It offers coupling efficiency that is comparable or even superior to HATU, with the added benefits of being more soluble and having an improved safety profile as Oxyma is not explosive.[1][4]
Q4: What are the common side reactions associated with Boc deprotection and how can they be minimized?
A4: The most common side reactions during the acidic deprotection of the Boc group are:
-
Incomplete Deprotection: This can be caused by insufficient acid concentration, short reaction times, or steric hindrance around the Boc group. To address this, one can increase the acid concentration (e.g., from 20% to 50% TFA in DCM), switch to a stronger acid system like 4M HCl in dioxane, or prolong the reaction time.[5][6]
-
t-Butylation: The electrophilic tert-butyl cation generated during deprotection can alkylate nucleophilic residues such as tryptophan and methionine. This can be minimized by using scavengers, which are nucleophilic compounds added to the reaction to trap the reactive tert-butyl cation.[5][6]
-
Trifluoroacetylation: When using trifluoroacetic acid (TFA), the newly deprotected amine can sometimes be acylated by TFA. To avoid this, one can consider using an alternative acid like HCl in dioxane or ensure thorough removal of TFA during workup by co-evaporation with a non-polar solvent like toluene.[5]
Troubleshooting Guide for Coupling Sterically Hindered Amino Acids
This guide provides a systematic approach to resolving common issues encountered during the coupling of sterically hindered amino acids.
| Issue | Potential Cause | Recommended Solution |
| Low or Incomplete Coupling Yield (e.g., positive Kaiser test) | Inefficient Coupling Reagent: Standard carbodiimide reagents (DCC, EDC) may not be sufficiently reactive. | Switch to a more potent onium salt reagent: Use HATU, HCTU, COMU, PyBOP, or PyAOP. For extremely hindered couplings, consider forming an acyl fluoride with a reagent like TFFH.[1] |
| Steric Hindrance: The bulky nature of the amino acid is impeding the reaction. | Optimize reaction conditions: Increase the reaction time (from 1-2 hours to overnight), moderately increase the temperature (use with caution to avoid racemization), or employ microwave-assisted peptide synthesis to overcome the activation energy barrier.[2] | |
| Peptide Aggregation on Resin: The growing peptide chain is clumping together, blocking reactive sites. | Improve solvation: Switch to a more disruptive solvent like NMP or use a mixture of DCM/DMF/NMP. | |
| Racemization of the Activated Amino Acid | Over-activation of the Carboxylic Acid: The activated ester is susceptible to base-catalyzed proton abstraction. | Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after preparation. |
| Strong Base: The base used for activation can promote epimerization. | Use a weaker base: Consider using N-methylmorpholine (NMM) or collidine instead of DIPEA. | |
| Inappropriate Coupling Reagent/Additive: Some reagents are more prone to causing racemization. | Choose reagents known for low racemization: Phosphonium salts like PyBOP and PyAOP are often preferred. Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] | |
| Guanidinylation of the N-terminal Amine | Excess Uronium/Aminium Reagent: Reagents like HATU and HBTU can react with the free amine of the peptide chain, capping it. | Use a slight excess of the amino acid relative to the coupling reagent: This ensures the coupling reagent is consumed in the activation step. Alternatively, use phosphonium-based reagents like PyBOP or PyAOP, which do not cause this side reaction.[7] |
Quantitative Data on Coupling Reagent Performance
The selection of a coupling reagent is a critical factor in the successful synthesis of peptides containing sterically hindered amino acids. The following tables provide a comparison of the performance of various coupling reagents in challenging synthetic contexts.
Table 1: Comparison of Coupling Reagent Performance for the Synthesis of Aib-Enkephalin Pentapeptide
| Coupling Reagent | Solvent | Resin | Yield (%) | Purity (%) |
| DIC/Oxyma Pure | 2-MeTHF | Polystyrene | 97.0 | >95 |
| DIC/Oxyma Pure | DMF | Polystyrene | 42.8 | Not Reported |
| DIC/Oxyma Pure | 2-MeTHF | ChemMatrix® (PEG) | 81.9 | >95 |
| DIC/Oxyma Pure | DMF | ChemMatrix® (PEG) | 53.0 | Not Reported |
Data synthesized from a study on greening peptide synthesis, highlighting the significant impact of solvent and reagent choice on yield.[8]
Table 2: Relative Performance of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Reagent | Relative Reactivity | Propensity for Racemization | Notes |
| Carbodiimides | DIC/HOAt | Moderate | Low to Moderate | Often require an additive like HOAt for hindered couplings. |
| Phosphonium Salts | PyBOP | High | Low | By-products are generally soluble and easily washed away.[2] |
| PyAOP | Very High | Very Low | Highly effective for N-methylated amino acids.[2] | |
| Aminium/Uronium Salts | HBTU | High | Low | Efficient for most standard and many difficult couplings.[2] |
| HATU | Very High | Very Low | Considered one of the most effective reagents for hindered couplings due to the formation of highly reactive OAt esters.[2] | |
| COMU | Very High | Very Low | Excellent efficiency with an improved safety profile (non-explosive) and high solubility.[1][4] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Sterically Hindered Amino Acid
This protocol describes a general method for the N-Boc protection of a sterically hindered amino acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Sterically hindered amino acid (e.g., L-Valine)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1N Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
0.5 M Citric acid solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
Dissolve the amino acid (e.g., 29 g of L-valine) in 250 mL of 1N aqueous NaOH. Adjust the total volume to 400 mL with water.
-
Add 150 mL of THF to the solution.
-
Cool the mixture in an ice bath and add Boc₂O portion-wise while maintaining the pH between 8 and 9 by the dropwise addition of 2N NaOH solution.
-
After the addition is complete, allow the reaction to stir for two hours at room temperature.
-
Extract the mixture with diethyl ether to remove any unreacted Boc₂O.
-
Acidify the aqueous layer with a 0.5 M aqueous citric acid solution, which will cause the Boc-protected amino acid to precipitate as an oil.
-
Extract the product with ethyl acetate.
-
Wash the ethyl acetate extract with a small amount of water, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Add petroleum ether to the concentrated extract and allow it to stand in a refrigerator to induce crystallization.[9]
Protocol 2: HATU-Mediated Coupling of a Sterically Hindered Amino Acid in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard procedure for coupling a sterically hindered amino acid to a resin-bound peptide using HATU.
Materials:
-
Resin-bound peptide with a deprotected N-terminal amine
-
Nα-Boc-protected sterically hindered amino acid
-
HATU
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection (if applicable): If the N-terminus is Fmoc-protected, add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Repeat this step and agitate for an additional 15-20 minutes. Wash the resin thoroughly with DMF (5-7 times).[10]
-
Activation Mixture Preparation: In a separate vial, dissolve the Nα-Boc-protected sterically hindered amino acid (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-5 minutes.[2]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the degree of steric hindrance.[2]
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin test. Once complete, thoroughly wash the resin with DMF to remove excess reagents and by-products.
Protocol 3: Coupling of N-Methylated Amino Acids using PyBroP
This protocol is specifically for the coupling of sterically hindered N-methylated amino acids.
Materials:
-
Resin-bound peptide with a deprotected N-terminal amine
-
Nα-Boc-protected N-methylated amino acid
-
Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP)
-
Dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
N,N-diisopropylethylamine (DIPEA)
Procedure:
-
Remove the N-protecting group from the resin-bound peptide using standard procedures.
-
Suspend the resin in DCM (10 mL/g of resin).
-
In a separate vessel, dissolve 2 equivalents (based on resin substitution) of the protected N-methylated amino acid in DCM or DMF. Add this solution to the resin.
-
Add 2 equivalents (based on resin substitution) of PyBroP to the resin suspension and cool the mixture to 0°C.
-
Add 6 equivalents of DIPEA. Mix for 1 minute at 0°C and then for 1 hour at room temperature.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Low Reaction Yields with N,N'-Di-tert-butylcarbodiimide (DTBC)
Welcome to the technical support center for N,N'-Di-tert-butylcarbodiimide (DTBC) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to low reaction yields when using DTBC for amide bond formation and other coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction using DTBC is resulting in a very low yield or failing completely. What are the primary causes?
Low yields with DTBC are most commonly attributed to its significant steric hindrance. The two bulky tert-butyl groups can impede the reagent's ability to effectively activate the carboxylic acid, which is a critical step for the subsequent reaction with an amine.[1][2]
Primary Causes for Low Yield:
-
Steric Hindrance: The bulky tert-butyl groups on DTBC can sterically hinder its approach to the carboxylic acid, leading to inefficient formation of the O-acylisourea intermediate. This effect is more pronounced with sterically hindered carboxylic acids or amines.[1]
-
Incomplete Carboxylic Acid Activation: Due to steric hindrance, DTBC may not properly or completely activate the carboxylic acid, resulting in a large amount of unreacted starting material.[2]
-
Reaction Conditions: Suboptimal reaction conditions such as temperature, solvent, or reaction time can significantly impact the efficiency of the coupling reaction.
-
Reagent Quality: Degradation of DTBC or the presence of impurities in the starting materials (carboxylic acid, amine) or solvents can inhibit the reaction. It is crucial to use anhydrous solvents, as water can hydrolyze the activated intermediate.[1]
-
Amine Protonation: A fast acid-base reaction between the carboxylic acid and the amine can occur, leading to the formation of an ammonium salt. This deactivates the amine by removing its nucleophilicity.[1]
Q2: How does the steric hindrance of DTBC compare to other common carbodiimides like DCC, DIC, and EDC?
The steric hindrance of carbodiimides is largely influenced by the nature of the alkyl groups attached to the nitrogen atoms. DTBC, with its two tertiary butyl groups, is significantly more sterically hindered than other commonly used carbodiimides.
| Carbodiimide | Structure | Steric Hindrance | Byproduct | Byproduct Solubility |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Cyclohexyl-N=C=N-Cyclohexyl | Moderate | Dicyclohexylurea (DCU) | Insoluble in most organic solvents.[3] |
| DIC (N,N'-Diisopropylcarbodiimide) | Isopropyl-N=C=N-Isopropyl | Moderate | Diisopropylurea (DIU) | Generally soluble in common organic solvents.[4] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Ethyl-N=C=N-(CH₂)₃-N(CH₃)₂ | Low | Water-soluble urea derivative | Water-soluble.[3] |
| DTBC (this compound) | tert-Butyl-N=C=N-tert-Butyl | High | N,N'-Di-tert-butylurea | Soluble in non-polar and moderately polar organic solvents; very limited solubility in water.[5] |
This high steric hindrance makes DTBC a less reactive coupling agent, which can be a disadvantage when high yields and fast reaction times are desired. However, this property can also be advantageous in minimizing certain side reactions.[6]
Q3: When is it appropriate to use DTBC despite its lower reactivity?
While DTBC's steric hindrance can lead to lower yields in some cases, it can be beneficial in specific situations:
-
Minimizing Side Reactions: The bulky nature of DTBC can reduce the occurrence of side reactions, such as the formation of N-acylurea or reactions with coupling additives like OxymaPure. For instance, DTBC has been shown to prevent the formation of an adduct with OxymaPure that can lead to the generation of hazardous byproducts.[6]
-
Enhanced Stability: The tert-butyl groups contribute to the stability of the DTBC molecule.[7]
-
Specific Synthetic Strategies: In some complex syntheses, the lower reactivity of DTBC might be desirable to achieve higher selectivity.
Q4: What are the common side products when using DTBC, and how can they be removed?
The primary byproduct of a DTBC-mediated coupling reaction is N,N'-di-tert-butylurea . This is formed after the activated carboxylic acid (O-acylisourea) has reacted with the amine.
-
N-Acylurea Formation: A common side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea. This side product is an isomer of the desired amide and can be difficult to separate. The steric bulk of DTBC can, in some cases, suppress this rearrangement.
Byproduct Removal:
N,N'-di-tert-butylurea is a non-polar organic compound with very limited solubility in water but is soluble in organic solvents like ethanol, acetone, and dichloromethane.[5] This allows for its removal through:
-
Aqueous Workup: Washing the reaction mixture with water can help remove any water-soluble impurities, although the urea itself is not very water-soluble.
-
Crystallization: If the desired product has different solubility properties, crystallization can be an effective purification method.
-
Chromatography: Column chromatography is a reliable method for separating the desired amide from the urea byproduct and any unreacted starting materials.
Q5: What experimental conditions can I optimize to improve the yield of my DTBC-mediated reaction?
Optimizing reaction parameters is crucial for overcoming the lower reactivity of DTBC.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. However, excessively high temperatures can lead to side reactions and decomposition of reagents.[8] It is advisable to perform the reaction at room temperature initially and then gradually increase the temperature if the reaction is sluggish.
-
Reaction Time: Due to its lower reactivity, DTBC may require longer reaction times compared to other carbodiimides. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Solvent: The choice of solvent can influence the reaction rate. Aprotic polar solvents like dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) are commonly used. The solubility of all reactants and intermediates is critical.
-
Equivalents of Reagents: Using a slight excess of DTBC (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.
-
Use of Additives: While DTBC's steric hindrance can prevent some side reactions with additives, the use of coupling additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can still be beneficial. These additives can form a more stable activated ester intermediate, which can then react with the amine, potentially improving the yield.
Troubleshooting Workflow
If you are experiencing low yields with your DTBC reaction, follow this systematic troubleshooting guide.
Caption: A systematic workflow for troubleshooting low yields in DTBC-mediated reactions.
Experimental Protocols
General Protocol for Amide Synthesis using this compound (DTBC)
This protocol provides a general guideline for the coupling of a carboxylic acid and an amine using DTBC. Optimal conditions may vary depending on the specific substrates.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
This compound (DTBC) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Optional: Coupling additive such as 1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 eq)
-
Optional: Non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) if the amine is a salt.
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent. If using a coupling additive like HOBt, add it at this stage.
-
Activation: Add this compound (DTBC) (1.1 - 1.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add the amine (1.0 - 1.2 eq) to the reaction mixture. If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA (1.0 - 1.2 eq) to liberate the free amine.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, the temperature can be gently increased (e.g., to 40 °C).
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove any precipitated urea (if any).
-
Wash the filtrate with a mild acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.
Signaling Pathways and Logical Relationships
General Mechanism of Carbodiimide-Mediated Amide Bond Formation
The following diagram illustrates the general mechanism of amide bond formation using a carbodiimide like DTBC.
Caption: General mechanism of DTBC-mediated amide bond formation, including a potential side reaction.
References
Technical Support Center: N,N'-Di-tert-butylcarbodiimide (DtBuC) Reaction Purification
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of reaction products involving N,N'-di-tert-butylcarbodiimide (DtBuC).
Troubleshooting & FAQs
Q1: I have a persistent white, insoluble precipitate in my reaction mixture after a DtBuC coupling. What is it and how can I remove it?
A1: The white precipitate is almost certainly N,N'-di-tert-butylurea (DtBU), the primary byproduct of the DtBuC reagent. DtBU is notoriously insoluble in many common organic solvents, which complicates purification.[1]
Troubleshooting Steps:
-
Confirmation: Confirm the identity of the precipitate by isolating a small amount, dissolving it in a suitable solvent (e.g., hot ethanol or methanol), and analyzing it by techniques such as NMR or melting point analysis (m.p. ~242°C)[2].
-
Filtration: The simplest method is to filter the crude reaction mixture. Since DtBU has very limited solubility in many solvents, it can often be removed by simple filtration.[1]
-
Solvent Selection for Precipitation/Crystallization: If your desired product is soluble, you can perform a crystallization. Choose a solvent in which your product is soluble, but DtBU is not. The bulky hydrocarbon groups of DtBU limit its solubility in water.[1] Conversely, it is more soluble in non-polar and moderately polar organic solvents like ethanol, acetone, and dichloromethane.[1]
-
Acidic Wash: An acidic wash can be employed to remove any unreacted DtBuC. However, DtBU is chemically stable and will not be removed by this method.[1]
Q2: My product is co-eluting with the DtBU byproduct during column chromatography. How can I improve the separation?
A2: Co-elution is a common problem due to the varying polarity of desired products. Here are several strategies to address this:
-
Solvent System Modification: Alter the polarity of your eluent. A less polar solvent system may retain your product on the column longer while allowing the moderately polar DtBU to elute.
-
Pre-Column Precipitation: Before loading your crude material onto the column, attempt to precipitate out the majority of the DtBU. Dissolve your crude mixture in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and then add a non-polar solvent (like hexanes or heptane) to induce precipitation of the DtBU. Filter this solid off before proceeding to chromatography.
-
Temperature Modification: The solubility of DtBU increases with temperature.[1] Running the column at a slightly elevated or reduced temperature (if feasible with your setup) can alter the solubility and partitioning behavior, potentially improving separation.
Q3: Can I avoid the formation of insoluble urea byproducts altogether?
A3: While byproduct formation is inherent to carbodiimide chemistry, the choice of reagent can significantly impact the ease of purification.
-
Alternative Carbodiimides: Consider using a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.
-
Hybrid Carbodiimides: Reagents like N,N'-tert-butylethylcarbodiimide (TBEC) have been developed to minimize certain side reactions and can sometimes offer purification advantages.[3][4]
Q4: What is the best general workup procedure for a DtBuC reaction to minimize purification headaches?
A4: A well-planned initial workup can save significant time and effort. The following protocol is a good starting point.
Experimental Protocol: General DtBuC Reaction Workup
-
Initial Filtration: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If a significant amount of white precipitate (DtBU) has formed, filter the mixture through a Büchner funnel. Wash the precipitate with a small amount of cold reaction solvent to recover any trapped product.
-
Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation).
-
Liquid-Liquid Extraction:
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with a dilute acid (e.g., 0.5 N HCl) to remove any unreacted DtBuC, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize, and finally with brine (saturated NaCl).[5]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: At this stage, the crude product should be significantly enriched. If DtBU is still present, proceed with one of the following:
-
Crystallization: Recrystallize the product from a suitable solvent system.
-
Chromatography: Perform column chromatography with an optimized eluent system.
-
Quantitative Data
The choice of solvent is critical for purification. The following table summarizes the solubility characteristics of the main byproduct, N,N'-di-tert-butylurea (DtBU).
| Solvent Category | Solubility of DtBU | Rationale for Use in Purification |
| Water | Very limited solubility[1] | Useful for aqueous washes to remove water-soluble impurities. DtBU will likely remain in the organic phase or as a solid. |
| Non-Polar Organic (e.g., Hexane, Heptane) | Low solubility | Can be used as an anti-solvent to precipitate DtBU from a solution of the crude product in a more polar solvent. |
| Moderately Polar Organic (e.g., Ethanol, Acetone, Dichloromethane) | Soluble[1] | Useful for dissolving the crude product for chromatography or for washing the DtBU precipitate to recover the product. |
Visual Guides
Workflow for DtBuC Reaction and Purification
The following diagram illustrates a standard workflow from reaction setup to the final purified product.
Caption: General workflow for DtBuC coupling and purification.
Troubleshooting Decision Tree for DtBU Removal
This diagram provides a logical path for troubleshooting the removal of the N,N'-di-tert-butylurea (DtBU) byproduct.
Caption: Decision tree for DtBU byproduct removal strategy.
References
Technical Support Center: N,N'-Di-tert-butylcarbodiimide (DTBC) Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on N,N'-di-tert-butylcarbodiimide (DTBC) reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of a DTBC-mediated coupling reaction?
As with most chemical reactions, increasing the temperature typically increases the rate of a DTBC-mediated coupling reaction. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to undesirable side reactions and degradation of reactants or products.
Q2: What is the optimal temperature range for reactions involving DTBC?
The optimal temperature for a DTBC-mediated reaction is highly dependent on the specific substrates, solvent, and desired outcome. While there is no universally "optimal" temperature, reactions are often conducted between 0 °C and room temperature (20-25 °C) to balance reaction rate with the minimization of side reactions like racemization. For sterically hindered substrates that react slowly, a moderate increase in temperature may be necessary to achieve a reasonable reaction rate[1].
Q3: Can temperature influence the formation of byproducts in DTBC reactions?
Yes, temperature is a critical factor in controlling byproduct formation. At elevated temperatures, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is often difficult to remove. Furthermore, higher temperatures can accelerate the rate of racemization in chiral molecules, a significant concern in peptide synthesis[1]. In some specific contexts, high temperatures in the presence of reducing agents can even lead to the reductive cleavage of the carbodiimide[2].
Q4: How can I determine the optimal temperature for my specific DTBC reaction?
The optimal temperature should be determined empirically for each specific reaction. A common approach is to perform a series of small-scale experiments at different temperatures (e.g., 0 °C, room temperature, 40 °C) and analyze the reaction progress and purity of the product by techniques such as TLC, HPLC, or NMR. This allows for the identification of the temperature that provides the best balance of reaction rate and product purity.
Troubleshooting Guides
| Issue | Possible Cause Related to Temperature | Suggested Solution |
| Low or No Product Yield | The reaction temperature is too low, resulting in a very slow reaction rate, especially with sterically hindered substrates. | Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress. For particularly challenging couplings, a prolonged reaction time at a moderately elevated temperature might be required to overcome the activation energy barrier[1]. |
| The reaction temperature is too high, leading to the degradation of starting materials, intermediates, or the final product. | Run the reaction at a lower temperature (e.g., 0 °C or room temperature). If the reaction is exothermic, ensure adequate cooling to maintain a stable temperature. | |
| Presence of N-acylurea Byproduct | High reaction temperatures can promote the rearrangement of the O-acylisourea intermediate to the N-acylurea byproduct. | Perform the reaction at a lower temperature (e.g., 0 °C). The use of coupling additives like HOBt or HOAt can also help to minimize this side reaction by forming a more stable active ester intermediate. |
| Racemization of Chiral Starting Materials | The reaction temperature is too high, increasing the rate of epimerization. | Lowering the reaction temperature is a key strategy to reduce the rate of racemization[1]. Conducting the reaction at 0 °C or below is often recommended for sensitive substrates. |
| Incomplete Reaction | The reaction has not reached completion at the current temperature and time. | Increase the reaction time. If the reaction is still incomplete, a moderate increase in temperature may be necessary. Alternatively, consider a different solvent or the addition of a catalyst. |
Quantitative Data
| Temperature (°C) | Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) (Hypothetical) |
| 0 | 273.15 | 0.05 |
| 10 | 283.15 | 0.12 |
| 20 | 293.15 | 0.28 |
| 30 | 303.15 | 0.60 |
| 40 | 313.15 | 1.25 |
| 50 | 323.15 | 2.50 |
This data is for illustrative purposes only and will vary for each specific reaction.
Experimental Protocols
Protocol: Determining the Effect of Temperature on the Kinetics of a DTBC-Mediated Amide Coupling
This protocol outlines a general procedure to study the effect of temperature on the reaction rate of an amide coupling reaction using this compound.
1. Materials:
- Carboxylic acid
- Amine
- This compound (DTBC)
- Anhydrous, inert solvent (e.g., Dichloromethane, Acetonitrile)
- Internal standard (for quantitative analysis, e.g., a stable, non-reactive compound with a distinct NMR or HPLC signal)
- Temperature-controlled reaction system (e.g., jacketed reactor with a circulating bath)
- Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR)
2. Procedure:
- Preparation:
- Set up a series of identical temperature-controlled reaction vessels at the desired temperatures (e.g., 0 °C, 10 °C, 20 °C, 30 °C, 40 °C).
- Prepare a stock solution of the carboxylic acid, amine, and internal standard in the chosen anhydrous solvent.
- Reaction Initiation:
- To each reaction vessel, add a precise volume of the stock solution.
- Allow the solutions to equilibrate to the set temperature.
- Initiate the reactions by adding a pre-determined, equimolar amount of DTBC to each vessel simultaneously (time = 0).
- Monitoring the Reaction:
- At regular time intervals, withdraw a small aliquot from each reaction vessel.
- Immediately quench the reaction in the aliquot to prevent further conversion (e.g., by adding a small amount of a primary amine scavenger or by rapid dilution and cooling).
- Analyze the quenched aliquots using the chosen analytical method (e.g., HPLC to measure the peak area of the product and starting materials relative to the internal standard).
- Data Analysis:
- For each temperature, plot the concentration of the product versus time.
- Determine the initial reaction rate at each temperature from the initial slope of the concentration-time curve.
- Calculate the rate constant (k) at each temperature using the appropriate rate law.
- An Arrhenius plot can be constructed by plotting ln(k) versus 1/T (in Kelvin) to determine the activation energy (Ea) of the reaction.
Visualizations
Caption: Experimental workflow for studying the effect of temperature on DTBC reaction kinetics.
Caption: Troubleshooting logic for temperature-related issues in DTBC reactions.
References
Technical Support Center: Managing the Moisture Sensitivity of N,N'-Di-tert-butylcarbodiimide (DtBC)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the moisture sensitivity of N,N'-di-tert-butylcarbodiimide (DtBC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DtBC) and what are its primary applications?
A1: this compound (DtBC) is a versatile coupling reagent widely used in organic synthesis. Its primary applications include peptide synthesis, the formation of amides and esters, and the guanylation of aryl amines.[1] The bulky tert-butyl groups on the DtBC molecule can influence its reactivity and reduce the likelihood of certain side reactions.
Q2: Why is DtBC considered moisture-sensitive?
A2: DtBC is sensitive to moisture because it readily reacts with water in a hydrolysis reaction. This reaction consumes the DtBC and forms N,N'-di-tert-butylurea, an insoluble and unreactive byproduct. The formation of this urea byproduct can complicate product purification and reduce the yield of the desired reaction.
Q3: How does moisture contamination affect my reactions using DtBC?
A3: Moisture contamination can have several negative impacts on your experiments:
-
Reduced Yield: Hydrolysis of DtBC reduces the amount of active coupling reagent available, leading to lower yields of your target product.
-
Incomplete Reactions: Insufficient active DtBC can result in incomplete conversion of starting materials.
-
Purification Challenges: The primary byproduct of hydrolysis, N,N'-di-tert-butylurea, is often poorly soluble in common organic solvents, which can complicate the purification of your desired compound.
-
Side Reactions: In some cases, the presence of water and the resulting urea can promote other unwanted side reactions.
Q4: How should I properly store and handle DtBC to minimize moisture exposure?
A4: To maintain the integrity of DtBC, it is crucial to store and handle it under anhydrous conditions. Store DtBC in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. It is recommended to store the reagent in a desiccator to protect it from atmospheric moisture. When dispensing the reagent, use dry syringes and needles and work under an inert atmosphere whenever possible.
Q5: What are the signs that my DtBC reagent has been compromised by moisture?
A5: Visual inspection of the DtBC can sometimes indicate moisture contamination. The presence of a white precipitate (N,N'-di-tert-butylurea) in the otherwise clear, colorless liquid is a strong indicator of hydrolysis. Additionally, a decrease in the efficiency of your coupling reactions, requiring larger excesses of the reagent to achieve the same yield, can also suggest degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in a coupling reaction. | DtBC has hydrolyzed due to moisture contamination. | - Visually inspect the DtBC for the presence of a white precipitate (N,N'-di-tert-butylurea).- Use fresh, unopened DtBC if possible.- If you suspect moisture in your reaction, ensure all solvents and other reagents are rigorously dried before use. |
| A significant amount of white precipitate is observed in the reaction mixture. | Formation of N,N'-di-tert-butylurea from the reaction of DtBC with water. | - Filter the reaction mixture to remove the insoluble urea before workup.- Consider washing the organic layer with a dilute acid solution (e.g., 0.5 N HCl) to help remove any dissolved urea.[2] |
| Difficulty in purifying the final product due to contamination with a sparingly soluble impurity. | The impurity is likely N,N'-di-tert-butylurea. | - Attempt to remove the urea by filtration if it is a solid.- Utilize column chromatography for purification. The urea byproduct is generally more polar than the desired coupled product.- Consider a purification method involving distillation if your product is thermally stable. |
| Inconsistent reaction outcomes despite using the same procedure. | Variable moisture content in the DtBC or reaction solvents. | - Implement stringent anhydrous techniques for all reactions involving DtBC.- Regularly test the water content of your solvents using Karl Fischer titration. |
Experimental Protocols
Protocol 1: Purity Assessment of DtBC by GC-MS
This protocol provides a general method for the analysis of DtBC purity and the detection of its hydrolysis byproduct, N,N'-di-tert-butylurea.
Instrumentation and Conditions (based on a similar carbodiimide analysis[3]):
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Volume: 1.0 µL
-
Split Ratio: 5:1
-
Oven Temperature Program:
-
Initial temperature: 60 °C
-
Ramp to 220 °C at 10 °C/min
-
Ramp to 290 °C at 10 °C/min, hold for 6 minutes
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for targeted analysis. For DtBC, monitor ions such as m/z 57, 83, 99. For N,N'-di-tert-butylurea, monitor characteristic fragment ions.
-
Sample Preparation:
-
Prepare a stock solution of the DtBC to be analyzed in a dry, aprotic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
If available, prepare a standard solution of N,N'-di-tert-butylurea for comparison of retention time and mass spectrum.
-
Analyze the sample by GC-MS using the conditions outlined above.
Protocol 2: Monitoring DtBC Hydrolysis by FTIR Spectroscopy
This protocol describes how to use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the conversion of DtBC to N,N'-di-tert-butylurea.
Instrumentation:
-
FTIR Spectrometer with a liquid sample cell (e.g., NaCl or KBr plates).
Procedure:
-
Acquire a background spectrum of the dry solvent being used for the reaction.
-
Dissolve a sample of pure DtBC in the dry solvent and acquire its FTIR spectrum. Note the characteristic strong, sharp absorption band of the carbodiimide group (-N=C=N-) around 2100-2150 cm⁻¹.
-
To monitor hydrolysis, a small, known amount of water can be added to the DtBC solution, or the solution can be exposed to ambient moisture over time.
-
Acquire FTIR spectra at regular intervals.
-
Observe the decrease in the intensity of the carbodiimide peak and the appearance of new peaks corresponding to the urea byproduct. Key absorbances for N,N'-di-tert-butylurea will include a strong carbonyl (C=O) stretch around 1630-1680 cm⁻¹ and N-H stretching bands around 3300-3500 cm⁻¹.
Visualizations
Caption: Reaction pathway of DtBC hydrolysis.
Caption: Recommended workflow for handling DtBC.
References
Technical Support Center: N,N'-Di-tert-butylcarbodiimide (DtBCDI)
Welcome to the Technical Support Center for N,N'-Di-tert-butylcarbodiimide (DtBCDI). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively utilize DtBCDI while minimizing common side reactions, particularly the formation of N-acylurea.
Understanding and Mitigating N-Acylurea Formation
N-acylurea is a common and problematic byproduct in carbodiimide-mediated coupling reactions. It arises from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate. This rearrangement is a non-productive pathway that consumes the activated carboxylic acid, reducing the yield of the desired amide product. Furthermore, the resulting N-acylurea can be difficult to separate from the target molecule due to similar physical properties.
The formation of N-acylurea is influenced by several factors, including the steric hindrance of the reactants, reaction temperature, solvent polarity, and the presence of coupling additives. Sterically hindered amino acids, for instance, are particularly susceptible to N-acylurea formation because the rate of nucleophilic attack by the amine is slowed, allowing more time for the O-acylisourea to rearrange.[1]
This guide provides strategies and optimized protocols to suppress N-acylurea formation when using DtBCDI.
Frequently Asked Questions (FAQs)
Q1: What is N-acylurea and why is it a significant problem in my coupling reactions?
A1: N-acylurea is a stable, unreactive byproduct formed from the intramolecular rearrangement of the O-acylisourea intermediate during carbodiimide-mediated couplings.[1][2] Its formation is detrimental for two primary reasons: it reduces the yield of your desired amide product by consuming the activated carboxylic acid, and its similar polarity to the target compound can make purification challenging.[1][2]
Q2: Why am I observing a higher amount of N-acylurea formation when using sterically hindered amino acids?
A2: Sterically hindered amino acids slow down the rate of the desired intermolecular reaction with the amine component. This increased reaction time provides a larger window of opportunity for the competing intramolecular rearrangement of the O-acylisourea intermediate to the more stable N-acylurea.[1]
Q3: How does this compound (DtBCDI) compare to other carbodiimides like DCC or EDC in terms of N-acylurea formation?
A3: While direct quantitative comparisons are sparse in the literature, the bulky tert-butyl groups of DtBCDI can influence the reaction kinetics. The principles of N-acylurea formation remain the same for all carbodiimides. The most effective way to minimize this side reaction, regardless of the carbodiimide used, is by employing coupling additives and optimizing reaction conditions.
Q4: What are the most effective additives to suppress N-acylurea formation with DtBCDI?
A4: Coupling additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are highly effective.[1] They react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement, yet still highly reactive towards the amine nucleophile.[1][2] OxymaPure® is often considered superior to HOBt in reducing N-acylurea formation and minimizing racemization.[1]
Q5: Can I eliminate N-acylurea formation completely?
A5: While complete elimination can be challenging, especially with difficult couplings, N-acylurea formation can be significantly reduced to minimal or even undetectable levels by following optimized protocols that include the use of appropriate additives, low reaction temperatures, and suitable solvents.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during amide bond formation using DtBCDI.
dot
Caption: Troubleshooting workflow for low coupling yield due to N-acylurea formation.
Issue 1: Low coupling yield and a major byproduct observed by TLC/LC-MS.
-
Possible Cause: The primary suspect for the byproduct is N-acylurea, especially when coupling sterically hindered substrates.[1]
-
Solution:
-
Incorporate Coupling Additives: The most effective strategy is to add a coupling additive like OxymaPure® or HOBt (typically 1.1 equivalents) to the reaction mixture. These additives trap the O-acylisourea intermediate, forming a more stable active ester that is less prone to rearrangement.[1][2]
-
Optimize Reaction Temperature: Lowering the reaction temperature can significantly decrease the rate of N-acylurea formation. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[2]
-
Solvent Choice: Use anhydrous, non-polar solvents such as dichloromethane (DCM) or chloroform. Polar aprotic solvents like DMF can enhance the rate of N-acylurea formation.[2]
-
Issue 2: Persistent N-acylurea formation even with HOBt.
-
Possible Cause: For particularly challenging couplings, HOBt may not be sufficient to completely suppress the rearrangement.
-
Solution:
-
Switch to a More Effective Additive: OxymaPure® has demonstrated superior performance over HOBt in minimizing N-acylurea formation and reducing racemization in many cases.[1]
-
Pre-activation: Consider a pre-activation step where the carboxylic acid is reacted with DtBCDI and the additive for a short period (e.g., 5-10 minutes) before adding the amine component. This can favor the formation of the active ester.
-
Issue 3: Very slow reaction and low yield with sterically hindered amino acids.
-
Possible Cause: The steric bulk of the amino acid is severely impeding the approach of the amine nucleophile.
-
Solution:
-
Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS and allow it to proceed for a longer duration (e.g., up to 24 hours).
-
Increase Reagent Equivalents: A moderate increase in the equivalents of DtBCDI and the coupling additive may improve the yield.
-
Consider Alternative Coupling Reagents: For extremely hindered systems where DtBCDI still gives poor results, more potent coupling reagents like phosphonium (e.g., PyBOP) or iminium (e.g., HATU) salts may be necessary.
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing N-Acylurea Formation in Solution-Phase Coupling
This protocol provides a general guideline for coupling a carboxylic acid and an amine using DtBCDI with OxymaPure® as an additive.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0 - 1.1 equivalents)
-
This compound (DtBCDI) (1.1 equivalents)
-
OxymaPure® (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and the amine in anhydrous DCM in a round-bottom flask.
-
In a separate flask, dissolve OxymaPure® in anhydrous DCM.
-
Cool the flask containing the acid and amine to 0 °C in an ice bath.
-
Add the OxymaPure® solution to the reaction mixture with stirring.
-
Slowly add a solution of DtBCDI in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the di-tert-butylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot
Caption: General experimental workflow for DtBCDI-mediated solution-phase coupling.
Data Summary
The following table summarizes the qualitative impact of various reaction conditions on N-acylurea formation during carbodiimide-mediated couplings. Specific quantitative data for DtBCDI is limited in the literature, but the trends are consistent with other carbodiimides.
| Parameter | Condition | Impact on N-Acylurea Formation | Rationale | Reference(s) |
| Additive | None | High | O-acylisourea intermediate is prone to rearrangement. | [1][2] |
| HOBt | Significantly Reduced | Forms a more stable active ester, preventing rearrangement. | [2] | |
| OxymaPure® | Very Significantly Reduced | Forms a highly reactive and stable active ester, often outperforming HOBt. | [1] | |
| Temperature | Elevated | Increased | Higher temperatures accelerate the rate of the rearrangement reaction. | [2] |
| 0 °C to RT | Reduced | Lower temperatures slow down the rate of N-acylurea formation. | [1][2] | |
| Solvent | Polar Aprotic (e.g., DMF) | Increased | Polar solvents can facilitate the intramolecular rearrangement. | [2] |
| Non-polar (e.g., DCM) | Reduced | Less polar environments disfavor the rearrangement pathway. | [2] | |
| Steric Hindrance | High | Increased | Slower intermolecular coupling allows more time for intramolecular rearrangement. | [1] |
Reaction Mechanism
dot
Caption: Mechanism of N-acylurea formation as a side reaction in DtBCDI-mediated amide coupling.
References
Validation & Comparative
A Comparative Guide to N,N'-di-tert-butylcarbodiimide (DtBC) and N,N'-dicyclohexylcarbodiimide (DCC) for Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis. The choice of coupling reagent is critical to ensure high yields, minimize side reactions, and simplify product purification. This guide provides an objective comparison of two common carbodiimide coupling agents: N,N'-di-tert-butylcarbodiimide (DtBC) and N,N'-dicyclohexylcarbodiimide (DCC).
Introduction to DtBC and DCC
Both DtBC and DCC are members of the carbodiimide family of reagents that facilitate the dehydration reaction between a carboxylic acid and an amine to form an amide bond. They achieve this by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.
N,N'-dicyclohexylcarbodiimide (DCC) has been a widely used and cost-effective coupling reagent for decades. Its primary drawback is the formation of the byproduct N,N'-dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents, often complicating product purification.[1][2][3]
This compound (DtBC) , also known as DTBC, is another carbodiimide coupling agent. The steric bulk of its tert-butyl groups influences its reactivity and the properties of its corresponding urea byproduct, N,N'-di-tert-butylurea.[4][5]
Performance Comparison: DtBC vs. DCC
While direct, comprehensive head-to-head quantitative comparisons of DtBC and DCC across a wide range of substrates are limited in the literature, a qualitative and semi-quantitative comparison can be made based on their known properties and reported applications.
Table 1: General Performance Characteristics of DtBC and DCC in Amide Synthesis
| Parameter | This compound (DtBC) | N,N'-dicyclohexylcarbodiimide (DCC) | References |
| Typical Yields | Moderate to High | High | [3][6] |
| Reaction Times | Generally Slower | Generally Faster | [4][5] |
| Byproduct | N,N'-di-tert-butylurea | N,N'-dicyclohexylurea (DCU) | [3][4] |
| Byproduct Solubility | Soluble in many organic solvents | Insoluble in many organic solvents | [7][8][9] |
| Ease of Byproduct Removal | Chromatographic separation often required | Filtration | [1][3] |
| Substrate Scope | More limited due to steric hindrance | Broad | [1][4][5] |
| Side Reactions | Less prone to certain side reactions | Can be prone to N-acylurea formation and side reactions with some additives | [4][5] |
| Cost | Generally Higher | Lower | [1] |
Key Differences and Experimental Considerations
Byproduct Solubility and Removal:
The most significant practical difference between DtBC and DCC lies in the solubility of their urea byproducts.
-
DCC: Forms N,N'-dicyclohexylurea (DCU), which is poorly soluble in many common organic solvents such as dichloromethane (DCM), ethyl acetate, and acetonitrile.[8] This insolubility can be advantageous as the DCU often precipitates from the reaction mixture and can be removed by simple filtration.[1] However, in some cases, residual DCU can co-precipitate with the product or be difficult to remove completely, requiring chromatographic purification.[3]
-
DtBC: Forms N,N'-di-tert-butylurea, which is significantly more soluble in non-polar and moderately polar organic solvents.[7] This prevents the issue of byproduct precipitation during the reaction but necessitates purification of the final product by chromatography to remove the soluble urea.
Table 2: Solubility of Urea Byproducts in Common Organic Solvents
| Solvent | Solubility of N,N'-di-tert-butylurea | Solubility of N,N'-dicyclohexylurea (DCU) | References |
| Dichloromethane (DCM) | Soluble | Sparingly soluble to insoluble | [7][8] |
| N,N-Dimethylformamide (DMF) | Soluble | Soluble | [8] |
| Ethyl Acetate | Soluble | Sparingly soluble | [7][8] |
| Acetonitrile | Soluble | Sparingly soluble | [8] |
| Water | Very limited solubility | Insoluble | [7][8] |
Reactivity and Substrate Scope:
The bulky tert-butyl groups of DtBC exert significant steric hindrance around the reactive carbodiimide core. This generally leads to slower reaction rates compared to DCC.[4][5] This steric bulk can also limit the substrate scope of DtBC, particularly with sterically hindered carboxylic acids or amines. For example, in the context of solid-phase peptide synthesis (SPPS) with the additive OxymaPure, DtBC was found to be unsuitable for promoting the coupling, likely due to its reduced reactivity.[4] DCC, with its less sterically demanding cyclohexyl groups, generally exhibits broader applicability.
Side Reactions:
The steric hindrance of DtBC can be advantageous in preventing certain side reactions. For instance, in reactions involving additives like OxymaPure, carbodiimides with secondary alkyl groups like DCC and DIC can lead to the formation of an oxadiazole and the release of hydrogen cyanide (HCN). The tertiary butyl groups in DtBC prevent this side reaction from occurring.[4][5] Another common side reaction with carbodiimides is the formation of a stable N-acylurea, which can reduce the yield of the desired amide. While not extensively documented for DtBC, its steric bulk may also influence the rate of this intramolecular rearrangement.
Reaction Mechanism
The general mechanism for amide bond formation using both DtBC and DCC is illustrated below. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to yield the amide and the corresponding urea byproduct.
Caption: General mechanism of carbodiimide-mediated amide synthesis.
Experimental Protocols
General Protocol for Amide Synthesis using N,N'-dicyclohexylcarbodiimide (DCC)
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.0-1.2 equivalents).
-
Addition of DCC: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the reaction mixture with stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The formation of a white precipitate (DCU) is typically observed.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1 M HCl or 5% citric acid solution), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude amide.
-
If necessary, purify the crude product by flash column chromatography.
-
General Protocol for Amide Synthesis using this compound (DtBC)
Note: This is a general protocol adapted for DtBC. Optimization may be required based on the specific substrates.
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or ethyl acetate). If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.0-1.2 equivalents).
-
Addition of DtBC: Add DtBC (1.1-1.3 equivalents) to the reaction mixture at room temperature with stirring. Due to its lower reactivity, cooling to 0 °C may not be necessary and might further slow down the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to separate the desired amide from the soluble N,N'-di-tert-butylurea and any unreacted starting materials. An aqueous work-up similar to the DCC protocol can be performed before chromatography if desired.
-
Conclusion
The choice between DtBC and DCC for amide synthesis depends on the specific requirements of the reaction.
-
DCC is a cost-effective and generally more reactive coupling agent suitable for a broad range of substrates. Its main advantage is the precipitation of the DCU byproduct, which can simplify purification by filtration. However, complete removal of DCU can sometimes be challenging.
-
DtBC offers the advantage of a more soluble urea byproduct, which avoids precipitation issues during the reaction. Its steric bulk can also prevent certain side reactions. However, it is generally less reactive, potentially leading to longer reaction times and a more limited substrate scope. The purification of the final product typically requires chromatography.
For routine amide syntheses where cost and reaction speed are important, and the insolubility of DCU is manageable, DCC remains a popular choice. For syntheses where the precipitation of DCU is problematic, or where specific side reactions associated with less hindered carbodiimides need to be avoided, DtBC can be a valuable alternative, provided its lower reactivity and the need for chromatographic purification are acceptable.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
A Comparative Guide to N,N'-Di-tert-butylcarbodiimide (DtBuC) and N,N'-Diisopropylcarbodiimide (DIC) in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high yields, purity, and minimizing side reactions. Among the carbodiimide family of activators, N,N'-diisopropylcarbodiimide (DIC) has become a workhorse reagent. This guide provides a detailed comparison of DIC with a structurally related carbodiimide, N,N'-di-tert-butylcarbodiimide (DtBuC), outlining their respective performances, chemical properties, and practical applications in SPPS. While DIC is a widely adopted reagent, the utility of DtBuC in this field is significantly limited due to its chemical properties, a factor that will be explored in detail.
Performance Comparison: The Decisive Role of Steric Hindrance
The primary difference in the performance of DtBuC and DIC in SPPS lies in their efficacy as activating agents for the carboxylic acid group of the incoming amino acid. This is largely dictated by the steric bulk of the alkyl substituents on the carbodiimide nitrogen atoms.
Recent studies indicate that carbodiimides bearing tertiary substituents on the nitrogen, such as the tert-butyl groups in DtBuC, do not effectively activate the carboxylic group for amide bond formation.[1][2] The significant steric hindrance posed by the bulky tert-butyl groups impedes the nucleophilic attack of the carboxylate to form the reactive O-acylisourea intermediate, which is a critical step in the coupling process. Consequently, from a coupling efficiency standpoint, DtBuC is generally considered unsuitable for SPPS.[2]
In contrast, DIC, with its secondary isopropyl groups, presents a more balanced steric profile, allowing for efficient formation of the O-acylisourea intermediate and subsequent rapid and effective peptide bond formation.[3][4]
A newer, hybrid carbodiimide, N-tert-butyl-N'-ethylcarbodiimide (TBEC), which contains both a tertiary and a primary substituent, has been shown to be a highly efficient coupling reagent, outperforming DIC in terms of yield and racemization suppression in certain contexts.[1][5] This highlights that while a single bulky tert-butyl group can be tolerated and even beneficial in modulating reactivity, the presence of two such groups in DtBuC is detrimental to its function as a peptide coupling agent.
Quantitative Data Summary
Due to the reported inefficacy of DtBuC in peptide coupling, direct comparative quantitative data with DIC is scarce in the scientific literature. The following tables summarize the available information on their properties and performance characteristics.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound (DtBuC) | N,N'-Diisopropylcarbodiimide (DIC) |
| CAS Number | 691-24-7 | 693-13-0 |
| Molecular Weight | 154.25 g/mol | 126.20 g/mol |
| Physical State | Liquid | Liquid[3] |
| Boiling Point | 48-50 °C at 12 mmHg | 145-148 °C |
| Density | 0.80 g/mL at 25 °C | 0.806 g/mL at 20 °C |
| Byproduct | N,N'-Di-tert-butylurea (DtBU)[6] | N,N'-Diisopropylurea (DIU)[3] |
| Byproduct Solubility | Soluble in many organic solvents and water.[6] | Soluble in common SPPS solvents (e.g., DMF, DCM).[3][4] |
Table 2: Performance Characteristics in SPPS
| Parameter | This compound (DtBuC) | N,N'-Diisopropylcarbodiimide (DIC) |
| Coupling Efficiency | Poor to ineffective due to steric hindrance.[1][2] | High, widely used in automated and manual SPPS.[3] |
| Racemization | Not extensively studied due to poor coupling. | Low to moderate, dependent on additives (e.g., Oxyma, HOBt) and amino acid sequence.[4] |
| Side Reactions with Oxyma | Does not form an adduct with Oxyma, thus avoiding HCN formation.[2] | Can react with Oxyma to form an oxadiazole and hazardous hydrogen cyanide (HCN).[1][2][5] |
| Primary Application in SPPS | Not recommended for peptide bond formation.[2] | Standard coupling reagent for routine and complex peptide synthesis.[3] |
Experimental Protocols
Standard Protocol for DIC/Oxyma Coupling in Fmoc-SPPS
This protocol outlines a typical coupling cycle using DIC in combination with Ethyl (hydroxyimino)cyanoacetate (Oxyma) as an additive to enhance coupling efficiency and suppress racemization.
-
Resin Preparation: The Fmoc-protected peptide-resin is washed thoroughly with N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for a specified time to remove the Fmoc protecting group from the N-terminal amino acid. This is followed by extensive washing with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and Oxyma (3-5 equivalents) are dissolved in DMF.
-
DIC (3-5 equivalents) is added to the amino acid/Oxyma solution.
-
The activation mixture is then immediately added to the deprotected peptide-resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and the soluble diisopropylurea (DIU) byproduct.
-
Monitoring: The completeness of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
Protocol Considerations for DtBuC
Due to the established poor performance of DtBuC as a coupling reagent in SPPS, a standard, effective protocol for its use is not available in the literature. While one could theoretically substitute DIC with DtBuC in the protocol above, the expected outcome would be a very low to negligible coupling yield.[1][2]
Visualizing the Chemical Differences and Processes
The following diagrams, generated using DOT language, illustrate the key chemical structures and the mechanistic challenge associated with DtBuC.
Caption: Chemical structures of DtBuC, DIC, and their corresponding urea byproducts.
Caption: Steric hindrance from bulky tert-butyl groups in DtBuC impedes the formation of the reactive O-acylisourea intermediate.
References
A Comparative Guide to Carbodiimide Crosslinkers for Aqueous Bioconjugation: EDC vs. DTBC
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a coupling agent is paramount to success. This guide provides a detailed comparison of two carbodiimides: the widely-used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and the lesser-known N,N'-di-tert-butylcarbodiimide (DTBC), with a focus on their application in aqueous media.
This comparison will delve into the reaction mechanisms, efficiency, stability, and byproducts of each reagent. While extensive data is available for EDC, this guide also addresses the notable lack of documented use of DTBC in aqueous bioconjugation, drawing inferences from its chemical structure and the behavior of other sterically hindered carbodiimides.
At a Glance: Key Differences
| Feature | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DTBC (this compound) |
| Solubility in Water | High (>200 g/L)[1] | Not reported, expected to be very low due to hydrophobic tert-butyl groups. |
| Byproduct Solubility | Water-soluble urea derivative, easily removed by aqueous workup.[2][3] | Di-tert-butylurea is expected to be poorly soluble in water, potentially complicating purification. |
| Optimal pH for Activation | Acidic (pH 4.5-6.0) for carboxyl activation.[4][5] | Not established for aqueous media. |
| Reaction Speed | Forms a highly reactive but unstable O-acylisourea intermediate that is prone to hydrolysis.[6] | Likely slower reaction rates in aqueous media due to steric hindrance from the bulky tert-butyl groups.[7][8] |
| Use with Additives | Commonly used with N-hydroxysulfosuccinimide (Sulfo-NHS) to increase the stability of the active intermediate and improve coupling efficiency at physiological pH.[4] | No documented use with Sulfo-NHS in aqueous bioconjugation. |
| Primary Application | Widely used for bioconjugation in aqueous buffers, including protein-protein coupling, peptide immobilization, and labeling.[2] | Primarily used in organic synthesis for peptide coupling and the formation of amides and esters.[9] |
| Byproducts | N-acylurea (a stable, undesired side product) can form, especially in excess EDC.[6] | Not well-characterized in aqueous reactions. |
Reaction Mechanisms and Experimental Workflows
Both EDC and DTBC belong to the carbodiimide family and function by activating carboxyl groups to facilitate the formation of amide bonds with primary amines.[10] This "zero-length" crosslinking is a cornerstone of bioconjugation.[1]
EDC-Mediated Bioconjugation
EDC is a water-soluble carbodiimide that is a staple in bioconjugation protocols.[2] It activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate is unstable in aqueous solutions and can quickly hydrolyze, regenerating the carboxyl group and forming a urea byproduct.[4]
To improve efficiency and stability, EDC is often used in a two-step process with N-hydroxysulfosuccinimide (Sulfo-NHS).[4] Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable Sulfo-NHS ester, which then reacts with a primary amine to form a stable amide bond.[4] This two-step approach is particularly useful as it allows for the removal of excess EDC and byproducts before the addition of the amine-containing molecule, minimizing side reactions.[4]
References
- 1. interchim.fr [interchim.fr]
- 2. peptide.com [peptide.com]
- 3. EDC - Enamine [enamine.net]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound CAS#: 691-24-7 [m.chemicalbook.com]
- 10. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbodiimide Coupling Reagents: EDC, DCC, and DIC
In the realm of chemical synthesis, particularly in peptide manufacturing and bioconjugation, the formation of a stable amide bond is a fundamental step. Carbodiimides are a class of highly effective coupling reagents that facilitate this reaction by activating carboxyl groups for nucleophilic attack by primary amines. Among the most prominent carbodiimides are 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-dicyclohexylcarbodiimide (DCC), and N,N'-diisopropylcarbodiimide (DIC). The choice of reagent can significantly impact reaction efficiency, product purity, and the ease of purification. This guide provides an objective comparison of these three widely used carbodiimide coupling reagents, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Key Properties of EDC, DCC, and DIC
The selection of a carbodiimide coupling agent often hinges on the specific requirements of the reaction, such as the solvent system, the nature of the substrates, and the desired purification method. The table below summarizes the key characteristics of EDC, DCC, and DIC to aid in this selection process.
| Feature | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DCC (N,N'-Dicyclohexylcarbodiimide) | DIC (N,N'-Diisopropylcarbodiimide) |
| Physical Form | White to off-white solid (often as HCl salt) | Waxy, white crystalline solid | Clear, colorless liquid |
| Solubility | Water-soluble, soluble in organic solvents (e.g., DMF, DMSO) | Insoluble in water, soluble in many organic solvents (e.g., DCM, DMF)[1] | Soluble in many organic solvents |
| Byproduct | 1-ethyl-3-(3-dimethylaminopropyl)urea | N,N'-dicyclohexylurea (DCU) | N,N'-diisopropylurea (DIU) |
| Byproduct Solubility | Water-soluble[2] | Insoluble in most common organic solvents[2] | Soluble in most common organic solvents[2] |
| Byproduct Removal | Aqueous extraction/washing or dialysis[2] | Filtration[1] | Remains in solution, removed by chromatography or extraction |
| Primary Applications | Bioconjugation in aqueous buffers, solution-phase synthesis | Solid-phase and solution-phase peptide synthesis in organic solvents | Solid-phase peptide synthesis, solution-phase synthesis |
| Key Advantage | Water-soluble byproduct simplifies purification in aqueous reactions.[2] | Easy removal of insoluble urea byproduct by filtration.[1] | Liquid form is easy to handle; soluble byproduct is suitable for automated solid-phase synthesis.[2] |
| Key Disadvantage | The O-acylisourea intermediate is prone to hydrolysis in aqueous solutions.[1] | The reagent itself is a potent allergen and sensitizer; byproduct can be difficult to remove completely. | Byproduct is soluble and requires chromatographic purification. |
Performance Comparison: Efficiency and Side Reactions
The efficiency of a coupling reagent is determined by its ability to promote high yields of the desired product while minimizing side reactions, most notably racemization of chiral centers in amino acids.
Coupling Efficiency
While direct head-to-head quantitative comparisons of yield and purity for EDC, DCC, and DIC under identical conditions are limited in publicly available literature, some studies provide valuable insights. For instance, in the synthesis of peptides using various carbodiimides in combination with OxymaPure as an additive, both DIC and EDC derivatives have been shown to be effective.[3] Generally, all three reagents can achieve good to high yields, but the optimal choice depends on the specific substrates and reaction conditions.
Racemization
A critical consideration in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the chiral center of the amino acid. The extent of racemization can be influenced by the choice of carbodiimide. One study directly compared the level of epimerization (a form of racemization) induced by EDC, EDC-HCl, and DIC in the presence of the additive 1-hydroxy-7-azabenzotriazole (HOAt). The results, summarized in the table below, indicate that DIC is significantly less prone to causing epimerization under these conditions.
| Reagent | Epimerization Percentage (%) |
| EDC/HOAt | 29.8 |
| EDC-HCl/HOAt | 24.1 |
| DIC/HOAt | 4.2 |
Table of epimerization percentages during activation using EDC, EDC-HCl, and DIC in the presence of HOAt.
It has also been reported that EDC is more likely to cause racemization than DCC. The presence of a basic amino group in the structure of EDC may contribute to a higher propensity for racemization, especially in slower coupling reactions.
Reaction Mechanisms and Experimental Protocols
Understanding the underlying chemical principles and having access to detailed experimental procedures are crucial for the successful application of carbodiimide coupling reagents.
General Reaction Mechanism
Carbodiimides facilitate amide bond formation by activating a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine, forming the desired amide bond and releasing a urea byproduct. However, the O-acylisourea intermediate can also undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea, which can reduce the overall yield. To mitigate this side reaction and also to suppress racemization, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often employed. These additives react with the O-acylisourea to form a more stable active ester, which then reacts with the amine to yield the final amide product.
Experimental Protocol: Comparative Evaluation of Coupling Reagents in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for comparing the efficiency of EDC, DCC, and DIC in the context of solid-phase peptide synthesis.
1. Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Coupling reagents: EDC, DCC, DIC
-
Additive (optional): HOBt or NHS
-
Activation base: N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
-
Dichloromethane (DCM)
-
Cold diethyl ether (for precipitation)
-
Analytical and preparative HPLC system
2. Resin Swelling and Fmoc Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF and add the 20% piperidine in DMF solution.
-
Agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the solution and wash the resin thoroughly with DMF.
3. Amino Acid Coupling (to be performed in parallel for each coupling reagent):
-
In separate reaction vessels for each coupling reagent:
-
For EDC: Dissolve the Fmoc-amino acid (3 eq.), EDC (3 eq.), and HOBt (3 eq., optional) in DMF. Add DIEA (6 eq.) and pre-activate for 1-5 minutes.
-
For DCC: Dissolve the Fmoc-amino acid (3 eq.) and HOBt (3 eq., optional) in DMF. Add DCC (3 eq.) and pre-activate for 1-5 minutes.
-
For DIC: Dissolve the Fmoc-amino acid (3 eq.) and HOBt (3 eq., optional) in DMF. Add DIC (3 eq.) and pre-activate for 1-5 minutes.
-
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).
-
Wash the resin with DMF to remove excess reagents and byproducts.
4. Peptide Cleavage and Precipitation:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
5. Analysis and Purification:
-
Dissolve the crude peptide in a suitable solvent.
-
Analyze the purity of the crude peptide by analytical HPLC.
-
Purify the peptide using preparative HPLC.
-
Characterize the purified peptide by mass spectrometry.
Conclusion
The choice between EDC, DCC, and DIC as a carbodiimide coupling reagent is a critical decision in the design of synthetic routes for peptides and other amide-containing molecules. EDC stands out for its utility in aqueous media due to its water-soluble byproduct, making it a favorite for bioconjugation. DCC, a cost-effective and efficient reagent, is well-suited for syntheses in organic solvents where its insoluble byproduct can be easily removed by filtration, although it is a known allergen. DIC offers the convenience of being a liquid and is particularly advantageous for automated solid-phase peptide synthesis due to the solubility of its byproduct.
When considering the potential for racemization, DIC, especially in combination with additives like HOAt, has been shown to be superior to EDC. Ultimately, the selection of the optimal carbodiimide coupling reagent requires a careful evaluation of the specific requirements of the synthesis, including the nature of the substrates, the desired solvent system, the purification strategy, and the importance of maintaining stereochemical integrity. By understanding the distinct characteristics of each reagent and employing optimized experimental protocols, researchers can enhance the efficiency and success of their amide bond formation reactions.
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. peptide.com [peptide.com]
- 3. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
A Comparative Guide to Monitoring N,N'-di-tert-butylcarbodiimide Reactions: HPLC vs. TLC
For Researchers, Scientists, and Drug Development Professionals
N,N'-di-tert-butylcarbodiimide (DTBC) is a valuable reagent in organic synthesis, primarily utilized as a coupling agent in the formation of amide and ester bonds. Efficiently monitoring the progress of reactions involving DTBC is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product. This guide provides a comprehensive comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). We present detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their specific needs.
At a Glance: HPLC vs. TLC for DTBC Reaction Monitoring
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | High-pressure separation on a packed column | Capillary action-driven separation on a coated plate |
| Analysis Time | 10-30 minutes per sample | 5-20 minutes per plate (multiple samples) |
| Quantitation | Highly quantitative | Semi-quantitative to qualitative |
| Sensitivity | High (ng to pg level) | Lower (µg to ng level) |
| Resolution | Excellent separation of complex mixtures | Lower resolution |
| Cost | High initial investment and running costs | Low cost |
| Throughput | Automated, suitable for many samples sequentially | High throughput for multiple samples simultaneously |
| Solvent Consumption | Higher | Lower |
Quantitative Performance Comparison
The following table summarizes typical quantitative data that can be expected when monitoring a representative amide formation reaction using DTBC, where a carboxylic acid and an amine are coupled. The disappearance of DTBC and the appearance of the N,N'-di-tert-butylurea (DTBU) byproduct are monitored.
| Parameter | HPLC | TLC |
| Limit of Detection (LOD) | ~1-10 ng | ~100-500 ng |
| Limit of Quantitation (LOQ) | ~5-50 ng | ~500-1000 ng |
| Precision (RSD%) | < 2% | 10-20% |
| **Linearity (R²) ** | > 0.999 | Not typically linear |
| Retention Time (t_R) - DTBC | ~8.5 min | - |
| Retention Time (t_R) - DTBU | ~3.2 min | - |
| Retention Factor (R_f) - DTBC | - | ~0.8 |
| Retention Factor (R_f) - DTBU | - | ~0.3 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method suitable for monitoring the consumption of DTBC and the formation of the DTBU byproduct.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 10 95 12 95 12.1 30 | 15 | 30 |
-
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in 1 mL of acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the peak areas of DTBC and DTBU to determine the reaction progress. The concentration of each component can be calculated using a calibration curve prepared from standards of known concentration.
-
Thin-Layer Chromatography (TLC)
This protocol provides a straightforward method for the qualitative or semi-quantitative monitoring of DTBC reactions.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde stain)
-
Heat gun
Reagents:
-
Ethyl acetate
-
Hexane
-
Potassium permanganate stain: 1.5 g KMnO₄, 10 g K₂CO₃, 0.125 g NaOH in 200 mL water.
-
p-Anisaldehyde stain: 135 mL absolute ethanol, 5 mL concentrated sulfuric acid, 1.5 mL glacial acetic acid, 3.7 mL p-anisaldehyde.
Procedure:
-
Chamber Preparation:
-
Prepare a developing solvent system of 20% ethyl acetate in hexane.
-
Pour a small amount of the solvent into the TLC chamber, line the chamber with filter paper, and allow it to saturate for at least 10 minutes.
-
-
Plate Spotting:
-
Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, spot a small amount of the starting materials (carboxylic acid and amine), a co-spot (starting materials and reaction mixture), and the reaction mixture at different time points along the origin line.
-
-
Development:
-
Place the spotted TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
For enhanced visualization, dip the plate into a staining solution (e.g., potassium permanganate or p-anisaldehyde) and then gently heat with a heat gun until spots appear. DTBC and the resulting amide product are often UV active, while the DTBU byproduct may require staining for clear visualization.
-
-
Analysis:
-
The progress of the reaction is monitored by the disappearance of the starting material spots and the appearance of the product and byproduct spots.
-
The retention factor (R_f) for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Visualized Workflows
Caption: Workflow for monitoring DTBC reactions using HPLC.
Caption: Workflow for monitoring DTBC reactions using TLC.
Conclusion
Both HPLC and TLC are effective methods for monitoring the progress of this compound reactions. The choice between the two techniques depends on the specific requirements of the analysis.
-
HPLC is the preferred method for quantitative analysis , offering high sensitivity, excellent resolution, and high precision. It is ideal for kinetic studies, impurity profiling, and when accurate determination of reaction conversion and product yield is necessary.
-
TLC is a rapid, cost-effective, and convenient tool for qualitative and semi-quantitative monitoring . It is well-suited for quick reaction checks, optimizing reaction conditions, and for laboratories with limited access to expensive instrumentation. Its ability to run multiple samples simultaneously makes it highly efficient for screening purposes.
By understanding the strengths and limitations of each technique, researchers can make an informed decision to effectively monitor their DTBC-mediated coupling reactions, leading to improved synthetic outcomes.
Navigating the Peptide Frontier: A Guide to Modern Coupling Reagents Beyond N,N'-di-tert-butylcarbodiimide
For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of a coupling reagent is a critical decision that profoundly impacts yield, purity, and the overall efficiency of the process. While N,N'-di-tert-butylcarbodiimide (DTBC) has its place, the landscape of peptide chemistry has evolved, offering a diverse arsenal of modern reagents with improved performance and specialized applications. This guide provides an objective comparison of contemporary alternatives to DTBC, supported by experimental data, detailed protocols, and mechanistic insights to empower informed decision-making in your synthetic endeavors.
The Limitations of a Predecessor: Why Seek Alternatives to DTBC?
This compound, a member of the carbodiimide family, facilitates peptide bond formation by activating the carboxylic acid group of an amino acid. However, its application is often hampered by several drawbacks:
-
Moderate Reactivity: DTBC can be less effective for sterically hindered amino acids or challenging coupling steps, potentially leading to lower yields.
-
Racemization Risk: Like other carbodiimides, DTBC can promote the formation of a 5(4H)-oxazolone intermediate, which increases the risk of epimerization, a detrimental loss of stereochemical integrity at the α-carbon of the amino acid.[1][2]
-
Byproduct Formation: The corresponding di-tert-butylurea byproduct, while generally soluble in organic solvents, can sometimes complicate purification.
These limitations have spurred the development of more sophisticated and efficient coupling reagents, which can be broadly categorized into other carbodiimides, phosphonium salts, and uronium/aminium salts.
A Comparative Analysis of Modern Peptide Coupling Reagents
The performance of a coupling reagent is a multifactorial equation involving yield, suppression of racemization, reaction kinetics, and cost-effectiveness. Below is a comparative overview of prominent modern alternatives to DTBC.
Quantitative Performance Data
The following tables summarize the performance of various coupling reagents in terms of crude peptide purity and the extent of racemization observed in the synthesis of model peptides. It is important to note that direct comparisons can be challenging as results are often dependent on the specific peptide sequence and reaction conditions. The data presented here is collated from multiple studies to provide a representative overview.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide
| Coupling Reagent/Method | Crude Purity (%) | Reference |
| DIC/HOBt | High (data not specified) | [2] |
| HBTU | High (data not specified) | [2] |
| HATU | High (data not specified) | [2] |
| COMU | High (data not specified) | [2] |
Table 2: Comparison of Racemization Levels (%) in Peptide Synthesis
| Coupling Reagent/Additive | Peptide Model | % Racemization (DL-Isomer) | Reference |
| DIC/HOBt in DMF | Z-Phg-Pro-NH2 | High | [1] |
| DIC in DCM (no additive) | Z-Phg-Pro-NH2 | Lower than with HOBt in DMF | [1] |
| HCTU/DIPEA | Z-Phg-Pro-NH2 | 2.8 | [1] |
| COMU/DIPEA | Z-Phg-Pro-NH2 | 2.1 | [1] |
| HATU | Model Peptide | Low | [3] |
| HBTU | Model Peptide | Higher than HATU | [3] |
| DIC/Oxyma | Racemization-prone amino acids | Superior suppression | [2] |
| PyBOP | Racemization-prone amino acids | Good suppression | [2] |
In-Depth Look at Modern Alternatives
Other Carbodiimides: DIC and EDC
-
N,N'-Diisopropylcarbodiimide (DIC): A liquid carbodiimide that is easier to handle than the solid DCC.[4][5] The resulting diisopropylurea byproduct is more soluble in common organic solvents like DMF and DCM, making it well-suited for solid-phase peptide synthesis (SPPS).[4][5]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide, often used as its hydrochloride salt (EDC·HCl).[6] This property is highly advantageous as the urea byproduct and any excess reagent can be easily removed by aqueous extraction during workup, simplifying purification.[6]
Phosphonium Salts: The Rise of PyBOP
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP): A highly efficient coupling reagent that offers rapid reaction kinetics and minimal racemization.[7][8] It is a safer alternative to its predecessor, BOP, as it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[8] PyBOP is particularly effective for coupling sterically hindered amino acids.[9]
Uronium/Aminium Salts: The Powerhouses of Modern SPPS
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU provides rapid and efficient coupling with excellent suppression of racemization.[10][11] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is key to its high performance.[11]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and efficient uronium salt, though generally considered slightly less reactive than HATU.[9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type reagent based on OxymaPure, which offers a safer alternative to the potentially explosive HOBt and HOAt.[12][13] COMU demonstrates high coupling efficiency and low racemization, often requiring only one equivalent of base.[12][13]
Mechanistic Insights and Experimental Workflows
Understanding the underlying mechanisms of these reagents is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Carbodiimide-Mediated Peptide Coupling
Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine of the incoming amino acid to form the peptide bond. However, it can also rearrange to form a 5(4H)-oxazolone, a key intermediate in the racemization pathway. Additives like HOBt or OxymaPure intercept the O-acylisourea to form a more stable active ester, which is less prone to racemization.
Activation Mechanisms of Modern Reagents
Modern phosphonium and uronium/aminium salts also proceed through the formation of active esters, but their unique structures contribute to their enhanced reactivity and reduced racemization.
Standard Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical workflow for SPPS, a cornerstone of modern peptide synthesis.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and successful peptide synthesis. Below are generalized protocols for SPPS using different classes of coupling reagents.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for manual Fmoc-based solid-phase synthesis of a peptide on a resin support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
-
Amino Acid Coupling (Activation and Coupling):
-
For Carbodiimide (e.g., DIC/Oxyma): In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.) and OxymaPure (3 eq.) in DMF. Add DIC (3 eq.) and pre-activate for 1-2 minutes. Add the activated amino acid solution to the deprotected resin.
-
For Phosphonium Salt (e.g., PyBOP): In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), PyBOP (3 eq.), and a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Add the solution to the deprotected resin.
-
For Uronium/Aminium Salt (e.g., HATU/COMU): In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HATU or COMU (3 eq.), and DIPEA (6 eq. for HATU, 3-6 eq. for COMU) in DMF. Pre-activate for 1-2 minutes and then add to the deprotected resin.
-
-
Coupling Reaction: Agitate the resin with the activated amino acid solution for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test).
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion: Selecting the Optimal Reagent for Your Synthesis
The selection of a peptide coupling reagent is a strategic decision that balances reactivity, cost, safety, and the specific demands of the peptide sequence.
-
For routine and cost-effective synthesis , carbodiimides like DIC in combination with additives such as OxymaPure remain a viable option, particularly for large-scale production.[2]
-
When racemization is a primary concern , especially with sensitive amino acids, phosphonium salts like PyBOP or the DIC/Oxyma combination are excellent choices.[2]
-
For rapid synthesis of a wide range of peptides, including difficult sequences , the highly efficient uronium/aminium salts HATU and COMU are often the reagents of choice, offering high yields and minimal side reactions.[2]
-
Safety and handling are also critical considerations. The development of Oxyma-based reagents like COMU represents a significant step towards safer peptide synthesis by avoiding potentially explosive benzotriazole-based additives.[12][13]
By carefully considering the factors outlined in this guide, researchers can navigate the diverse landscape of modern coupling reagents and select the optimal tool to achieve their peptide synthesis goals with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis | Scilit [scilit.com]
- 5. bachem.com [bachem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptidebridge.com [peptidebridge.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to Amide Coupling Reagents: N,N'-Di-tert-butylcarbodiimide vs. HATU/HBTU
In the landscape of synthetic chemistry, particularly in peptide synthesis and drug development, the efficient formation of amide bonds is a critical step. The choice of coupling reagent significantly influences reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an objective comparison between the carbodiimide-based reagent, N,N'-di-tert-butylcarbodiimide, and the widely used aminium/uronium salt-based reagents, HATU and HBTU, supported by experimental data and detailed protocols.
Mechanism of Action: Activating the Carboxyl Group
The fundamental role of a coupling reagent is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine to form a stable amide bond. The mechanisms by which carbodiimide and aminium salt reagents achieve this activation differ significantly.
As a member of the carbodiimide family, DCC-tBu activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate can then be directly attacked by an amine. However, the O-acylisourea is prone to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea byproduct. To mitigate these side reactions and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often used to trap the intermediate, forming a more stable and selective HOBt-active ester.[1][2][3] The bulky tert-butyl groups on DCC-tBu enhance its stability and can influence the solubility of the resulting urea byproduct compared to other carbodiimides like DCC.[4]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are aminium salts that facilitate amide bond formation through a similar, yet distinct, mechanism.[5][6] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the reagent to form a highly reactive active ester, releasing a tetramethylurea byproduct.[6][7]
The key difference lies in the active ester formed:
-
HATU forms a more reactive OAt-ester, derived from 1-hydroxy-7-azabenzotriazole (HOAt).[8][9] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and further reducing the risk of racemization.[7][10][11]
Performance Comparison
The choice between these reagents often depends on the specific requirements of the synthesis, such as the complexity of the peptide sequence, steric hindrance of the amino acids, and the need to preserve stereochemical integrity.
HATU is widely regarded as one of the most efficient coupling reagents, demonstrating faster reaction kinetics than HBTU, particularly for sterically hindered amino acids or "difficult" sequences prone to aggregation.[11][12][13] Carbodiimides like DCC-tBu are generally effective but can be slower and may require additives like HOBt to achieve high efficiency.[1][2]
The superior performance of HATU is attributed to the high reactivity of the OAt-ester intermediate it forms.[11] In a study on aza-peptide bond formation, HATU enabled nearly complete conversion, whereas HCTU (a related aminium salt) and TBTU/PyBOP (reagents that form OBt-esters similar to HBTU) resulted in incomplete reactions.[14]
| Reagent Class | Reagent | Relative Reaction Rate | Typical Yield | Notes |
| Aminium Salt | HATU | Very Fast[11] | >90%[15] | Superior for hindered couplings and rapid protocols.[3][12][16] |
| Aminium Salt | HBTU | Fast[1] | High | A robust and reliable reagent for routine synthesis.[1][10] |
| Carbodiimide | DCC-tBu | Moderate to Fast | >80% (with NHS)[15] | Efficiency is highly dependent on the use of additives like HOBt/NHS.[1][3] |
Data is compiled from multiple sources and represents typical performance. Actual results may vary based on specific substrates and conditions.
Suppressing racemization is critical for producing biologically active peptides. The risk of racemization increases with the activation level of the carboxylic acid and the reaction time.
HATU is renowned for its ability to minimize racemization due to its rapid reaction rates and the stabilizing effect of the HOAt moiety.[8][9] HBTU also offers good protection against racemization, though it can be more susceptible than HATU under certain conditions.[11] However, in one study comparing various reagents for coupling a chiral PNA monomer, HATU surprisingly produced a lower enantiomeric excess (77.2% ee) than HBTU (83.6% ee), highlighting that performance can be substrate-dependent.[17]
Carbodiimides, when used alone, pose a significant risk of racemization via the O-acylisourea intermediate.[2][3] The addition of HOBt or HOSu is considered essential to suppress this side reaction by forming a less reactive, more stable active ester.[1][3]
| Reagent | Racemization Risk | Key Factor |
| HATU | Very Low[8][9] | Rapid kinetics and formation of stable OAt-ester intermediate.[7][11] |
| HBTU | Low[6][16] | Formation of OBt-ester. May be higher than HATU for some substrates.[11] |
| DCC-tBu | High (without additive)[2] | Requires an additive like HOBt to minimize racemization.[3] |
A potential side reaction for aminium reagents like HATU and HBTU is the guanidinylation of the N-terminal amine of the peptide chain, especially when the reagent is used in excess or when coupling is slow.[10][16][18] This terminates the chain and complicates purification.
For carbodiimides, the primary byproduct is the corresponding urea. While the dicyclohexylurea (DCU) from DCC is insoluble in most organic solvents and can be removed by filtration in solution-phase synthesis, it is problematic for solid-phase synthesis.[3] The N,N'-di-tert-butylurea from DCC-tBu, similar to the byproduct from DIC, is more soluble, making it more suitable for solid-phase applications where all components must remain in solution.[3][4]
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS). Molar equivalents are based on the substitution level of the resin.
(Adapted from standard DIC/HOBt protocols)
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes. Perform N-terminal deprotection (e.g., with 20% piperidine in DMF).
-
Reagent Preparation: In a separate vessel, dissolve the N-protected amino acid (3-5 eq.) and HOBt (3-5.5 eq.) in a minimal volume of DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin. Then, add this compound (3-5.5 eq.).
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. Monitor reaction completion using a qualitative method (e.g., Kaiser test).[19]
-
Wash: Once the reaction is complete, filter the resin and wash thoroughly with DMF, then dichloromethane (DCM).[19]
-
Resin Preparation: Swell the resin and perform N-terminal deprotection as described above.
-
Pre-activation: In a separate vessel, dissolve the N-protected amino acid (3-5 eq.) and HBTU (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) to the solution and allow it to pre-activate for 1-2 minutes.[5]
-
Coupling: Add the activated amino acid solution to the deprotected resin.[5]
-
Reaction: Agitate the reaction mixture for 30-120 minutes at room temperature. Monitor for completion.[5]
-
Wash: Filter and wash the resin with DMF and DCM to remove excess reagents and byproducts.[5]
-
Resin Preparation: Swell the resin and perform N-terminal deprotection.
-
Pre-activation: In a separate vessel, dissolve the N-protected amino acid (3-5 eq.) and HATU (3-5 eq.) in DMF. Add DIPEA or collidine (6-10 eq.) and allow the mixture to stand for a few minutes.[12][18]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel for 30-60 minutes. HATU-mediated couplings are often significantly faster than HBTU.[13][18]
-
Wash: Filter and wash the resin thoroughly with DMF and DCM.[18]
Conclusion and Recommendations
The selection of a coupling reagent is a balance of reactivity, cost, and the specific demands of the synthetic target.
-
This compound represents a classic, cost-effective approach to amide bond formation. Its primary drawbacks are a higher intrinsic risk of racemization and slower reaction times, which can be largely overcome with additives like HOBt. The solubility of its urea byproduct makes it more amenable to SPPS than DCC. It is a suitable choice for routine synthesis where cost is a major consideration and ultimate speed is not required.
-
HBTU is a highly effective, all-purpose coupling reagent that provides a favorable balance of high efficiency and low racemization risk.[1] It is a workhorse in many labs for both manual and automated peptide synthesis and is an excellent starting point for most applications.
-
HATU is the premier reagent for performance, offering the highest reactivity, fastest kinetics, and superior suppression of racemization.[11][13][20] It is the reagent of choice for challenging syntheses, including the coupling of sterically hindered or N-methylated amino acids, macrocyclization, and the synthesis of long or aggregation-prone peptides.[12] Its higher cost is justified when maximum efficiency and product purity are paramount.
For researchers and drug development professionals, moving from carbodiimides to aminium salts like HBTU and HATU generally offers a significant improvement in efficiency and reliability. For the most demanding synthetic challenges, the experimental evidence strongly supports HATU as the most powerful and effective tool available.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. jpt.com [jpt.com]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. HBTU - Wikipedia [en.wikipedia.org]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. peptide.com [peptide.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. benchchem.com [benchchem.com]
- 19. peptide.com [peptide.com]
- 20. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
The Strategic Selection of Coupling Reagents: A Cost-Benefit Analysis of N,N'-Di-tert-butylcarbodiimide for Large-Scale Synthesis
In the landscape of large-scale chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of coupling reagent for amide and peptide bond formation is a critical decision with far-reaching implications for process efficiency, product purity, and overall manufacturing cost. While traditional carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have long been workhorses in the field, N,N'-di-tert-butylcarbodiimide (DtBC) has emerged as a compelling alternative. This guide provides a comprehensive cost-benefit analysis of DtBC in comparison to DCC and EDC, offering researchers, scientists, and drug development professionals a data-driven framework for selecting the optimal reagent for their large-scale synthesis needs.
The core of this analysis revolves around a multi-faceted evaluation of each reagent, encompassing not only the upfront cost but also crucial performance metrics such as reaction efficiency, product purity, and the ease and environmental impact of byproduct removal. The physical state and solubility profiles of the carbodiimides and their corresponding urea byproducts are pivotal factors that dictate the purification strategy and, consequently, the overall process economics.
Comparative Analysis of Key Performance Parameters
The selection of an appropriate carbodiimide coupling agent is a nuanced decision that requires a thorough evaluation of several key parameters. The following tables provide a structured comparison of DtBC, DCC, and EDC based on their physical and chemical properties, byproduct characteristics, and key performance indicators in large-scale synthesis.
Table 1: Physical and Chemical Properties of Carbodiimides
| Property | This compound (DtBC) | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| CAS Number | 691-24-7 | 538-75-0 | 1892-57-5 (free base), 25952-53-8 (HCl salt) |
| Molecular Weight | 154.25 g/mol | 206.33 g/mol | 155.25 g/mol (free base) |
| Physical State | Colorless liquid[1] | White crystalline solid | Waxy solid (free base), white powder (HCl salt) |
| Boiling Point | 48-50 °C at 12 mmHg[1][2] | 154-156 °C at 11 mmHg | Not applicable |
| Melting Point | Not applicable | 34-35 °C | 114-116 °C (HCl salt) |
Table 2: Byproduct Properties and Removal Strategies
| Feature | N,N'-Di-tert-butylurea (DtBU) | N,N'-Dicyclohexylurea (DCU) | N-Ethyl-N'-(3-dimethylaminopropyl)urea |
| Byproduct of | DtBC | DCC | EDC |
| Solubility in Water | Very limited[3] | Insoluble | Water-soluble[4] |
| Solubility in Organic Solvents | Soluble in non-polar and moderately polar solvents (e.g., ethanol, acetone, dichloromethane) | Largely insoluble in most organic solvents[4] | Soluble in organic solvents |
| Primary Removal Method | Extraction or chromatography | Filtration[4][5] | Aqueous extraction[4] |
| Associated Costs & Considerations | Solvent usage for extraction; potential for co-elution in chromatography. | Filtration time and efficiency; potential for product occlusion in the filter cake. | Large volumes of water for extraction; potential for product loss if it has some water solubility. |
Table 3: Performance and Cost-Benefit Analysis in Large-Scale Synthesis
| Parameter | This compound (DtBC) | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Relative Cost of Reagent | Moderate to High | Low to Moderate | Moderate to High |
| Reaction Efficiency | Generally high, bulky tert-butyl groups can reduce side reactions.[1] | High, widely used and well-established.[6] | High, particularly effective in aqueous media.[4] |
| Propensity for Racemization | Generally low due to steric hindrance. | Can cause racemization, often requires additives like HOBt to suppress.[7] | Can cause racemization, often used with additives.[1] |
| Ease of Byproduct Removal | Moderate; requires solvent-based extraction or chromatography. | Difficult; filtration can be slow and lead to product loss. Complete removal can be challenging.[6] | Easy; water-soluble byproduct is readily removed by aqueous washes.[4][6] |
| Process Scalability | Good; liquid form facilitates handling and dosing in large reactors. | Good; solid handling is well-established in industrial settings. | Excellent; easy workup is highly advantageous for large batches. |
| Waste Stream Considerations | Organic solvent waste from extraction/chromatography. | Solid waste (DCU) and organic solvent waste. | Aqueous waste stream. |
| Overall Cost-Benefit | Potentially higher upfront cost offset by reduced side reactions and potentially simpler purification than DCC. | Low reagent cost but can be offset by difficult and time-consuming byproduct removal and potential for lower purity.[6] | Higher reagent cost often justified by significantly easier workup, leading to time and labor savings, especially for sensitive substrates.[6] |
Experimental Protocols
A general experimental protocol for a large-scale amide coupling reaction using a carbodiimide reagent is provided below. It is crucial to note that specific reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry) must be optimized for each unique substrate combination.
General Protocol for Large-Scale Amide Synthesis using a Carbodiimide Coupling Agent
-
Reactor Setup: A suitable glass-lined or stainless-steel reactor equipped with a mechanical stirrer, temperature control unit, and nitrogen inlet is charged with the carboxylic acid and a suitable aprotic solvent (e.g., dichloromethane, ethyl acetate, or N,N-dimethylformamide).
-
Reagent Addition: The amine is added to the reactor, followed by the addition of the carbodiimide coupling agent (DtBC, DCC, or EDC) portion-wise or via a dropping funnel to control any exotherm. For reactions prone to racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.
-
Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (typically ranging from 0 °C to room temperature) and monitored for completion by a suitable analytical technique (e.g., HPLC, TLC, or NMR).
-
Workup and Byproduct Removal:
-
For DtBC: The reaction mixture is typically concentrated, and the residue is partitioned between an organic solvent and an aqueous phase to remove any water-soluble impurities. The organic layer is then washed, dried, and concentrated. The crude product is purified by crystallization or chromatography to remove the soluble N,N'-di-tert-butylurea.
-
For DCC: The precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration. The filter cake is washed with a small amount of cold solvent to recover any occluded product. The filtrate is then subjected to a standard aqueous workup.
-
For EDC: The reaction mixture is diluted with an organic solvent and washed successively with dilute aqueous acid, aqueous base, and brine to remove the water-soluble urea byproduct and any unreacted starting materials.
-
-
Product Isolation and Purification: The crude product obtained after the workup is further purified by crystallization, precipitation, or chromatography to achieve the desired purity specifications.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general reaction mechanism of carbodiimide-mediated amide bond formation and a decision-making workflow for selecting the appropriate coupling reagent.
References
A Comparative Guide to Peptide Purity Validation Following N,N'-Di-tert-butylcarbodiimide Coupling
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is paramount for reliable experimental outcomes and therapeutic efficacy. The choice of coupling reagent in solid-phase peptide synthesis (SPPS) is a critical factor influencing the final purity of the synthetic peptide. This guide provides an objective comparison of N,N'-di-tert-butylcarbodiimide with other common coupling reagents, supported by experimental data for purity validation.
While N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) have been historically significant carbodiimides in peptide synthesis, this compound is less commonly employed. The steric hindrance presented by the bulky tert-butyl groups significantly impedes the activation of the carboxylic acid group, leading to inefficient coupling and poor peptide yields. A hybrid reagent, tert-Butylethylcarbodiimide (TBEC), which combines a tert-butyl group with a less hindered ethyl group, has been developed to mitigate these steric challenges while reducing side reactions.
This guide will delve into the performance of this compound and its more effective analogue, TBEC, in comparison to widely used coupling reagents such as DIC and aminium/uronium salts like HBTU.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to promote efficient peptide bond formation while minimizing side reactions, most notably racemization and the formation of inactive byproducts like N-acylurea. The following tables summarize the performance of various coupling reagents based on crude peptide purity and potential for side reactions.
Table 1: Comparison of Crude Peptide Purity (%) for Different Coupling Reagents
| Coupling Reagent | Additive | Crude Peptide Purity (%) | Notes |
| This compound | - | Generally Low | Inefficient due to steric hindrance. Not recommended for routine peptide synthesis. |
| DIC | HOBt | Good | A standard and cost-effective choice. |
| DIC | OxymaPure | Good to High | OxymaPure can offer improved performance and safety over HOBt. |
| TBEC | OxymaPure | High | Outperforms DIC in terms of yield and reduced racemization. |
| HBTU | DIPEA | Good to High | Fast and efficient, a very common choice for SPPS. |
| HATU | DIPEA | Very High | Generally considered superior for difficult couplings, but more expensive. |
Note: Purity and yield are highly dependent on the specific peptide sequence, synthesis conditions, and purification methods.
Table 2: Qualitative Comparison of Common Side Reactions
| Coupling Reagent | Racemization Potential | N-acylurea Formation | Other Side Reactions |
| This compound | Low (due to low reactivity) | Low (due to low reactivity) | Incomplete coupling is the primary issue. |
| DIC | Moderate | Yes | Can react with OxymaPure to form HCN under certain conditions. |
| TBEC | Low | Minimal | Designed to avoid HCN formation with OxymaPure. |
| HBTU | Low | No | Guanidinylation of the N-terminal amine can occur. |
| HATU | Very Low | No | Generally very clean reactions. |
Experimental Protocols
Accurate validation of peptide purity requires robust experimental protocols for both the synthesis and the subsequent analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using a Carbodiimide Reagent (e.g., DIC/HOBt)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring the Coupling Reaction: Perform a qualitative test, such as the Kaiser test, to ensure the coupling reaction is complete. A negative Kaiser test (beads remain colorless) indicates successful coupling.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Peptide Purity Validation by RP-HPLC
-
Instrumentation: A high-performance liquid chromatography system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a small amount of Solvent A or a suitable solvent mixture.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A typical gradient is 5% to 95% Solvent B over 30 minutes. The gradient may need to be optimized based on the hydrophobicity of the peptide.
-
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The purity of the peptide is determined by integrating the area of the main peak relative to the total area of all peaks.
Protocol 3: Peptide Identity Confirmation by LC-MS
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., ESI or MALDI).
-
LC Conditions: Utilize the same or similar conditions as in the RP-HPLC protocol.
-
MS Analysis:
-
Acquire mass spectra of the eluting peaks.
-
Compare the observed molecular weight of the main peak with the calculated theoretical molecular weight of the target peptide.
-
Fragment the parent ion (MS/MS) to confirm the amino acid sequence if necessary.
-
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the key processes in peptide synthesis and purity validation.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Logic of Peptide Purity Validation.
A Comparative Analysis of Byproduct Profiles from Common Carbodiimide Reagents
Carbodiimides are a cornerstone of modern synthetic chemistry, indispensable for the formation of amide and ester bonds in applications ranging from peptide synthesis to bioconjugation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficiency in activating carboxylic acids. However, the choice of carbodiimide reagent significantly influences the reaction workup and purification strategy, primarily due to the distinct physical properties of their urea byproducts. This guide provides a detailed comparison of these byproducts, offering experimental data and protocols to assist researchers in selecting the optimal reagent for their specific application.
The fundamental reaction mechanism for carbodiimide-mediated coupling involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2][3] This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide bond, generating a stable urea byproduct in the process.[4][5] While effective, this pathway is not without potential complications. A significant side reaction is the intramolecular rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea, which can halt the reaction and reduce the yield.[4][6] The use of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is a common strategy to mitigate this side reaction by rapidly converting the O-acylisourea into a more stable active ester.[1][7]
Core Byproduct Comparison
The most significant difference between common carbodiimide reagents lies in the solubility of their corresponding urea byproducts. This property dictates the method of removal and can be the deciding factor in reagent selection, particularly when considering solid-phase versus solution-phase synthesis.
| Reagent | Byproduct Name | Abbreviation | Key Solubility Characteristics | Primary Removal Method |
| DCC (N,N'-dicyclohexylcarbodiimide) | N,N'-dicyclohexylurea | DCU | Largely insoluble in water and most common organic solvents (e.g., DCM, DMF, Acetone).[3][4][8][9] | Filtration[4][10] |
| DIC (N,N'-diisopropylcarbodiimide) | N,N'-diisopropylurea | DIU | Soluble in many common organic solvents (e.g., DCM, DMF, Ethyl Acetate).[4][8][11] Limited solubility in water.[12][13] | Solvent washing; Chromatography[8][11] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1-Ethyl-3-(3-dimethylaminopropyl)urea | EDU | Water-soluble.[14][15][16] | Aqueous extraction (wash)[4][7][15] |
Byproduct Formation and Reaction Pathway
The following diagram illustrates the general mechanism of carbodiimide-mediated amide bond formation, highlighting the generation of the primary urea byproduct and the potential N-acylurea side product.
Experimental Protocols for Byproduct Removal
The distinct solubility profiles of the urea byproducts necessitate different purification strategies. Below are detailed methodologies for removing DCU, DIU, and EDU from a reaction mixture.
Protocol 1: Removal of Dicyclohexylurea (DCU) by Filtration
This method leverages the poor solubility of DCU in most solvents, making it ideal for solution-phase synthesis.[8]
Materials:
-
Crude reaction mixture containing precipitated DCU.
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate, or Acetonitrile).
-
Büchner funnel and filter paper or a fritted glass funnel.
-
Filtration flask.
-
Ice bath.
Procedure:
-
Reaction Completion: Upon completion of the coupling reaction (monitored by TLC or LC-MS), cool the reaction vessel in an ice bath for 15-30 minutes. This further decreases the solubility of DCU, maximizing its precipitation.
-
Filtration Setup: Assemble the filtration apparatus.
-
Filtration: Pour the cold reaction mixture through the filter.
-
Washing: Wash the collected DCU precipitate on the filter with a small amount of the cold anhydrous solvent to recover any desired product that may have been trapped in the filter cake.
-
Product Recovery: The filtrate contains the desired product and can be concentrated under reduced pressure.
-
Purity Check: Analyze the filtrate for any remaining traces of DCU. If trace amounts persist, a second filtration or crystallization of the desired product may be necessary.[6]
Protocol 2: Removal of Diisopropylurea (DIU) in Solid-Phase Peptide Synthesis (SPPS)
DIU's solubility in common organic solvents makes DIC a suitable reagent for SPPS, as the byproduct can be washed away from the resin-bound peptide.[4][8]
Materials:
-
Peptide-bound resin post-coupling.
-
Solid-phase synthesis vessel equipped with a filter.
-
Dimethylformamide (DMF).
-
Dichloromethane (DCM).
-
2-Propanol (Isopropanol).
Procedure:
-
Solvent Drainage: After the coupling reaction is complete, drain the reaction solvent from the synthesis vessel.
-
Primary Wash: Wash the resin three to five times with DMF. This step removes the majority of the soluble DIU and any unreacted reagents.[8]
-
Secondary Wash: Perform three to five subsequent washes with DCM to remove residual DMF and DIU.
-
Final Wash: A final wash with 2-Propanol, in which DIU has high solubility, can help ensure the complete removal of any remaining byproduct.[8]
-
Cleavage: Proceed with the standard protocol for cleaving the peptide from the resin. The resulting crude peptide should be largely free of DIU. Note that removing DIU from the final product after cleavage can be challenging due to co-elution in chromatography.[11][17]
Protocol 3: Removal of 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) by Aqueous Extraction
The water-solubility of EDU, the byproduct of EDC, allows for a straightforward purification via a simple liquid-liquid extraction.[4][15]
Materials:
-
Crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Separatory funnel.
-
Deionized water or a dilute acid solution (e.g., 0.5 N HCl).
-
Saturated sodium bicarbonate solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate or magnesium sulfate.
Procedure:
-
Reaction Quench & Dilution: Once the reaction is complete, quench if necessary and dilute the reaction mixture with the chosen organic solvent.
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water (or 0.5 N HCl to remove any basic impurities and protonate the urea, further increasing its aqueous solubility) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously, venting periodically to release any pressure. Allow the layers to separate.
-
Layer Separation: Drain the organic layer. If the organic solvent is denser than water (e.g., DCM), it will be the bottom layer. If it is less dense (e.g., Ethyl Acetate), it will be the top layer. Discard the aqueous layer containing the water-soluble EDU.
-
Repeat Washes: Repeat the wash step two more times with deionized water. A subsequent wash with saturated sodium bicarbonate can neutralize any remaining acid, followed by a final wash with brine to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, now free of the EDU byproduct.
References
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. Carbodiimide [chemeurope.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
- 14. EDC - Enamine [enamine.net]
- 15. peptide.com [peptide.com]
- 16. 1-Ethyl-3-(3-dimethylaminopropyl)urea | 32897-26-0 | FE30152 [biosynth.com]
- 17. reddit.com [reddit.com]
Safety Operating Guide
Safe Disposal of N,N'-Di-tert-Butylcarbodiimide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
N,N'-Di-tert-Butylcarbodiimide (DtBC) is a valuable reagent in organic synthesis, primarily utilized for the formation of amide and ester bonds. However, its reactivity also presents significant health and safety hazards, necessitating meticulous handling and disposal procedures. This guide provides essential, step-by-step instructions for the safe neutralization and disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Flammability: It is a flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Irritant: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2]
-
Toxicity: While specific acute toxicity data is limited, carbodiimides as a class are known to be toxic.[3] For instance, similar carbodiimides are skin sensitizers and can cause severe eye damage.[3]
-
Incompatibility: It is incompatible with strong oxidizing agents.[1]
Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated chemical fume hood.
Disposal Overview: Neutralization is Key
The primary strategy for the safe disposal of this compound from a laboratory setting is to first neutralize the reactive carbodiimide functional group through hydrolysis. Carbodiimides react with water, a process that is significantly accelerated under acidic conditions, to form a stable, less hazardous urea derivative.[3] Following this chemical neutralization, the resulting waste can be managed for disposal by a certified hazardous waste management service. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Quantitative Data on Carbodiimide Hydrolysis
The rate of hydrolysis of carbodiimides is highly dependent on pH. The data below, based on studies of the water-soluble carbodiimide EDC, illustrates the effect of acidic conditions on the decomposition rate. This provides a strong rationale for using a dilute acid solution for quenching.
| pH | Condition | Decomposition Rate |
| 4.0 | Aqueous Buffer | In minutes |
| 2.8 | 1% Aqueous Acetic Acid | Instantaneous |
| 2.2 | 1% Aqueous Formic Acid | Instantaneous |
| (Data adapted from studies on EDC, a related carbodiimide)[3] |
Experimental Protocol: In-Lab Neutralization of this compound
This protocol details the step-by-step procedure for neutralizing small quantities of this compound in a research laboratory prior to collection by a hazardous waste disposal service.
Materials:
-
This compound waste (neat or in a non-reactive organic solvent)
-
Glacial Acetic Acid
-
Water (deionized or distilled)
-
Sodium Bicarbonate (for final pH adjustment, if necessary)
-
pH indicator strips
-
Appropriately sized Erlenmeyer flask or beaker (at least 4 times the volume of the final solution)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Chemical fume hood
-
Personal Protective Equipment (safety goggles, lab coat, chemical-resistant gloves)
-
Hazardous waste container, properly labeled
Procedure:
-
Preparation and Safety:
-
Perform all steps in a certified chemical fume hood.
-
Ensure an ice bath is readily available to control any potential exothermic reaction.
-
Place the reaction flask (Erlenmeyer or beaker) on a magnetic stirrer within the ice bath.
-
-
Dilution of Waste:
-
If the this compound waste is concentrated, it is prudent to first dilute it with a compatible, non-reactive solvent (e.g., tetrahydrofuran, diethyl ether). This helps to better control the reaction rate and temperature.
-
-
Preparation of Quenching Solution:
-
Prepare a 10% aqueous solution of acetic acid. For example, to make 100 mL of the quenching solution, carefully add 10 mL of glacial acetic acid to 90 mL of water. Always add acid to water, not the other way around.
-
-
Neutralization (Quenching):
-
With vigorous stirring, slowly add the 10% acetic acid solution to the this compound waste. A 2-fold molar excess of acetic acid relative to the carbodiimide is recommended to ensure complete reaction.
-
Monitor the temperature of the reaction mixture. If a significant temperature increase is observed, slow down the rate of addition and ensure the flask is well-submerged in the ice bath.
-
After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the hydrolysis reaction goes to completion. The carbodiimide is converted to N,N'-di-tert-butylurea.
-
-
Verification and pH Adjustment:
-
After the reaction period, check the pH of the solution using a pH indicator strip. The solution should be acidic.
-
If required by your institution's waste disposal guidelines, you can neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until the pH is between 6 and 8. Be cautious as this will generate carbon dioxide gas (effervescence).
-
-
Waste Collection:
-
Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly indicate the contents (e.g., "Aqueous waste containing N,N'-di-tert-butylurea, acetic acid, and [solvent if used]").
-
Arrange for pickup by your institution's environmental health and safety or hazardous waste management department.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this procedural guide, laboratory professionals can confidently and safely manage the disposal of this compound, minimizing risks and ensuring a safe research environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling N,N'-di-tert-Butylcarbodiimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of N,N'-di-tert-Butylcarbodiimide (DtBOC). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. This chemical is a flammable liquid and can cause skin, eye, and respiratory irritation. The following table summarizes the recommended PPE for handling this reagent.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. While specific breakthrough times for this compound are not readily available, it is crucial to select gloves with a thickness of at least 0.2 mm. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. Discard gloves immediately after handling the chemical or in case of contamination. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles and a face shield | Standard safety glasses are mandatory. For procedures with a higher risk of splashing, chemical splash goggles should be worn. A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or during procedures with a significant splash risk. |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat should be worn at all times to protect against incidental skin contact. Ensure the lab coat is fully buttoned. |
| Footwear | Closed-toe shoes | Never wear open-toed shoes in a laboratory setting. Shoes should be made of a material that offers protection from spills. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of this compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.
-
Ignition Sources: This compound is flammable. Keep it away from open flames, sparks, and other potential ignition sources.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
Storage:
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances.
-
Temperature: Store at room temperature.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spill Neutralization and Cleanup Protocol
This protocol is intended for small spills (less than 100 mL) within a chemical fume hood.
Materials:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)
-
Sodium bicarbonate or a commercial acid neutralizer
-
Two pairs of chemical-resistant gloves (nitrile or butyl rubber)
-
Safety goggles and a face shield
-
Laboratory coat
-
Plastic dustpan and scoop
-
Sealable plastic bags for waste disposal
-
pH paper
Procedure:
-
Alert Personnel: Immediately alert others in the laboratory of the spill.
-
Don PPE: Put on two pairs of chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Contain the Spill: If the spill is liquid, contain it by creating a dike around the spill with an inert absorbent material.
-
Neutralize: Slowly and carefully sprinkle sodium bicarbonate or a commercial acid neutralizer over the spill, starting from the outside and working inwards. Avoid creating dust. The reaction may generate some heat.
-
Test for Neutralization: After the initial reaction subsides, test the pH of the mixture with pH paper. Add more neutralizer as needed until the pH is between 6 and 8.
-
Absorb: Once neutralized, cover the spill with an inert absorbent material.
-
Collect Waste: Using a plastic dustpan and scoop, carefully collect the absorbed material.
-
Package Waste: Place the collected waste into a sealable plastic bag. Double-bag the waste for secure containment.
-
Decontaminate: Wipe down the spill area with a damp cloth or sponge.
-
Dispose: Label the waste bag as "this compound spill debris" and dispose of it as hazardous waste according to your institution's guidelines.
-
Remove PPE: Remove and dispose of contaminated PPE as hazardous waste.
-
Wash Hands: Thoroughly wash your hands with soap and water.
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Liquid Waste: Collect unused this compound in a designated, labeled, and sealed waste container. Do not mix with other waste streams.
-
Solid Waste: All contaminated materials, including used gloves, absorbent materials from spills, and empty containers, must be collected as solid hazardous waste. Place these materials in a clearly labeled, sealed plastic bag or container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name ("this compound") and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated hazardous waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Follow all institutional and local regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: Workflow for this compound Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
